molecular formula C11H10BrFO B107352 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone CAS No. 204205-33-4

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

Cat. No.: B107352
CAS No.: 204205-33-4
M. Wt: 257.1 g/mol
InChI Key: LMCZCCDXOZGIND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, also known as this compound, is a useful research compound. Its molecular formula is C11H10BrFO and its molecular weight is 257.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO/c12-10(11(14)7-5-6-7)8-3-1-2-4-9(8)13/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCZCCDXOZGIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634062
Record name 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204205-33-4
Record name 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, a key intermediate in the synthesis of various pharmaceutical agents. This document collates available data on its physicochemical characteristics, details experimental protocols for its synthesis and property determination, and illustrates its role in significant synthetic pathways. The information presented is intended to support research and development activities within the pharmaceutical and chemical industries.

Introduction

This compound (CAS No. 204205-33-4) is a halogenated ketone that serves as a critical building block in organic synthesis.[1] Its unique structure, featuring a brominated alpha-carbon, a fluorinated phenyl ring, and a cyclopropyl group, makes it a valuable precursor for creating complex molecules with specific steric and electronic properties.[1] Notably, it is a pivotal intermediate in the production of the antiplatelet drug Prasugrel.[1] This guide aims to consolidate the known physical properties of this compound and provide detailed experimental context for its synthesis and application.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₀BrFO[2][3]
Molecular Weight 257.1 g/mol [2][3]
Appearance Yellow to light brown oil or low-melting solid[4]
Boiling Point 293.012 °C at 760 mmHg[1][4]
Density 1.574 g/cm³[1][4]
Flash Point 131.009 °C[1][4]
Refractive Index 1.592[1][4]
Vapor Pressure 0.002 mmHg at 25 °C[4]
Solubility Chloroform (Sparingly), Ethyl Acetate (Slightly)[4]
Storage Conditions 2-8°C, under inert atmosphere[5]

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the bromination of its precursor, 1-cyclopropyl-2-(2-fluorophenyl)ethanone.[2]

Materials:

  • 1-cyclopropyl-2-(2-fluorophenyl)ethanone

  • Iodine monobromide

  • 1-butyl-3-methylimidazolium bromide

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium bisulfite solution

  • Ethanol

  • Ice water

Procedure:

  • In a suitable reaction vessel, dissolve 1-cyclopropyl-2-(2-fluorophenyl)ethanone (100 mmol), iodine monobromide (300 mmol), and 1-butyl-3-methylimidazolium bromide (40 mmol) in 150 mL of anhydrous tetrahydrofuran.[2]

  • Stir the reaction mixture at 40 °C for 4 hours.[2]

  • Upon completion, cool the mixture to room temperature.[2]

  • Quench the reaction by adding ice water.[2]

  • Extract the product with ethyl acetate.[2]

  • Wash the organic phase with a saturated sodium bisulfite solution.[2]

  • Concentrate the organic phase under reduced pressure.[2]

  • Purify the crude product by recrystallization from ethanol to yield this compound.[2]

Determination of Physical Properties

The following are general protocols for determining the key physical properties of liquid organic compounds, applicable to this compound.

3.2.1. Boiling Point Determination (Capillary Method)

Apparatus:

  • Thiele tube or melting point apparatus

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source

Procedure:

  • Place a small amount of the liquid sample into the fusion tube.

  • Invert the sealed capillary tube and place it into the fusion tube with the open end submerged in the liquid.

  • Attach the fusion tube to the thermometer and place the assembly in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

  • Heat the apparatus slowly and uniformly.[6]

  • Observe the capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is the boiling point.[6]

3.2.2. Density Determination

Apparatus:

  • Pycnometer or graduated cylinder

  • Analytical balance

Procedure:

  • Weigh a clean, dry pycnometer or a graduated cylinder (W1).

  • Fill the container with the liquid sample to a known volume.

  • Weigh the container with the liquid (W2).

  • The density is calculated as (W2 - W1) / Volume.

3.2.3. Refractive Index Determination

Apparatus:

  • Abbe refractometer

  • Light source (sodium D line)

  • Pipette

Procedure:

  • Calibrate the Abbe refractometer using a standard sample with a known refractive index.

  • Place a few drops of the liquid sample onto the prism of the refractometer.[7]

  • Close the prism and allow the temperature to equilibrate (typically 20 °C).[7]

  • Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.[8]

  • Read the refractive index from the instrument's scale.[8]

Applications in Synthesis

This compound is a versatile intermediate. Its applications in the synthesis of Prasugrel and novel antioxidant agents are highlighted below.

Synthesis of Prasugrel

This compound is a key intermediate in the synthesis of Prasugrel, an antiplatelet drug used to prevent thrombosis.[1] The synthetic pathway leverages the reactivity of the bromine atom for subsequent chemical transformations.

G A 2-Bromo-2-(2-fluorophenyl)- 1-cyclopropylethanone B Reaction with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one A->B C Intermediate Product B->C D Hydrolysis and Acetylation C->D E Prasugrel D->E G A Thiosemicarbazones C Semi-Hantzsch Cyclization (Et3N catalyst) A->C B 2-Bromo-2-(2-fluorophenyl)- 1-cyclopropylethanone B->C D 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono- 2,3-dihydrothiazole derivatives C->D G cluster_0 Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Activation Platelet Activation & Aggregation P2Y12->Activation Activates Prasugrel Prasugrel (Active Metabolite) Prasugrel->P2Y12 Irreversibly Blocks G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Antioxidant Antioxidant Compound (e.g., Thiazole derivative) Antioxidant->Keap1 Induces Conformational Change ARE Antioxidant Response Element (ARE) Genes Antioxidant Gene Expression ARE->Genes Initiates Transcription Nrf2_n->ARE Binds to

References

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, detailing the compound's chemical structure, properties, synthesis, and applications.

Chemical Identity and Structure

This compound is a halogenated ketone derivative.[1] Structurally, it is characterized by a cyclopropyl group bonded to a carbonyl carbon, which is adjacent to a chiral carbon bearing a bromine atom and a 2-fluorophenyl group.[1] This α-halo ketone structure makes it a reactive and versatile building block in organic synthesis.[1]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 204205-33-4[2][3][4]
Molecular Formula C₁₁H₁₀BrFO[2][3][4]
Molecular Weight 257.1 g/mol [2][3][4]
IUPAC Name 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone[5]
Synonyms α-Cyclopropylcarbonyl-2-fluoro Benzyl Bromide, 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one[6]
InChI Key LMCZCCDXOZGIND-UHFFFAOYSA-N[5]
SMILES C1CC1C(=O)C(C2=CC=CC=C2F)Br[3][5]

Physicochemical Properties

The compound is typically a crystalline solid, appearing as a white to off-white powder, or as a yellow to light brown oil or low-melting solid.[1][6][7] It is a synthetic compound and does not occur naturally.[1]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Yellow to light brown oil to low-melting solid[6][7]
Boiling Point 293.00 °C[3]
Density 1.574 g/cm³[3]
Flash Point 131.00 °C[3]
Purity >98.0% (GC)
Storage 2-8°C Refrigerator[6] or 10-25°C[3]

Synthesis

This compound is synthetically produced, commonly through the electrophilic α-bromination of its ketone precursor, 2-(2-fluorophenyl)-1-cyclopropylethanone.[1]

Experimental Protocol: Synthesis from 1-cyclopropyl-2-(2-fluorophenyl)ethanone

A general procedure for the synthesis involves the reaction of 1-cyclopropyl-2-(2-fluorophenyl)ethanone with an electrophilic bromine source.[2]

Table 3: Reagents for Synthesis

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
1-cyclopropyl-2-(2-fluorophenyl)ethanone178.2117.8100
Iodine monobromide206.8162300
1-butyl-3-methylimidazolium bromide219.128.740
Anhydrous tetrahydrofuran-150 mL-

Methodology: [2]

  • 1-cyclopropyl-2-(2-fluorophenyl)ethanone (17.8 g, 100 mmol), iodine monobromide (62 g, 300 mmol), and 1-butyl-3-methylimidazolium bromide (8.7 g, 40 mmol) are dissolved in 150 mL of anhydrous tetrahydrofuran.

  • The reaction mixture is stirred at 40 °C for 4 hours.

  • Upon completion, the mixture is cooled to room temperature.

  • The reaction is quenched by the addition of ice water.

  • The product is extracted with ethyl acetate.

  • The organic phase is washed with a saturated sodium bisulfite solution.

  • The organic phase is concentrated.

  • The final product is purified by recrystallization from ethanol, yielding this compound (24.5 g, 95.3% yield, 99.73% purity).[2]

Synthesis Workflow Diagram

G A Dissolve Reactants (Ketone, IBr, Ionic Liquid) in Anhydrous THF B Stir at 40 °C for 4 hours A->B C Cool to Room Temperature B->C D Quench with Ice Water C->D E Extract with Ethyl Acetate D->E F Wash Organic Phase (Saturated NaHSO₃) E->F G Concentrate Organic Phase F->G H Purify by Recrystallization (Ethanol) G->H I Final Product: This compound H->I

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural features are leveraged in the development of new therapeutic agents.

  • Antioxidant Agents: It serves as a reagent in the synthesis of potent antioxidant agents, which are crucial for combating oxidative stress-related diseases.[2][6][8]

  • Pharmaceutical Intermediates: The compound is a key building block for creating bioactive molecules, particularly those containing cyclopropane rings and fluorinated aromatic groups.[1] It is noted as an intermediate in the synthesis of Prasugrel HCl, an antiplatelet medication.[5]

  • Drug Discovery: Its use extends to the development of central nervous system (CNS) agents and kinase inhibitors, where the unique steric and electronic properties of the molecule are advantageous.[1]

Logical Relationship in Pharmaceutical Synthesis

G A 2-Bromo-2-(2-fluorophenyl) -1-cyclopropylethanone (Key Intermediate) B Synthesis of Bioactive Molecules A->B Utilized in C Antioxidant Agents B->C D Prasugrel HCl B->D E CNS Agents & Kinase Inhibitors B->E

Caption: Role as a key intermediate in the synthesis of various pharmaceutical agents.

Safety and Handling

This compound is intended for research and development purposes only and is not for diagnostic or therapeutic use.[4] Standard laboratory safety protocols should be followed when handling this chemical, including the use of personal protective equipment. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

A Comprehensive Technical Guide to 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, a critical intermediate in the synthesis of advanced pharmaceutical agents. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and illustrates its pivotal role in the production of the antiplatelet drug, Prasugrel.

Core Chemical and Physical Properties

This compound is a halogenated ketone that serves as a vital building block in organic synthesis. Its structural features, including a bromine atom, a fluorinated phenyl group, and a cyclopropyl ketone moiety, provide reactive sites essential for constructing complex molecules.[1][2]

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₁₁H₁₀BrFO
Molecular Weight 257.1 g/mol [3][4][5]
CAS Number 204205-33-4[3][5][6]
Appearance Yellow to light brown oil or low-melting solid[7][8]
Density 1.574 g/cm³[3][4]
Boiling Point 293.0 °C at 760 mmHg[3][4]
Flash Point 131.0 °C[3][4]
Refractive Index 1.592[3][8]
Purity ≥98%[1][3]
Storage Store at 2-8°C in a refrigerator[7]

Role in the Synthesis of Prasugrel

This compound is a key intermediate in the synthesis of Prasugrel, a potent antiplatelet agent used to prevent thrombosis in patients with acute coronary syndrome undergoing percutaneous coronary intervention.[3] The compound's bromine and fluorine substituents enhance its reactivity, enabling its seamless integration into the complex molecular structure of Prasugrel.[3]

The following diagram illustrates the synthetic workflow from the precursor to Prasugrel, highlighting the central role of this compound.

G A 1-Cyclopropyl-2-(2-fluorophenyl)ethanone B This compound A->B Bromination D 5-(α-Cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine B->D Condensation C 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one C->D E Prasugrel D->E Acetylation G cluster_synthesis Synthesis cluster_purification Purification A Reactants Loading B Reaction at 40°C for 10h A->B C Cooling B->C D Filtration of Inorganics C->D E Filtrate Collection D->E F Further Processing (Acetylation) E->F

References

Spectral Data Analysis of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor in the production of the antiplatelet agent Prasugrel.[1] Its chemical structure, featuring a reactive bromine atom alpha to a carbonyl group, a cyclopropyl ring, and a fluorinated phenyl group, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the spectral data and experimental protocols related to this compound, offering valuable insights for researchers in drug discovery and development. While specific, publicly available experimental spectra for this exact compound are limited, this guide presents predicted data based on the analysis of structurally similar compounds, alongside established experimental methodologies.

Physicochemical Properties

Basic physicochemical data for this compound is summarized in the table below.

PropertyValueReference
CAS Number 204205-33-4[2][3]
Molecular Formula C₁₁H₁₀BrFO[2]
Molecular Weight 257.10 g/mol [2]
Appearance Light yellow to brown liquid or low-melting solid[1]
Boiling Point 293.012 °C at 760 mmHg[1]
Density 1.574 g/cm³[1]
Flash Point 131.009 °C
Refractive Index 1.592[1]

Predicted Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following tables summarize the predicted spectral data based on the analysis of analogous compounds, including various α-bromoketones and cyclopropyl ketones. These predictions provide a reliable framework for the identification and characterization of the target molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, and cyclopropyl protons.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.1 - 7.6m4HAromatic protons (C₆H₄F)
~ 5.5 - 5.7s1HMethine proton (-CH(Br)-)
~ 2.0 - 2.5m1HCyclopropyl methine proton (-CH-)
~ 0.8 - 1.5m4HCyclopropyl methylene protons (-CH₂-CH₂-)
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 195 - 200Carbonyl carbon (C=O)
~ 158 - 162 (d, ¹JCF)Fluorine-bearing aromatic carbon (C-F)
~ 120 - 135Aromatic carbons
~ 115 - 120 (d, ²JCF)Aromatic carbon ortho to C-F
~ 45 - 50Methine carbon (-CH(Br)-)
~ 20 - 25Cyclopropyl methine carbon (-CH-)
~ 10 - 15Cyclopropyl methylene carbons (-CH₂-)
Predicted IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for the carbonyl group and the carbon-halogen bond.

Wavenumber (cm⁻¹)IntensityAssignment
~ 1700 - 1720StrongC=O stretching (ketone)
~ 1600, 1480MediumC=C stretching (aromatic ring)
~ 1220 - 1280StrongC-F stretching (aromatic)
~ 1000 - 1100MediumCyclopropyl ring vibrations
~ 600 - 700MediumC-Br stretching
Predicted Mass Spectrometry Data

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
256/258[M]⁺, Molecular ion peak (presence of Br isotopes)
177[M - Br]⁺
149[M - Br - CO]⁺
109[C₆H₄F-C]⁺
69[C₃H₅-CO]⁺

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of the title compound involves the α-bromination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone.[4]

Materials:

  • 1-cyclopropyl-2-(2-fluorophenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or AIBN (initiator)

  • Carbon tetrachloride or other suitable solvent

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-cyclopropyl-2-(2-fluorophenyl)ethanone in a suitable solvent (e.g., carbon tetrachloride) in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

  • Reflux the mixture with stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified compound (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Instrumentation: Acquire the mass spectrum using a high-resolution mass spectrometer to determine the accurate mass of the molecular ion and its fragments.

  • Data Analysis: Analyze the mass-to-charge ratio (m/z) of the detected ions to confirm the molecular weight and elucidate the fragmentation pattern.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the discussed spectral data.

G cluster_0 Spectroscopic Analysis cluster_1 Structural Information Deduced MS Mass Spectrometry (m/z = 256/258) MolWeight Molecular Weight and Bromine Presence Confirmed MS->MolWeight IR IR Spectroscopy (C=O stretch at ~1710 cm⁻¹) Carbonyl Ketone Functional Group Identified IR->Carbonyl NMR NMR Spectroscopy (¹H and ¹³C) StructureDetails Detailed Carbon-Hydrogen Framework and Connectivity (Aromatic, Cyclopropyl, Methine) NMR->StructureDetails FinalStructure Confirmed Structure: This compound MolWeight->FinalStructure Carbonyl->FinalStructure StructureDetails->FinalStructure

Caption: Workflow for Structural Confirmation.

This guide provides a foundational understanding of the spectral characteristics and handling of this compound. Researchers are encouraged to obtain experimental data for their specific samples to ensure accurate characterization.

References

An In-Depth Technical Guide to the ¹H NMR Analysis of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) analysis of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This document outlines the predicted ¹H NMR spectral data, a detailed experimental protocol for data acquisition, and visual representations of the molecular structure and analytical workflow.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift values for analogous structural motifs, including cyclopropyl ketones, 2-fluorophenyl derivatives, and α-bromoketones.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-α (CH-Br)6.0 - 6.5Doublet of doublets (dd)J(Hα-F) ≈ 2-4 Hz, J(Hα-Harom) ≈ 1-2 Hz1H
H-aromatic7.1 - 7.6Multiplet (m)-4H
H-cyclopropyl (CH)2.5 - 3.0Multiplet (m)-1H
H-cyclopropyl (CH₂)1.0 - 1.5Multiplet (m)-4H

Experimental Protocol for ¹H NMR Analysis

This section details a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum of this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), ensuring it does not have signals that would overlap with the analyte's signals.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution to a clean, dry 5 mm NMR tube. This filtration step is crucial to remove any particulate matter that could degrade the spectral quality.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the sample.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument's software should be used to lock onto the deuterium signal of the solvent. Following this, an automated or manual shimming process is performed to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters: Set the following parameters for a standard ¹H NMR experiment:

    • Pulse Angle: 90°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (can be increased for dilute samples to improve signal-to-noise ratio)

    • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

  • Data Acquisition: Initiate the acquisition process.

2.3. Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak or the internal standard (TMS) to its known chemical shift (0 ppm for TMS).

  • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal in the spectrum.

Visualizations

3.1. Molecular Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound, with the different proton environments highlighted.

Caption: Molecular structure of this compound.

3.2. ¹H NMR Analysis Workflow

The following diagram outlines the logical workflow for the ¹H NMR analysis of the target compound.

G cluster_workflow ¹H NMR Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (NMR Spectrometer) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D E Structure Confirmation & Purity Assessment D->E

Caption: Workflow for the ¹H NMR analysis of a chemical compound.

References

The Enhanced Reactivity of α-Fluoro Ketones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and development. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. Within the diverse landscape of organofluorine chemistry, α-fluoro ketones have emerged as a class of compounds with exceptional synthetic utility and significant potential in medicinal chemistry. Their heightened reactivity compared to their heavier halogen counterparts makes them valuable intermediates and potent enzyme inhibitors. This technical guide provides a comprehensive overview of the reactivity of α-halo ketones with a specific focus on the unique characteristics imparted by fluorine substitution. It is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Core Principles of Reactivity in α-Halo Ketones

The reactivity of α-halo ketones in nucleophilic substitution reactions is significantly enhanced compared to their corresponding alkyl halides. This heightened reactivity is primarily attributed to the powerful electron-withdrawing inductive effect of the adjacent carbonyl group. This effect polarizes the carbon-halogen bond, increasing the electrophilicity of the α-carbon and making it more susceptible to nucleophilic attack.

Furthermore, orbital interactions play a crucial role. The overlap between the π* orbital of the carbonyl group and the σ* orbital of the carbon-halogen bond leads to a lowering of the energy of the lowest unoccupied molecular orbital (LUMO). This lower energy LUMO is more accessible for the electrons of an incoming nucleophile, thus accelerating the rate of reaction.

The general order of leaving group ability in SN2 reactions for halogens is I > Br > Cl > F. This trend is a result of the decreasing polarizability and increasing carbon-halogen bond strength as one moves up the group. While this trend generally holds for α-halo ketones, the exceptional electronic properties of fluorine can lead to unique reactivity patterns and applications, particularly in the realm of enzyme inhibition.

Quantitative Analysis of Reactivity

To provide a clear and comparative understanding of the reactivity of α-halo ketones, the following tables summarize key quantitative data from the literature.

Substrate Relative Rate of SN2 Reaction with KI in Acetone
n-Propyl Chloride1
Chloroacetone35,700
Phenacyl Chloride105,000
n-Propyl Bromide1
Bromoacetone1,000,000
Phenacyl Bromide>1,000,000

This table clearly demonstrates the dramatic increase in reactivity of α-chloro and α-bromo ketones compared to their non-activated alkyl halide counterparts.

Substrate (Phenacyl-X) Relative Rate of SN2 Reaction
Phenacyl Bromide~30,000
Phenacyl Chloride~10,000

This table illustrates the expected trend in leaving group ability (Br > Cl) for phenacyl halides in SN2 reactions.

While comprehensive, directly comparable quantitative data for α-fluoro and α-iodo ketones across a range of reactions is sparse in the literature, the established principles of leaving group ability and the data above provide a strong framework for predicting their relative reactivities. α-Iodo ketones are expected to be the most reactive in nucleophilic substitution reactions, while α-fluoro ketones are the least reactive among the halogens, a property that is strategically exploited in the design of specific enzyme inhibitors.

Key Reactions and Experimental Protocols

Synthesis of α-Fluoro Ketones via Electrophilic Fluorination

The direct fluorination of ketone enolates or their equivalents is a powerful method for the synthesis of α-fluoro ketones. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, commercially available, and relatively safe electrophilic fluorinating agent.

Experimental Protocol: General Procedure for the α-Fluorination of a Ketone using Selectfluor®

  • Materials:

    • Ketone substrate

    • Selectfluor®

    • Acetonitrile (anhydrous)

    • Stir bar

    • Round-bottom flask

    • Reflux condenser (if heating is required)

    • Nitrogen or Argon atmosphere setup

  • Procedure: a. To a dry round-bottom flask equipped with a stir bar, add the ketone substrate (1.0 eq). b. Add anhydrous acetonitrile to dissolve the substrate. c. Under an inert atmosphere (N₂ or Ar), add Selectfluor® (1.1 - 1.5 eq) portion-wise to the stirred solution. d. The reaction is typically stirred at room temperature, but for less reactive ketones, heating to reflux may be necessary.[1] e. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). f. Upon completion, quench the reaction by adding water. g. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo. i. Purify the crude product by column chromatography on silica gel.

Nucleophilic Substitution of α-Halo Ketones

The enhanced electrophilicity of the α-carbon in α-halo ketones makes them excellent substrates for SN2 reactions with a variety of nucleophiles, including amines, thiols, and cyanides.

Experimental Protocol: General Procedure for the Nucleophilic Substitution of an α-Bromo Ketone with a Primary Amine

  • Materials:

    • α-Bromo ketone substrate

    • Primary amine (e.g., aniline, benzylamine)

    • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

    • Solvent (e.g., acetonitrile, tetrahydrofuran, ethanol)

    • Stir bar

    • Round-bottom flask

    • Nitrogen or Argon atmosphere setup

  • Procedure: a. To a round-bottom flask equipped with a stir bar, add the α-bromo ketone (1.0 eq) and the chosen solvent. b. Add the primary amine (1.1 - 2.0 eq) to the solution. c. Add the non-nucleophilic base (1.1 - 1.5 eq) to the reaction mixture. The base is crucial to neutralize the HBr formed during the reaction. d. Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC. e. Once the reaction is complete, remove the solvent in vacuo. f. Dissolve the residue in an organic solvent and wash with water and brine. g. Dry the organic layer over anhydrous sodium sulfate and concentrate. h. Purify the resulting α-amino ketone by column chromatography or recrystallization.

The Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-halo ketones with a base, leading to the formation of a carboxylic acid derivative, often with a skeletal rearrangement. For cyclic α-halo ketones, this typically results in ring contraction.

Experimental Protocol: Favorskii Rearrangement of 2-Chlorocyclohexanone to Ethyl Cyclopentanecarboxylate

  • Materials:

    • 2-Chlorocyclohexanone

    • Sodium ethoxide

    • Anhydrous ethanol

    • Stir bar

    • Round-bottom flask

    • Reflux condenser

    • Nitrogen or Argon atmosphere setup

  • Procedure: a. In a dry round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol. b. Cool the solution to 0 °C in an ice bath. c. Slowly add a solution of 2-chlorocyclohexanone (1.0 eq) in anhydrous ethanol to the stirred sodium ethoxide solution. d. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. e. Monitor the reaction by TLC. The reaction is typically complete within a few hours. f. After completion, cool the reaction mixture to room temperature and carefully neutralize with aqueous acid (e.g., HCl). g. Remove the ethanol in vacuo. h. Extract the aqueous residue with an organic solvent (e.g., diethyl ether). i. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. j. Purify the resulting ethyl cyclopentanecarboxylate by distillation or column chromatography.

Visualizing Reaction Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams generated using Graphviz (DOT language) illustrate key reaction mechanisms and experimental workflows.

G cluster_synthesis Synthesis of α-Fluoro Ketone Ketone Ketone Enolate Enolate Intermediate Ketone->Enolate Base aFluoroKetone α-Fluoro Ketone Enolate->aFluoroKetone Electrophilic Attack Selectfluor Selectfluor® Selectfluor->Enolate

Synthesis of α-Fluoro Ketones via Electrophilic Fluorination.

G cluster_sn2 SN2 Reaction of an α-Halo Ketone aHaloKetone α-Halo Ketone (R-X) TransitionState [Nu---R---X]⁻ aHaloKetone->TransitionState Nucleophile Nucleophile (Nu⁻) Nucleophile->TransitionState Backside Attack Product Substitution Product (R-Nu) TransitionState->Product LeavingGroup Leaving Group (X⁻) TransitionState->LeavingGroup

Mechanism of Nucleophilic Substitution on an α-Halo Ketone.

G cluster_favorskii Favorskii Rearrangement Mechanism start α-Halo Ketone enolate Enolate Formation start->enolate Base cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 attack Nucleophilic Attack on Carbonyl cyclopropanone->attack Nucleophile opening Ring Opening attack->opening product Carboxylic Acid Derivative opening->product Protonation

Stepwise Mechanism of the Favorskii Rearrangement.

Applications in Drug Development

The unique reactivity of α-fluoro ketones has been harnessed in the design of potent and selective enzyme inhibitors. The fluorine atom enhances the electrophilicity of the adjacent carbonyl carbon, making it an ideal "warhead" for covalent modification of nucleophilic residues, such as cysteine, in the active sites of enzymes. This strategy has been particularly successful in the development of inhibitors for cysteine proteases, a class of enzymes implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The relatively low reactivity of the C-F bond compared to other C-X bonds allows for greater selectivity and reduced off-target effects.

Conclusion

α-Fluoro ketones represent a fascinating and highly valuable class of molecules for both synthetic and medicinal chemists. Their enhanced reactivity, governed by the powerful inductive effect of the carbonyl group and the unique properties of fluorine, sets them apart from other α-halo ketones. This guide has provided a comprehensive overview of their reactivity, supported by quantitative data, detailed experimental protocols, and clear mechanistic diagrams. A thorough understanding of the principles outlined herein will empower researchers to effectively utilize α-fluoro ketones as versatile building blocks in the synthesis of complex molecules and as powerful tools in the design of next-generation therapeutics.

References

role of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS: 204205-33-4) is a sophisticated alpha-bromoketone that has emerged as a pivotal intermediate in medicinal chemistry. Its unique structural architecture, featuring a reactive bromine atom, a cyclopropyl moiety, and a fluorinated phenyl ring, makes it a valuable building block for the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, and its crucial role in the development of therapeutic agents, most notably the antiplatelet drug Prasugrel. Furthermore, its application in the synthesis of novel compounds with significant antioxidant activity is explored. This document consolidates quantitative data into structured tables and provides detailed experimental workflows and signaling pathway diagrams to serve as an essential resource for professionals in drug discovery and development.

Physicochemical Properties

This compound is a synthetic compound, typically appearing as a colorless to light yellow or brown liquid or a low-melting solid.[1][2] Its key physical and chemical properties are summarized below.

PropertyValueReference(s)
CAS Number 204205-33-4[3][4]
Molecular Formula C₁₁H₁₀BrFO[3][4]
Molecular Weight 257.10 g/mol [3]
Appearance Colorless to Brown clear liquid; Yellow to light brown oil to low-melting solid[1][2]
Boiling Point 293.0 °C at 760 mmHg[1][3]
Density 1.574 g/cm³[1][3]
Flash Point 131.0 °C[1][3]
Refractive Index 1.592[1]
Storage Refrigerated (0-10°C), under inert gas[5]

Synthesis of this compound

The primary route to this intermediate is the alpha-bromination of its precursor, 1-cyclopropyl-2-(2-fluorophenyl)ethanone. Various brominating agents and reaction conditions have been reported, leading to different yields and purities.

Experimental Workflow: Synthesis via Bromination

G cluster_start Starting Material cluster_process Bromination Process cluster_workup Work-up & Purification cluster_end Final Product start 1-Cyclopropyl-2-(2-fluorophenyl)ethanone dissolve Dissolve in Solvent (e.g., THF, CCl₄, Chloroform/Ethanol) start->dissolve Input add_reagent Add Brominating Agent (e.g., IBr, NBS, CuBr₂) dissolve->add_reagent add_catalyst Add Catalyst/Initiator (e.g., [BMIM]Br, BPO) add_reagent->add_catalyst react React under controlled temperature (e.g., 40°C, reflux) add_catalyst->react quench Quench Reaction (e.g., with ice water) react->quench Reaction Complete extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (e.g., with NaHSO₃ solution) extract->wash purify Purify (e.g., Recrystallization, Column Chromatography) wash->purify end 2-Bromo-2-(2-fluorophenyl)- 1-cyclopropylethanone purify->end Isolated Product

Caption: General workflow for the synthesis of the title compound.

Comparative Synthesis Protocols

The choice of reagents and conditions significantly impacts the reaction's efficiency. Below is a summary of various reported methods.

Brominating AgentSolvent(s)Catalyst/InitiatorYieldPurityReference(s)
Iodine Monobromide (IBr)Tetrahydrofuran (THF)[BMIM]Br95.3%99.73%[6]
N-Bromosuccinimide (NBS)Carbon Tetrachloride (CCl₄)Benzoyl Peroxide (BPO)~67%Not Reported[7]
Hydrobromic Acid / H₂O₂Not SpecifiedNot Specified81%Not Reported[7]
Anhydrous Cupric BromideChloroform / EthanolNone (Reflux)85.8%Not Reported[8]
Phosphorus PentachlorideChloroform / EthanolNone (Reflux)96.3% (for Chloro-analog)Not Reported[8]
Detailed Experimental Protocol (Method with IBr)[6]
  • Reaction Setup : Dissolve 1-cyclopropyl-2-(2-fluorophenyl)ethanone (17.8 g, 100 mmol), iodine monobromide (62 g, 300 mmol), and 1-butyl-3-methylimidazolium bromide ([BMIM]Br) (8.7 g, 40 mmol) in 150 mL of anhydrous tetrahydrofuran in a suitable reaction vessel.

  • Reaction : Stir the reaction mixture at 40 °C for 4 hours.

  • Quenching : After the reaction is complete, cool the mixture to room temperature and quench by adding ice water.

  • Extraction : Extract the mixture with ethyl acetate.

  • Washing : Wash the organic phase with a saturated sodium bisulfite solution.

  • Purification : Concentrate the organic phase and purify the residue by recrystallization from ethanol to yield this compound (24.5 g).

Role in Medicinal Chemistry

This bromoketone is a versatile intermediate, primarily utilized in the synthesis of antiplatelet agents and has shown potential in the creation of novel antioxidant compounds.

Key Intermediate in the Synthesis of Prasugrel

The most significant application of this compound is as a crucial building block in the industrial synthesis of Prasugrel.[2][9] Prasugrel is a potent antiplatelet drug used to prevent thrombosis in patients with acute coronary syndrome undergoing percutaneous coronary intervention.[10]

The intermediate is used in a key condensation reaction with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one.

Experimental Workflow: Synthesis of Prasugrel Precursor

G cluster_process Condensation Reaction A 2-Bromo-2-(2-fluorophenyl)- 1-cyclopropylethanone mix Mix reactants in Solvent (e.g., Methyl-isobutyl-ketone) A->mix B 5,6,7,7a-Tetrahydrothieno[3,2-c] pyridin-2(4H)-one HCl B->mix add_base Add Base (e.g., Na₂CO₃) mix->add_base react Stir at controlled temperature (e.g., 40°C for 10h) add_base->react C 5-[2-Cyclopropyl-1-(2-fluorophenyl) -2-oxoethyl]-5,6,7,7a-tetrahydrothieno [3,2-c]pyridin-2(4H)-one react->C Prasugrel Precursor

Caption: Workflow for the condensation step in Prasugrel synthesis.

Comparative Yields for Prasugrel Precursor Synthesis
BaseSolventTemperatureTimeYieldReference
Sodium CarbonateMethyl-isobutyl-ketone40°C10 h86.1%[11]
Not SpecifiedNot SpecifiedNot SpecifiedNot Specified~35%[12]
Detailed Experimental Protocol (Condensation Step)[11]
  • Reaction Setup : To 52 L of methyl-isobutyl-ketone, add 17.8 kg of anhydrous sodium carbonate and 10.0 kg of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride.

  • Addition : Add 13.4 kg of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone to the mixture.

  • Reaction : Stir the mixture for 10 hours at 40°C.

  • Work-up : Cool the reaction mixture and filter off the inorganic compounds to obtain the filtrate containing the desired product, which is then carried forward to the next step in the Prasugrel synthesis.

Mechanism of Action of Prasugrel: P2Y12 Pathway Inhibition

Prasugrel is a prodrug that is metabolized in the liver by cytochrome P450 enzymes into its active metabolite, R-138727.[10] This active metabolite irreversibly binds to the P2Y12 subtype of ADP receptors on the surface of platelets.[13][14] The binding of ADP to the P2Y12 receptor is a critical step in platelet activation. Inhibition of this receptor prevents the downstream signaling cascade that leads to the activation of the glycoprotein IIb/IIIa receptor complex.[10][13] The activated GPIIb/IIIa complex is responsible for binding fibrinogen, which cross-links platelets, leading to aggregation and thrombus formation. By blocking this pathway, Prasugrel effectively inhibits platelet aggregation for the lifespan of the platelet.[10][14]

G cluster_pathway P2Y12 Signaling Pathway in Platelets cluster_drug Drug Action ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein Activation P2Y12->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP ↓ cAMP Levels AC->cAMP VASP VASP-P Deactivation cAMP->VASP GPIIbIIIa GPIIb/IIIa Receptor Activation VASP->GPIIbIIIa Aggregation Platelet Aggregation & Thrombus Formation GPIIbIIIa->Aggregation Prasugrel_Metabolite Prasugrel Active Metabolite (R-138727) Prasugrel_Metabolite->P2Y12 Irreversible Inhibition

Caption: Mechanism of action of Prasugrel's active metabolite on the P2Y12 signaling pathway.

Reagent in the Synthesis of Potent Antioxidants

Beyond its role in antiplatelet therapy, this compound serves as a versatile reagent for synthesizing novel heterocyclic compounds with potential therapeutic benefits.[1][2] One notable application is in the synthesis of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives, which have demonstrated potent antioxidant activity.[15]

Experimental Protocol (Antioxidant Synthesis)[15]

A series of thiosemicarbazones are reacted with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone in a semi-Hantzsch cyclization reaction.

  • Reaction Setup : A mixture of the appropriate thiosemicarbazone (1 mmol), 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (1 mmol), and triethylamine (Et₃N) (1.5 mmol) in ethanol (10 mL) is prepared.

  • Reaction : The mixture is refluxed for a specified time (typically 2-4 hours).

  • Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up : After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

  • Purification : The crude product is recrystallized from ethanol to yield the pure dihydrothiazole derivative.

Quantitative Antioxidant Activity Data

The antioxidant potential of the synthesized dihydrothiazole derivatives (5a-h) was evaluated using DPPH and ABTS radical scavenging assays. The results, expressed as IC₅₀ values (the concentration required to scavenge 50% of the radicals), are compared against the standard antioxidant, ascorbic acid.[15]

CompoundSubstituent (Ar)DPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
5a Phenyl0.28560.1601
5b 4-Methylphenyl0.31110.1655
5c 4-Methoxyphenyl0.17890.0911
5d 4-Chlorophenyl0.40010.1988
5e 4-Bromophenyl0.38760.1901
5f 2-Nitrophenyl0.51110.2654
5g 4-Nitrophenyl0.19980.1001
5h 2,4-Dichlorophenyl0.45670.2113
Ascorbic Acid (Standard)0.15540.0988

Data sourced from Reference[15]. Compounds 5c and 5g showed antioxidant activity comparable to or better than ascorbic acid in the ABTS assay.

Conclusion: A Versatile Intermediate

This compound is a high-value intermediate in medicinal chemistry. Its primary, well-established role is in the efficient, large-scale synthesis of the life-saving antiplatelet drug Prasugrel. Furthermore, ongoing research demonstrates its utility as a scaffold for developing new classes of therapeutic agents, such as potent antioxidants. The reactivity of the α-bromo ketone functionality combined with the unique properties imparted by the cyclopropyl and fluorophenyl groups ensures its continued importance in drug discovery and development.

G cluster_prasugrel Antiplatelet Agent Synthesis cluster_antioxidant Antioxidant Synthesis center 2-Bromo-2-(2-fluorophenyl) -1-cyclopropylethanone precursor Prasugrel Precursor center->precursor Key Condensation Reaction antioxidant Dihydrothiazole Derivatives (Potent Antioxidants) center->antioxidant Cyclization Reaction prasugrel Prasugrel precursor->prasugrel

Caption: The central role of the title compound as a versatile intermediate.

References

An In-depth Technical Guide to 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (CAS 204205-33-4): A Key Intermediate in the Synthesis of Prasugrel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, a crucial intermediate in the synthesis of the antiplatelet agent, Prasugrel.[1] It is important to note that the CAS number 204205-33-4 correctly corresponds to this α-bromoketone, which serves as a key building block, and not to a later-stage thienopyridine intermediate. This document details its chemical and physical properties, provides a comprehensive synthesis protocol, outlines its role in the broader synthesis of Prasugrel, and discusses relevant analytical methodologies. The information is curated to support researchers and professionals in the field of pharmaceutical development.

Chemical and Physical Properties

2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone is a light yellow to brown liquid or low-melting solid.[1] Its molecular structure, featuring a bromine atom alpha to a ketone, a cyclopropyl ring, and a 2-fluorophenyl group, makes it a highly reactive and essential precursor for creating more complex molecules.[1]

Table 1: Physicochemical Properties of CAS 204205-33-4
PropertyValueReference
CAS Number 204205-33-4[1]
Molecular Formula C₁₁H₁₀BrFO[1]
Molecular Weight 257.1 g/mol [1]
Appearance Light yellow to brown liquid or low-melting solid[1]
Boiling Point 293.012 °C at 760 mmHg[1]
Density 1.574 g/cm³[1]
Flash Point 131.009 °C[1]
Refractive Index 1.592[1]
Purity (typical) ≥98%[1]

Synthesis of 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone

The synthesis of this intermediate is a critical step in the overall production of Prasugrel. Various methods have been reported, often involving the bromination of a ketone precursor. The following protocol is a representative example.

Experimental Protocol: Synthesis

A common synthetic route involves the bromination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone.

Materials:

  • 1-cyclopropyl-2-(2-fluorophenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Solvent (e.g., carbon tetrachloride, acetonitrile)

Procedure:

  • To a solution of 1-cyclopropyl-2-(2-fluorophenyl)ethanone in a suitable solvent, add N-Bromosuccinimide and a catalytic amount of a radical initiator.

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

Purification: The crude 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Table 2: Representative Synthesis Parameters
ParameterCondition
Brominating Agent N-Bromosuccinimide (NBS)
Initiator AIBN or Benzoyl Peroxide
Solvent Carbon Tetrachloride or Acetonitrile
Reaction Temperature Reflux
Purification Method Recrystallization or Column Chromatography

Role in the Synthesis of Prasugrel

2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone is a key electrophilic component in the synthesis of Prasugrel. It undergoes a nucleophilic substitution reaction with the secondary amine of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core structure. This alkylation step forms the carbon-nitrogen bond that connects the two major fragments of the Prasugrel molecule.

Prasugrel_Synthesis_Pathway cluster_start Starting Materials cluster_intermediate1 Formation of Ketone Precursor cluster_intermediate2 Bromination cluster_core Thienopyridine Core cluster_coupling Alkylation cluster_final Final Product 2_fluorophenylacetic_acid 2-Fluorophenylacetic acid ketone_precursor 1-Cyclopropyl-2-(2-fluorophenyl)ethanone 2_fluorophenylacetic_acid->ketone_precursor cyclopropyl_cyanide Cyclopropyl cyanide cyclopropyl_cyanide->ketone_precursor target_intermediate 2-Bromo-1-cyclopropyl-2- (2-fluorophenyl)ethanone (CAS 204205-33-4) ketone_precursor->target_intermediate Bromination prasugrel_intermediate_II 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)- 4,5,6,7-tetrahydrothieno[3,2-c]pyridine target_intermediate->prasugrel_intermediate_II thieno_core 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine thieno_core->prasugrel_intermediate_II prasugrel Prasugrel prasugrel_intermediate_II->prasugrel Further Modification

Figure 1: Synthesis Pathway of Prasugrel highlighting the role of CAS 204205-33-4.

Analytical Characterization

The purity and identity of 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone are critical for its successful use in the synthesis of Prasugrel. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the intermediate and for monitoring the progress of the synthesis reaction. A reverse-phase HPLC method would be typical for this analysis.

Table 3: Typical HPLC Parameters for Analysis
ParameterDescription
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of acetonitrile and water, potentially with a buffer or acid modifier (e.g., formic acid or phosphoric acid).
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)
Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 2-fluorophenyl group, a downfield singlet for the methine proton adjacent to the bromine and carbonyl groups, and multiplets for the cyclopropyl protons.

  • ¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon in the downfield region (typically >190 ppm), along with signals for the aromatic carbons and the carbons of the cyclopropyl ring. The carbon bearing the bromine atom would also show a characteristic chemical shift.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M+) and the M+2 peak with nearly equal intensities.[2][3][4]

Table 4: Expected Analytical Data
TechniqueExpected Observations
HPLC A major peak corresponding to the product with a purity of ≥98%.
¹H NMR Signals for aromatic, methine, and cyclopropyl protons with appropriate chemical shifts and coupling constants.
¹³C NMR A signal for the carbonyl carbon, aromatic carbons, and cyclopropyl carbons.
MS (EI) Molecular ion peaks at m/z values corresponding to [C₁₁H₁₀⁷⁹BrFO]+ and [C₁₁H₁₀⁸¹BrFO]+ in an approximate 1:1 ratio.

Experimental Workflow Overview

The following diagram illustrates a typical workflow from synthesis to characterization of 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start 1-Cyclopropyl-2-(2-fluorophenyl)ethanone Reaction Bromination (e.g., with NBS) Start->Reaction Workup Aqueous Work-up & Solvent Removal Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purify Recrystallization or Column Chromatography Crude_Product->Purify Pure_Product Pure Intermediate (CAS 204205-33-4) Purify->Pure_Product HPLC Purity Assessment (HPLC) Pure_Product->HPLC NMR Structural Elucidation (NMR) Pure_Product->NMR MS Molecular Weight Confirmation (MS) Pure_Product->MS Final_Data Characterization Data HPLC->Final_Data NMR->Final_Data MS->Final_Data

Figure 2: General experimental workflow for the synthesis and analysis of CAS 204205-33-4.

Conclusion

2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (CAS 204205-33-4) is an indispensable intermediate in the manufacturing of Prasugrel. A thorough understanding of its synthesis, purification, and analytical characterization is paramount for ensuring the quality and efficiency of the overall drug substance manufacturing process. This guide provides a foundational resource for scientists and researchers, offering key data and procedural insights to support their work in this area.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (CAS No. 204205-33-4). As a key intermediate in the synthesis of various pharmaceutical compounds, including the antiplatelet agent Prasugrel, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and procedural integrity.[1][2]

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The table below summarizes the key characteristics of this compound.

PropertyValueReference
CAS Number 204205-33-4[3][4][5]
Molecular Formula C₁₁H₁₀BrFO[5]
Molecular Weight 257.10 g/mol [3]
Appearance White to off-white crystalline solid or light yellow to brown liquid[1][3]
Boiling Point 293.012 °C at 760 mmHg[1][3]
Density 1.574 g/cm³[1][3]
Flash Point 131.009 °C[1][3]
Refractive Index 1.592[1][3]
Vapor Pressure 0.002 mmHg at 25°C[3]
Purity ≥98%[1]

Hazard Identification and Classification

This compound is classified as hazardous. The following table outlines its hazard statements and corresponding pictograms as per the Globally Harmonized System (GHS).

Hazard StatementGHS ClassificationPictogram
H315: Causes skin irritationSkin Irritation, Category 2
H319: Causes serious eye irritationEye Irritation, Category 2A
H413: May cause long lasting harmful effects to aquatic lifeHazardous to the aquatic environment, long-term (Chronic) - Category 4None

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure a safe working environment.

Engineering Controls

Operations involving this compound should be conducted in a well-ventilated area.[6] The use of a fume hood is strongly recommended to control the generation of vapors, dust, and aerosols.[6] Emergency eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[6] A lab coat or chemical-resistant apron should be used to protect clothing and skin.[6] For larger quantities or in situations with a higher risk of splashing, impervious clothing is recommended.[6]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]

General Hygiene Practices

Wash hands thoroughly with soap and water after handling.[6] Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed. Contaminated clothing should be removed and washed before reuse.[6]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from foodstuffs and incompatible materials.[6] While specific data on incompatible materials is limited, as a general precaution, avoid storage with strong oxidizing agents, strong bases, and strong acids. It is also advised to protect the compound from moisture and strong light or heat.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow A Receipt of Chemical B Log & Store in Designated Area (Cool, Dry, Well-Ventilated) A->B Inspect Container C Pre-Use Safety Check (Review SDS, Check PPE) B->C D Don Appropriate PPE (Goggles, Gloves, Lab Coat) C->D E Work in Fume Hood D->E F Weighing/Transfer E->F G Reaction Setup F->G K Return to Storage F->K If not all material is used H Post-Experiment Decontamination (Clean Glassware, Wipe Surfaces) G->H G->K If not all material is used I Waste Disposal (Segregate Halogenated Waste) H->I J Doff PPE & Wash Hands H->J I->J

Caption: Safe Handling Workflow for this compound.

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of exposure.

Spill and Leak Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[6] Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material (e.g., sand, vermiculite) and collect it into a suitable, labeled container for disposal.[6] Do not allow the material to enter drains or waterways.

First Aid Measures

The following diagram outlines the immediate first aid response for different routes of exposure.

FirstAidMeasures cluster_exposure Routes of Exposure cluster_first_aid Immediate First Aid cluster_action Key Action Inhalation Inhalation Aid_Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. Inhalation->Aid_Inhalation Skin Skin Contact Aid_Skin Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. Skin->Aid_Skin Eye Eye Contact Aid_Eye Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses, if present and easy to do. Seek immediate medical attention. Eye->Aid_Eye Ingestion Ingestion Aid_Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. Ingestion->Aid_Ingestion Seek_Medical Seek Immediate Medical Attention Aid_Inhalation->Seek_Medical Aid_Skin->Seek_Medical Aid_Eye->Seek_Medical Aid_Ingestion->Seek_Medical

Caption: First Aid Procedures for Exposure to this compound.

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The known health effects are summarized below.

  • Skin Corrosion/Irritation: Causes skin irritation.[3][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3][6]

  • Acute Toxicity: No quantitative data (e.g., LD50, LC50) is currently available.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to assess these effects.

Given the lack of comprehensive toxicological data, this compound should be handled with caution, and all routes of exposure should be minimized.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[6] This compound is a halogenated organic substance and should be disposed of in a designated halogenated waste container. Do not dispose of it down the drain or into the environment.[6]

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can significantly mitigate the risks associated with its use. A proactive approach to safety, grounded in a thorough understanding of the available data, is essential for maintaining a safe and productive research environment.

References

Methodological & Application

Application Notes and Protocols: α-Bromination of 2-(2-fluorophenyl)-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-bromination of ketones is a cornerstone transformation in organic synthesis, producing highly versatile α-bromo ketone intermediates. These intermediates are pivotal in constructing complex molecular architectures due to the electrophilic nature of the α-carbon and the utility of the bromine atom as a good leaving group. The target compound, 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, is a significant building block in medicinal chemistry.[1] Its structure, which incorporates a cyclopropyl ring and a fluorophenyl group, makes it a valuable precursor for synthesizing compounds with desirable steric and electronic properties.[1] Notably, this compound is a key intermediate in the synthesis of Prasugrel, a potent antiplatelet medication used to prevent thrombosis in patients with acute coronary syndrome.[2][3]

Principle and Mechanism

The α-bromination of ketones can proceed through several mechanisms depending on the reaction conditions.

  • Acid-Catalyzed Bromination : In the presence of an acid catalyst, the reaction proceeds via an enol intermediate. The carbonyl oxygen is protonated, increasing the acidity of the α-hydrogens. Subsequent deprotonation at the α-carbon forms a nucleophilic enol, which then attacks a bromine molecule. This is often the rate-determining step. Deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the α-bromo ketone.[1]

  • Radical-Initiated Bromination : Alternatively, the reaction can be initiated by radical initiators (e.g., AIBN, benzoyl peroxide) or light.[4][5] This pathway is common when using reagents like N-bromosuccinimide (NBS) or other halogenated reagents. A radical initiator abstracts the α-hydrogen from the ketone, forming a resonance-stabilized enolate radical, which then reacts with the brominating agent to form the product and propagate the radical chain.

This document details a protocol using a halogenated hydantoin under light irradiation, a method developed to improve yields and utilize less hazardous materials compared to traditional methods involving toxic solvents like carbon tetrachloride.[5]

Experimental Protocols

Protocol: Photochemical α-Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This protocol describes a modern and efficient method for the α-bromination of 2-(2-fluorophenyl)-1-cyclopropylethanone using a dihalo-hydantoin as the bromine source under light irradiation.[5]

Materials and Reagents:

  • 2-(2-fluorophenyl)-1-cyclopropylethanone (Substrate)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (Brominating Agent)

  • Methanol (Solvent)

  • Dichloromethane (Extraction Solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask (quartz or borosilicate, appropriate size)

  • Magnetic stirrer and stir bar

  • UV lamp or a high-intensity visible light source

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(2-fluorophenyl)-1-cyclopropylethanone (1.0 eq) in methanol (approx. 10-15 mL per gram of substrate).

  • Addition of Brominating Agent: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to the solution. A molar ratio of 2:1 for the ketone to DBDMH is optimal.[5]

  • Initiation and Reaction: Begin vigorous stirring and irradiate the flask with a light source. The reaction can be effectively carried out at temperatures ranging from 0 °C to room temperature.[5]

  • Monitoring: Monitor the reaction progress using TLC until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Dissolve the residue in dichloromethane.

    • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Evaporate the solvent under reduced pressure to yield the crude product, this compound.

    • If necessary, the product can be further purified by column chromatography on silica gel.

Safety Precautions:

  • Brominating agents like DBDMH are corrosive and toxic. Handle with care in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done within a fume hood.

  • UV light can be harmful to the eyes and skin. Use appropriate shielding.

Data Presentation

The following table summarizes key data for the synthesis and properties of this compound.

ParameterValue / DescriptionReference(s)
Reaction Method Photochemical Radical Bromination[5]
Starting Material 2-(2-fluorophenyl)-1-cyclopropylethanone[5]
Brominating Agent 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)[5]
Solvent Methanol or Dichloromethane[5]
Reported Yield ~81% (with HBr/H₂O₂)[5]
Product Purity ≥98%[2]
Product CAS Number 204205-33-4[2][6]
Molecular Formula C₁₁H₁₀BrFO[7][8]
Molecular Weight 257.10 g/mol [6][7]
Appearance Yellow to light brown oil or low-melting solid[2][6][9]
Boiling Point 293.0 °C at 760 mmHg[2][7]
Density 1.574 g/cm³[2][7]
Storage Store at 2-8°C in an inert atmosphere[10]

Experimental Workflow Visualization

experimental_workflow start Start setup Reaction Setup: Dissolve ketone (1.0 eq) in Methanol start->setup add_reagent Add DBDMH (0.5 eq) setup->add_reagent reaction Reaction: Stir under light at 0°C - RT add_reagent->reaction workup Aqueous Work-up: 1. Quench (Na₂S₂O₃) 2. Wash (NaHCO₃, Brine) 3. Dry (MgSO₄) reaction->workup Monitor by TLC purify Purification: 1. Filter 2. Concentrate in vacuo workup->purify product Final Product: 2-bromo-2-(2-fluorophenyl) -1-cyclopropylethanone purify->product

Caption: Workflow for the α-bromination of 2-(2-fluorophenyl)-1-cyclopropylethanone.

References

Application Notes and Protocols: Synthesis of Prasugrel Utilizing 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasugrel, a potent thienopyridine antiplatelet agent, is a crucial medication for the prevention of thrombotic events in patients with acute coronary syndrome undergoing percutaneous coronary intervention. A key step in the industrial synthesis of Prasugrel involves the alkylation of a thienopyridine core with the pivotal intermediate, 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone. This document provides detailed application notes and experimental protocols for this synthesis, aimed at researchers and professionals in drug development and pharmaceutical sciences. The protocols outlined are based on established literature and patents, offering a comprehensive guide for the laboratory-scale synthesis of Prasugrel.

Synthetic Overview

The synthesis of Prasugrel from this compound is a two-step process. The first step is a nucleophilic substitution reaction where the bromine atom of the α-bromo ketone is displaced by the secondary amine of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one or its hydrochloride salt. This condensation reaction yields the intermediate 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one. The subsequent and final step is the acetylation of the hydroxyl group on the thienopyridine ring system to afford Prasugrel.[1][2]

Data Presentation

The following tables summarize quantitative data from various reported syntheses of the key intermediate and Prasugrel.

Table 1: Synthesis of 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compound5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochlorideAnhydrous Potassium CarbonateAcetonitrile0-54Not Specified[1]
This compound5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochlorideAnhydrous Sodium CarbonateMethyl-isobutyl-ketone401086.1 (of hydrochloride salt)[3]

Table 2: Synthesis of Prasugrel via Acetylation

ReactantAcetylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-oneAcetic AnhydridePotassium CarbonateDMF0-51Not Specified[1]
5-(α-cyclopropylcarbonyl-2-fluoro-benzyl)-4,5,6,7-tetrahydrothieno-[3,2-c]-pyridineAcetyl Chloride-Toluene/Acetic Acid20 ± 212-1699[4]
2-(tert-Butyldimethylsilyloxy)-5-(α-cyclopropylcarbonyl-2-fluoro-benzyl)-4,5,6,7-tetrahydrothieno-[3,2-c]-pyridineAcetyl Chloride-Toluene/Acetic Acid20 ± 24-699[4]

Experimental Protocols

Protocol 1: Synthesis of 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

Materials:

  • 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone

  • 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride

  • Anhydrous Potassium Carbonate

  • Acetonitrile

Procedure:

  • To a suspension of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride (1 equivalent) in acetonitrile, cool the mixture to 0-5 °C.

  • Add anhydrous potassium carbonate (2 equivalents) to the suspension.

  • Slowly add a solution of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (0.8 equivalents) in acetonitrile to the reaction mixture at 0-5 °C.

  • Stir the reaction mixture for 4 hours at 0-5 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the inorganic salts and wash with acetonitrile.

  • Remove the solvent from the filtrate by distillation under reduced pressure to obtain the crude product.[1]

Protocol 2: Synthesis of Prasugrel (Acetylation)

Materials:

  • 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

  • Dimethylformamide (DMF)

  • Anhydrous Potassium Carbonate

  • Acetic Anhydride

  • Toluene

  • Water

Procedure:

  • Dissolve the crude 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (1 equivalent) in DMF and cool the solution to 0-5 °C.

  • Add anhydrous potassium carbonate (2.2 equivalents) to the solution.

  • Slowly add acetic anhydride (2.5 equivalents) at 0-5 °C and stir the mixture for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, raise the temperature to 20-25 °C and add toluene and water.

  • Stir the mixture for 15 minutes and then separate the layers.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water, and then concentrate under reduced pressure to yield Prasugrel base.[1]

Visualizations

Prasugrel Synthetic Workflow

G cluster_0 Synthesis of Intermediate cluster_1 Final Product Synthesis BromoKetone 2-Bromo-2-(2-fluorophenyl)- 1-cyclopropylethanone Intermediate 5-(2-cyclopropyl-1-(2-fluorophenyl)- 2-oxoethyl)-5,6,7,7a-tetrahydrothieno [3,2-c]pyridin-2(4H)-one BromoKetone->Intermediate K2CO3, Acetonitrile Thienopyridine 5,6,7,7a-tetrahydrothieno[3,2-c] pyridin-2(4H)-one HCl Thienopyridine->Intermediate Prasugrel Prasugrel Intermediate->Prasugrel Acetic Anhydride, K2CO3, DMF

Caption: Synthetic workflow for Prasugrel.

Prasugrel Mechanism of Action: P2Y12 Signaling Pathway

cluster_platelet Platelet Prasugrel_AM Prasugrel Active Metabolite P2Y12 P2Y12 Receptor Prasugrel_AM->P2Y12 Irreversible Inhibition Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreased Activation VASP_P VASP-P PKA->VASP_P Decreased Phosphorylation GPIIb_IIIa Glycoprotein IIb/IIIa Activation VASP_P->GPIIb_IIIa Leads to Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation ADP ADP ADP->P2Y12

Caption: Prasugrel's inhibitory action on the P2Y12 signaling pathway.

References

Application Notes and Protocols for Antioxidant Synthesis Utilizing 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone as a key intermediate in the synthesis of novel antioxidant compounds. Detailed protocols for the synthesis and evaluation of these compounds are provided to facilitate research and development in the field of antioxidant therapeutics.

Introduction

This compound is a versatile chemical intermediate employed in the synthesis of potent antioxidant agents.[1][2][3] Its unique structure, featuring a brominated carbon adjacent to a cyclopropyl ketone and a fluorinated phenyl ring, provides reactive sites for the construction of complex heterocyclic molecules with significant antioxidant potential. This document details the synthesis of a series of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives and the protocols for assessing their antioxidant efficacy.

Synthesis of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole Derivatives

The synthesis of these potent antioxidant compounds is achieved through a semi-Hantzsch cyclization reaction. This involves the reaction of various thiosemicarbazones with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone in the presence of a base catalyst.[1]

Experimental Workflow: Synthesis

Synthesis_Workflow start Start thiosemicarbazones Thiosemicarbazone Derivatives start->thiosemicarbazones Prepare reaction Reaction Mixture (Ethanol, Reflux) thiosemicarbazones->reaction reagent 2-Bromo-2-(2-fluorophenyl)- 1-cyclopropylethanone reagent->reaction catalyst Triethylamine (Et3N) catalyst->reaction cyclization Semi-Hantzsch Cyclization reaction->cyclization 30 min purification Purification (Recrystallization) cyclization->purification product 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole purification->product end End product->end

Caption: Workflow for the synthesis of dihydrothiazole antioxidants.

Detailed Synthetic Protocol

This protocol is based on the successful synthesis of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives.[1]

Materials:

  • Substituted thiosemicarbazone (1.0 mmol)

  • This compound (1.0 mmol, 257.1 g/mol )

  • Triethylamine (Et3N) (1.2 mmol)

  • Ethanol (20 mL)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a solution of the appropriate thiosemicarbazone (1.0 mmol) in ethanol (20 mL), add this compound (1.0 mmol).

  • Add triethylamine (1.2 mmol) to the reaction mixture.

  • Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by a color change from yellow to dark orange.

  • Continue refluxing for 30 minutes to ensure the completion of the reaction.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Further purify the product by recrystallization from ethanol to obtain the desired 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivative.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., IR, ¹H NMR, ¹³C NMR).

Antioxidant Activity Evaluation

The antioxidant potential of the synthesized compounds is evaluated using two common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

Quantitative Data: Antioxidant Activity

The antioxidant activities of a series of synthesized 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives (designated as 5a-5h) were evaluated and compared with the standard antioxidant, ascorbic acid. The results are summarized below as IC50 values (the concentration of the compound required to scavenge 50% of the free radicals). Lower IC50 values indicate higher antioxidant activity.

CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)
5a 0.350.15
5b 1.920.96
5c 0.210.09
5d 0.880.43
5e 0.310.14
5f 1.120.55
5g 0.170.08
5h 0.650.32
Ascorbic Acid (Standard) Not explicitly stated, but compounds 5c and 5g showed lower IC50 values in the ABTS assay.[1]Not explicitly stated, but compounds 5c and 5g showed lower IC50 values.[1]

Data extracted from Mahmoodi et al. (2016).[1]

Compounds 5c and 5g demonstrated the most potent antioxidant activity, with lower IC50 values than the standard, ascorbic acid, in the ABTS assay.[1]

Experimental Workflow: Antioxidant Assays

Antioxidant_Assay_Workflow start Start prep_samples Prepare Sample and Standard Solutions start->prep_samples dpph_reaction Mix Sample/Standard with DPPH Solution prep_samples->dpph_reaction abts_reaction Mix Sample/Standard with ABTS•+ Solution prep_samples->abts_reaction prep_dpph Prepare DPPH Working Solution prep_dpph->dpph_reaction dpph_incubation Incubate in Dark (30 min) dpph_reaction->dpph_incubation dpph_measure Measure Absorbance at 517 nm dpph_incubation->dpph_measure analysis Calculate % Inhibition and IC50 Values dpph_measure->analysis prep_abts Prepare ABTS•+ Radical Solution prep_abts->abts_reaction abts_incubation Incubate (e.g., 6 min) abts_reaction->abts_incubation abts_measure Measure Absorbance at 734 nm abts_incubation->abts_measure abts_measure->analysis end End analysis->end

Caption: General workflow for DPPH and ABTS antioxidant assays.

Protocol 1: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds and standard antioxidant (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader capable of reading at 517 nm

  • 96-well microplates or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark bottle at 4°C.

  • Preparation of Test Samples: Prepare stock solutions of the synthesized compounds and a standard antioxidant in methanol. From the stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Assay Procedure: a. In a 96-well plate, add a specific volume of each sample dilution to separate wells. b. Add an equal volume of the 0.1 mM DPPH solution to each well. c. For the control, mix methanol with the DPPH solution. d. For the blank, use methanol alone. e. Mix the contents of the wells thoroughly.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Protocol 2: ABTS Radical Cation Decolorization Assay

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate Buffered Saline (PBS) or ethanol

  • Test compounds and standard antioxidant (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader capable of reading at 734 nm

  • 96-well microplates or cuvettes

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce a dark-colored ABTS•+ solution.

  • Preparation of ABTS Working Solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare stock solutions of the synthesized compounds and a standard antioxidant in a suitable solvent. From the stock solutions, prepare a series of dilutions.

  • Assay Procedure: a. In a 96-well plate, add a small volume of each sample dilution to separate wells. b. Add a larger volume of the ABTS working solution to each well and mix thoroughly.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: Calculate the percentage of inhibition using the same formula as in the DPPH assay.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Proposed Mechanism of Antioxidant Action

The antioxidant activity of the synthesized 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives is likely attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The proposed mechanism involves the scavenging of free radicals by the hydrazono moiety, leading to the formation of a stable radical species, thereby terminating the radical chain reaction.

Antioxidant_Mechanism ros Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) cell_damage Cellular Damage (Lipid Peroxidation, DNA Damage) ros->cell_damage Causes antioxidant Dihydrothiazole Derivative (Radical Scavenger) ros->antioxidant Reacts with neutralized_ros Neutralized ROS (Less Reactive Species) antioxidant->neutralized_ros Donates H• or e- stable_antioxidant_radical Stable Antioxidant Radical antioxidant->stable_antioxidant_radical Forms reduced_damage Reduced Oxidative Stress and Cell Damage neutralized_ros->reduced_damage Leads to stable_antioxidant_radical->reduced_damage Contributes to

Caption: General mechanism of radical scavenging by antioxidants.

Conclusion

This compound serves as a valuable starting material for the synthesis of novel heterocyclic compounds with potent antioxidant properties. The protocols outlined in this document provide a framework for the synthesis and evaluation of these compounds, which show promise for further development as therapeutic agents to combat oxidative stress-related diseases. The superior activity of some of the synthesized derivatives compared to standard antioxidants highlights the potential of this chemical scaffold in drug discovery.

References

Application Note: Synthesis of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its structure, featuring a reactive bromine atom alpha to a carbonyl group, makes it a versatile building block for introducing the 2-(2-fluorophenyl)-1-cyclopropylethanone moiety. This application note provides a detailed reaction mechanism and a representative experimental protocol for the synthesis of this compound via the α-bromination of 2-(2-fluorophenyl)-1-cyclopropylethanone.

Reaction Mechanism

The synthesis proceeds via an acid-catalyzed α-bromination of a ketone. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-proton. Subsequent deprotonation by a weak base (in this case, acetic acid can act as the solvent and a base) leads to the formation of an enol intermediate. The electron-rich double bond of the enol then attacks the electrophilic bromine, leading to the formation of the α-brominated ketone and regeneration of the acid catalyst.

Reaction_Mechanism Ketone 2-(2-fluorophenyl)-1-cyclopropylethanone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H+ Enol Enol Intermediate ProtonatedKetone->Enol - H+ Bromonium Oxonium Intermediate Enol->Bromonium + Br2 Br_minus Br- Product This compound Bromonium->Product - H+ H_plus H+ Br2 Br-Br H_plus_regen H+ Experimental_Workflow Start Dissolve Starting Material in Acetic Acid Bromination Add Bromine Solution at 0-10 °C Start->Bromination Reaction Stir at Room Temperature (2-4 hours) Bromination->Reaction Quench Pour into Ice Water Reaction->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with CH₂Cl₂ Neutralize->Extract Wash Wash with Na₂S₂O₃ and Brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Application Notes for the Large-Scale Synthesis of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is a crucial intermediate in the synthesis of the antiplatelet medication, Prasugrel.[1][2] The efficiency and purity of the synthesis of this intermediate directly impact the quality and cost-effectiveness of the final active pharmaceutical ingredient (API). This document outlines various methods for the large-scale synthesis of this key intermediate, providing detailed protocols and comparative data to aid researchers, scientists, and drug development professionals in selecting the most suitable process for industrial applications. The compound is a crystalline solid, typically appearing as a white to off-white powder.[3]

Overview of Synthetic Strategies

Several synthetic routes for this compound have been developed, primarily involving the bromination of the precursor, 1-cyclopropyl-2-(2-fluorophenyl)ethanone. Key considerations for large-scale production include yield, purity, cost of reagents, safety, and environmental impact. Some methods that are effective at the lab scale may not be suitable for industrial production due to the use of hazardous solvents like carbon tetrachloride or complex purification procedures.[4]

The most common approach is the electrophilic α-bromination of 2-(2-fluorophenyl)-1-cyclopropylethanone.[3] Various brominating agents have been employed, including N-bromosuccinimide (NBS), bromine, and iodine monobromide.[3][4][5] Alternative routes starting from 2-fluorophenylacetic acid or 2-fluorophenylacetate have also been explored.[6][7][8]

Key Process Parameters and Considerations for Scale-Up

  • Choice of Brominating Agent: The selection of the brominating agent is critical. While liquid bromine is effective, it can be hazardous to handle on a large scale. NBS is a solid and easier to handle, but can sometimes lead to side reactions. Iodine monobromide has been shown to give high yields and purity.[5]

  • Solvent Selection: The choice of solvent is crucial for reaction efficiency, product isolation, and environmental safety. Tetrahydrofuran, acetonitrile, and dichloromethane are commonly used. For industrial-scale synthesis, less toxic and more environmentally friendly solvents are preferred.

  • Reaction Conditions: Temperature control is important to minimize the formation of byproducts, such as the di-bromo adduct.[4] The reaction time should be optimized to ensure complete conversion of the starting material.

  • Work-up and Purification: For large-scale production, a simple and efficient work-up procedure is necessary. Ideally, the product should be of high purity after a simple filtration and washing, without the need for column chromatography.[4] Recrystallization is a common method for purification.[5]

Experimental Protocols

Protocol 1: Synthesis via Bromination with Iodine Monobromide

This protocol is adapted from a high-yield synthesis method.[5]

Materials:

  • 1-cyclopropyl-2-(2-fluorophenyl)ethanone

  • Iodine monobromide

  • 1-butyl-3-methylimidazolium bromide

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium bisulfite solution

  • Ethanol

  • Ice water

Procedure:

  • In a suitable reactor, dissolve 1-cyclopropyl-2-(2-fluorophenyl)ethanone (1.0 eq), iodine monobromide (3.0 eq), and 1-butyl-3-methylimidazolium bromide (0.4 eq) in anhydrous tetrahydrofuran.

  • Stir the reaction mixture at 40 °C for 4 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding ice water.

  • Extract the product with ethyl acetate.

  • Wash the organic phase with a saturated sodium bisulfite solution to remove any unreacted iodine species.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield this compound.[5]

Protocol 2: Synthesis via Bromination with N-Bromosuccinimide (NBS)

This protocol is based on general methods for α-bromination of ketones.[3][4]

Materials:

  • 1-cyclopropyl-2-(2-fluorophenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., benzoyl peroxide or AIBN)

  • Solvent (e.g., carbon tetrachloride - note: use of a less toxic solvent is recommended for large-scale production, such as acetonitrile or ethyl acetate)

  • Light source (if required for initiation)

Procedure:

  • Dissolve 1-cyclopropyl-2-(2-fluorophenyl)ethanone in the chosen solvent in a reactor.

  • Add the radical initiator.

  • Add NBS portion-wise to the reaction mixture.

  • Irradiate the mixture with a light source if necessary to initiate the reaction.

  • Maintain the reaction temperature as per the chosen solvent and initiator.

  • Monitor the reaction for completion.

  • After completion, filter the reaction mixture to remove succinimide.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over a suitable drying agent (e.g., sodium sulfate).

  • Concentrate the solvent to obtain the crude product.

  • Purify the product, if necessary, by recrystallization or column chromatography (though the latter is less ideal for large-scale).[4]

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

ParameterMethod 1: Iodine MonobromideMethod 2: NBS/Liquid BromineMethod 3: HBr/H₂O₂
Starting Material 1-cyclopropyl-2-(2-fluorophenyl)ethanone1-cyclopropyl-2-(2-fluorophenyl)ethanone1-cyclopropyl-2-(2-fluorophenyl)ethanone
Brominating Agent Iodine monobromideN-Bromosuccinimide or Liquid BromineHydrobromic acid, Hydrogen peroxide
Solvent TetrahydrofuranCarbon Tetrachloride (lab scale)Not specified
Catalyst/Initiator 1-butyl-3-methylimidazolium bromideBenzoyl peroxideNot specified
Yield 95.3%[5]~67%[4]Not specified
Purity 99.73%[5]Not reported, requires purification[4]>90% without purification[4]
Purification Recrystallization from ethanol[5]Silica gel column chromatography[4]Simple filtration, water wash, and concentration[4]
Notes High yield and purity reported.Use of toxic solvent (CCl₄) is a drawback for large-scale production.[4]Potentially more environmentally friendly.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Bromination Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_final Final Product start 1-cyclopropyl-2-(2-fluorophenyl)ethanone reaction Addition of Brominating Agent (e.g., IBr, NBS) start->reaction Charge Reactor conditions Reaction Conditions: - Solvent (e.g., THF) - Catalyst/Initiator - Temperature Control reaction->conditions quench Quenching (e.g., with water) reaction->quench extract Extraction (e.g., with Ethyl Acetate) quench->extract wash Washing (e.g., with NaHSO₃ soln.) extract->wash concentrate Concentration wash->concentrate purify Recrystallization (e.g., from Ethanol) concentrate->purify product 2-Bromo-2-(2-fluorophenyl)- 1-cyclopropylethanone purify->product

Caption: Workflow for the large-scale synthesis of this compound.

References

Application Notes and Protocols for the Purification of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antiplatelet agent Prasugrel.[1] The purity of this α-bromo ketone is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid organic compounds, offering an effective method to remove impurities and enhance the overall purity of the target molecule. This document provides detailed application notes and protocols for the purification of this compound by recrystallization, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is typically a yellow to light brown oil or a low-melting solid.[2] Its limited solubility in common organic solvents such as chloroform (sparingly) and ethyl acetate (slightly) presents a challenge for purification.[3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number204205-33-4[5]
Molecular FormulaC₁₁H₁₀BrFO[5]
Molecular Weight257.1 g/mol [5]
AppearanceYellow to light brown oil or low-melting solid[2]
SolubilityChloroform (Sparingly), Ethyl Acetate (Slightly)[3][4]

Impurity Profile

The primary impurities in crude this compound often originate from the synthetic route. These can include:

  • Unreacted starting materials: Such as 1-cyclopropyl-2-(2-fluorophenyl)ethanone.

  • Positional isomers: Including 2-Bromo-2-(3-fluorophenyl)-1-cyclopropylethanone and 2-Bromo-2-(4-fluorophenyl)-1-cyclopropylethanone.

  • Over-brominated byproducts.

  • Residual solvents from the reaction and workup steps.[6]

Recrystallization is an effective method for the removal of these impurities, leveraging differences in solubility between the desired compound and the contaminants.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

A known successful method for the purification of this compound involves the use of ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (absolute or 95%)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to reflux with stirring. Continue to add ethanol portion-wise until the solid has completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Expected Results:

This protocol has been reported to yield a product with a purity of 99.73% and a recovery of 95.3%.

Solvent Screening for Alternative Recrystallization Protocols

The choice of solvent is critical for a successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the chemical structure of the target molecule (an aromatic ketone), a range of solvents can be considered.

Table 2: Potential Solvents for Recrystallization

Solvent/Solvent SystemPolarityRationale
IsopropanolPolar ProticSimilar to ethanol, may offer different solubility characteristics.
MethanolPolar ProticHigher polarity than ethanol, may be suitable if impurities are less polar.
Ethyl Acetate/HeptaneMedium Polarity/Non-polarA common mixed-solvent system. The compound is dissolved in a minimal amount of hot ethyl acetate, and heptane is added as an anti-solvent to induce crystallization.
Toluene/HexaneAromatic/Non-polarSuitable for aromatic compounds, with hexane acting as the anti-solvent.
Acetone/WaterPolar Aprotic/Polar ProticAnother common mixed-solvent system.

Protocol for Solvent Screening:

  • Place a small amount (e.g., 50 mg) of the crude compound into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a candidate solvent to each test tube.

  • Observe the solubility at room temperature.

  • If the compound is insoluble at room temperature, heat the test tube gently to the boiling point of the solvent.

  • If the compound dissolves when hot, allow the solution to cool to room temperature and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will show high solubility at high temperatures and low solubility at low temperatures, resulting in a good yield of pure crystals.

Data Presentation

The following table summarizes the expected outcomes from the recrystallization protocol using ethanol. Further research should be conducted to populate a similar table for other solvent systems.

Table 3: Quantitative Data for Recrystallization from Ethanol

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) ~90-95% (typical)>99.5%
Yield -Up to 95.3%
Appearance Yellow to light brown oil/solidOff-white to pale yellow crystalline solid
Melting Point Broad rangeSharp melting point

Mandatory Visualization

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

G Purification Workflow of this compound cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product solvent Add Minimum Hot Solvent crude->solvent dissolved Completely Dissolved Solution solvent->dissolved hot_filtration Hot Filtration dissolved->hot_filtration impurities_removed Insoluble Impurities Removed hot_filtration->impurities_removed cool_rt Cool to Room Temperature impurities_removed->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice crystals_formed Crystal Formation cool_ice->crystals_formed vacuum_filtration Vacuum Filtration crystals_formed->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Under Vacuum wash->dry purified_product Purified Product dry->purified_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, this may be due to a low melting point or the presence of significant impurities. To remedy this, try reheating the solution, adding more solvent, and allowing it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.

  • No Crystal Formation: If no crystals form upon cooling, it is likely that too much solvent was used. The solution can be concentrated by carefully evaporating some of the solvent and then attempting to cool it again. Scratching the inside of the flask with a glass rod can also help to initiate crystal growth.

  • Low Recovery: A low yield can result from using too much solvent, cooling the solution too quickly, or incomplete precipitation. Ensure the minimum amount of hot solvent is used for dissolution and allow for sufficient cooling time.

Safety Precautions

  • This compound is an irritant.[7] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • The organic solvents used for recrystallization are flammable. Keep away from open flames and ignition sources.

By following these detailed protocols and considering the troubleshooting advice, researchers can effectively purify this compound to a high degree of purity, suitable for its use in further synthetic applications.

References

Application Notes and Protocols for the Characterization of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone , a key intermediate in the synthesis of pharmaceuticals such as Prasugrel and various antioxidant agents.[1][2][3][4] The following protocols and data are designed to guide researchers in confirming the identity, purity, and structural integrity of this compound.

Overview of Analytical Strategy

The comprehensive characterization of this compound (CAS No: 204205-33-4) involves a multi-technique approach to ensure unambiguous identification and purity assessment.[5][6][7] The primary analytical methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

G cluster_synthesis Synthesis & Isolation cluster_spectroscopic Spectroscopic Identification cluster_chromatographic Purity & Quantification cluster_final Final Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR FT-IR Spectroscopy Purification->IR HPLC HPLC-UV Purification->HPLC GC GC-FID/MS Purification->GC Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis HPLC->Data_Analysis GC->Data_Analysis CoA Certificate of Analysis (CoA) Generation Data_Analysis->CoA

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the presence of the fluorine atom.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire spectra with a spectral width of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Record data for 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire spectra with a spectral width of 0 to 220 ppm.

    • Employ proton decoupling (e.g., Waltz-16).

    • Use a pulse angle of 30 degrees and a relaxation delay of 2 seconds.

    • Accumulate 1024-2048 scans for adequate signal intensity.

  • ¹⁹F NMR Acquisition:

    • Acquire spectra with a suitable spectral width centered around the expected chemical shift for an aryl-fluoride.

    • Employ proton decoupling.

    • Accumulate 64-128 scans.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Representative NMR Data

The following table summarizes the expected chemical shifts for this compound. Actual values may vary slightly depending on the solvent and instrument.

¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Aromatic7.20 - 7.80Multiplet4H
Methine5.50 - 5.70Singlet1H (CH-Br)
Cyclopropyl2.20 - 2.40Multiplet1H
Cyclopropyl0.90 - 1.40Multiplet4H
¹³C NMR Chemical Shift (δ, ppm) Assignment
Carbonyl195 - 205C=O
Aromatic (C-F)158 - 162 (d, ¹JCF ≈ 250 Hz)C-F
Aromatic120 - 140C-Ar
Methine45 - 55CH-Br
Cyclopropyl15 - 25CH
Cyclopropyl10 - 15CH₂
¹⁹F NMR Chemical Shift (δ, ppm) Assignment
Aromatic-110 to -120Ar-F

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a standard GC-MS system equipped with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Representative Mass Spectrometry Data

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Ion (m/z) Relative Intensity (%) Assignment
257/259~10-20[M]⁺ (Molecular Ion)
177~100[M - Br]⁺
149~40-50[M - Br - CO]⁺
109~30-40[C₆H₄F-CH]⁺
69~50-60[Cyclopropyl-C=O]⁺

G M [M]⁺ m/z 257/259 M_minus_Br [M - Br]⁺ m/z 177 M->M_minus_Br - Br• Cyclopropyl_fragment [Cyclopropyl-C=O]⁺ m/z 69 M->Cyclopropyl_fragment M_minus_Br_minus_CO [M - Br - CO]⁺ m/z 149 M_minus_Br->M_minus_Br_minus_CO - CO Aryl_fragment [C₆H₄F-CH]⁺ m/z 109 M_minus_Br->Aryl_fragment

Chromatographic Analysis (HPLC & GC)

Chromatographic techniques are essential for determining the purity of this compound and for quantifying any impurities.

Experimental Protocol: HPLC Analysis
  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL.

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water. Start with 50% acetonitrile and increase to 95% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Representative Chromatographic Data
Technique Parameter Typical Value
HPLCRetention Time~8-10 minutes (under specified conditions)
HPLCPurity≥98% (by area percent)
GCRetention Time~10-12 minutes (under specified conditions)
GCPurity≥98% (by area percent)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: The sample, being a liquid or low-melting solid, can be analyzed as a thin film between two KBr or NaCl plates.

  • Instrumentation: A standard FT-IR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the clean plates.

    • Apply a small drop of the sample to one plate and cover with the second plate.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans for a good quality spectrum.

Representative FT-IR Data
Wavenumber (cm⁻¹) Intensity Assignment
~3080MediumAromatic C-H stretch
~3010MediumCyclopropyl C-H stretch
~1690StrongC=O stretch (ketone)
~1600, ~1490Medium-StrongAromatic C=C stretch
~1220StrongC-F stretch
~650Medium-StrongC-Br stretch

References

Application Notes and Protocols: Storage of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the proper storage conditions for 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (CAS No. 204205-33-4) to ensure its stability and integrity for research and development purposes.

Summary of Recommended Storage Conditions

Proper storage is crucial to maintain the quality and shelf-life of this compound. The following table summarizes the recommended storage parameters based on available safety data sheets and supplier information.

ParameterRecommended ConditionNotes
Temperature 2-8°C[1][2][3]Some suppliers suggest storage at -20°C for long-term stability[4]. One source indicates a range of 10-25°C, but refrigeration is more commonly advised[5].
Atmosphere Under inert gas (Nitrogen or Argon)[1][2]This minimizes oxidation and degradation from atmospheric moisture.
Light Protect from lightWhile not explicitly stated in all sources, it is good practice for halogenated organic compounds.
Container Tightly closed container[6]Prevents contamination and exposure to moisture.
Appearance Yellow to Light Brown Oil to Low-Melting Solid[3][4]A significant change in color or physical state may indicate degradation.

Logical Workflow for Determining Optimal Storage

The following diagram illustrates a logical workflow for establishing and verifying the optimal storage conditions for sensitive chemical compounds like this compound.

A Initial Assessment (Literature & Supplier Data) B Identify Key Parameters (Temp, Light, Atmosphere) A->B C Design Stability Study Protocol B->C D Execute Long-Term & Accelerated Studies C->D E Analyze Samples at Time Points (e.g., HPLC, GC-MS) D->E F Evaluate Degradation Profile E->F G Define Optimal Storage Conditions F->G H Review & Update SDS/Protocols G->H

Caption: Logical workflow for determining optimal storage conditions.

Experimental Protocol: Stability Study

This protocol outlines a general procedure for conducting a stability study on this compound.

Objective: To evaluate the stability of this compound under various storage conditions over time.

Materials:

  • This compound (high purity)

  • Amber glass vials with inert caps

  • Nitrogen or Argon gas source

  • Calibrated refrigerators and freezers

  • Temperature and humidity data loggers

  • Analytical instrumentation (e.g., HPLC, GC-MS)

  • Appropriate solvents for analysis (e.g., Chloroform, Ethyl Acetate[1][4])

Methodology:

  • Initial Analysis (T=0):

    • Characterize the initial purity and appearance of a control sample of this compound using a validated analytical method (e.g., HPLC).

    • Record the physical appearance (color, state).

  • Sample Preparation:

    • Aliquot the compound into multiple amber glass vials.

    • For samples to be stored under an inert atmosphere, purge the headspace of the vials with nitrogen or argon before sealing.

  • Storage Conditions:

    • Recommended: 2-8°C, protected from light, under an inert atmosphere.

    • Long-Term: -20°C, protected from light, under an inert atmosphere.

    • Accelerated: 25°C/60% RH (Relative Humidity), protected from light.

    • Photo-stability: 25°C, exposed to a controlled light source (as per ICH Q1B guidelines).

    • Control: Store a sample at the recommended conditions (2-8°C).

  • Time Points:

    • Analyze samples from each storage condition at predetermined time points (e.g., 1, 3, 6, 9, 12, 24 months for long-term and recommended; 1, 2, 3, 6 months for accelerated).

  • Analysis:

    • At each time point, analyze the samples for purity using the same analytical method as the initial analysis.

    • Record any changes in physical appearance.

    • Quantify any degradation products observed.

  • Data Evaluation:

    • Compare the purity of the stored samples to the initial (T=0) sample.

    • Determine the rate of degradation under each condition.

    • Identify any significant degradation products.

Experimental Workflow for Stability Study

The following diagram provides a visual representation of the experimental workflow for the stability study described above.

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Initial Analysis (T=0) (Purity, Appearance) B Aliquot into Vials A->B C Inert Atmosphere Purge B->C D Recommended (2-8°C) C->D E Long-Term (-20°C) C->E F Accelerated (25°C/60% RH) C->F G Photo-stability C->G H Sample at Time Points D->H E->H F->H G->H I Analytical Testing (HPLC/GC-MS) H->I J Record Physical Appearance I->J K Data Evaluation & Reporting J->K

Caption: Experimental workflow for the stability study.

Safety Precautions

  • This compound is classified as a hazardous substance. It can cause skin and serious eye irritation[6].

  • Always handle this compound in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[6].

  • Avoid formation of dust and aerosols[6].

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention[6].

  • Dispose of waste according to local regulations[6].

References

Application Notes and Protocols for 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (CAS No. 204205-33-4), a key intermediate in the synthesis of pharmaceuticals and bioactive molecules.

Material Safety and Handling

This compound is a chemical intermediate that requires careful handling in a laboratory setting. The following tables summarize its key properties and safety information.

Table 1: Physicochemical Properties
PropertyValue
CAS Number 204205-33-4[1][2]
Molecular Formula C₁₁H₁₀BrFO[1][2]
Molecular Weight 257.1 g/mol [1][2]
Appearance Colorless to Brown clear liquid or Yellow to Light Brown Oil to Low-Melting Solid
Boiling Point 90 °C at 0.3 mmHg
Density 1.574 g/cm³
Flash Point 131 °C
Solubility Chloroform (Sparingly), Ethyl Acetate (Slightly)
Table 2: Hazard Identification and Safety Precautions
GHS ClassificationHazard StatementsPrecautionary Measures
Skin Corrosion/Irritation H315: Causes skin irritationP264: Wash hands thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help.[3]
Serious Eye Damage/Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Aquatic Hazard (Chronic) H413: May cause long lasting harmful effects to aquatic lifeP273: Avoid release to the environment.
Table 3: Handling and Storage
ParameterRecommendation
Handling Handle in a well-ventilated place or fume hood. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use personal protective equipment (PPE): safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C under an inert atmosphere.
In case of Spillage Absorb spill with inert material (e.g., dry sand or earth) and place in a suitable disposal container. Do not let product enter drains.
Fire Fighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus if necessary.

Applications in Pharmaceutical and Chemical Synthesis

This compound is a versatile α-bromoketone primarily utilized as a building block in organic synthesis. Its key applications include:

  • Synthesis of Prasugrel: It is a critical intermediate in the manufacturing of Prasugrel, a potent antiplatelet drug used to prevent blood clots.[4][5][6]

  • Synthesis of Bioactive Heterocycles: It serves as a precursor for synthesizing various heterocyclic compounds, such as thiazole derivatives, which have shown potential as antioxidant and antibacterial agents.[7]

The following diagram illustrates the synthetic utility of this compound.

G start 2-Bromo-2-(2-fluorophenyl)- 1-cyclopropylethanone intermediate Prasugrel Intermediate (Desacetylprasugrel) start->intermediate Condensation (e.g., K₂CO₃, Acetonitrile) thiazole Arylhydrazono-dihydrothiazoles (Antioxidant Agents) start->thiazole Hantzsch Thiazole Synthesis (e.g., Et₃N, Ethanol) reagent1 5,6,7,7a-Tetrahydrothieno [3,2-c]pyridin-2(4H)-one Hydrochloride reagent1->intermediate prasugrel Prasugrel (Antiplatelet Agent) intermediate->prasugrel Acetylation (e.g., Acetic Anhydride) reagent2 Thiosemicarbazones reagent2->thiazole

Caption: Synthetic pathways originating from this compound.

Experimental Protocols

Protocol 1: Synthesis of Prasugrel Intermediate (Desacetylprasugrel)

This protocol describes the condensation of this compound with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride to form a key intermediate in the synthesis of Prasugrel.[3]

Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation s1 Cool acetonitrile to 0-5 °C s2 Add tetrahydrothieno- pyridinone HCl & K₂CO₃ s1->s2 s3 Add Bromo-ketone s2->s3 s4 Stir at 0-5 °C for 4 hours s3->s4 s5 Filter to remove salts s4->s5 s6 Wash filtrate with acetonitrile s5->s6 s7 Concentrate under vacuum s6->s7 G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation s1 Dissolve Thiosemicarbazone in Ethanol s2 Add Bromo-ketone s1->s2 s3 Add Triethylamine (Et₃N) s2->s3 s4 Reflux the mixture s3->s4 s5 Cool to room temp. s4->s5 s6 Filter the precipitate s5->s6 s7 Wash with Ethanol s6->s7

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the reaction yield and purity of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most prevalent method is the electrophilic alpha-bromination of the precursor ketone, 2-(2-fluorophenyl)-1-cyclopropylethanone.[1] Common brominating agents used for this transformation include N-Bromosuccinimide (NBS), bromine (Br₂), iodine monobromide, and dibromodimethylhydantoin (DBDMH).[1][2][3]

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: This can be due to insufficient reaction time, inadequate temperature, or a less reactive brominating agent. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.

  • Side reactions: The formation of byproducts such as dibrominated species or aromatic ring bromination can significantly reduce the yield of the desired product.

  • Product degradation: The product, an α-bromo ketone, can be sensitive to certain conditions and may degrade during the reaction or work-up.

  • Purification losses: The product is often an oil or a low-melting solid, which can make purification by recrystallization challenging, leading to losses.[4][5] Column chromatography is a common purification method.[2]

Q3: How can I minimize the formation of the dibrominated byproduct?

A3: To minimize dibromination, you can:

  • Use a slight excess (typically 1.05-1.1 equivalents) of the brominating agent. Using a large excess will favor di- and polybromination.

  • Control the reaction temperature. Lower temperatures generally increase selectivity for monobromination.

  • Slowly add the brominating agent to the reaction mixture to maintain a low concentration of the brominating species at any given time.

Q4: Aromatic ring bromination is a competing reaction. How can I avoid this?

A4: The 2-fluorophenyl group is activated towards electrophilic substitution. To favor alpha-bromination over aromatic bromination:

  • Choose your reaction conditions carefully. Radical-initiated bromination using NBS with a radical initiator (like AIBN or benzoyl peroxide) under light irradiation can be more selective for the alpha position.[2]

  • Acid-catalyzed bromination can also be selective, but the choice of acid and solvent is important.

Q5: What is the best way to purify the final product?

A5: Given that this compound can be an oil or a low-melting solid, purification can be challenging.[4][5]

  • Column Chromatography: This is a highly effective method for separating the desired monobrominated product from the starting material, dibrominated byproduct, and other impurities. A common eluent system is a mixture of hexane and ethyl acetate.[2]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be attempted. However, oily impurities can hinder crystallization.

  • Aqueous Work-up: A thorough aqueous work-up is essential to remove any remaining reagents and water-soluble byproducts. This typically involves washing the organic layer with water, a mild base (like sodium bicarbonate solution) to neutralize any acid, and brine.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Inactive Brominating Agent Ensure the brominating agent (e.g., NBS) is fresh and has been stored correctly. NBS can decompose over time.
Insufficient Activation In acid-catalyzed reactions, ensure a sufficient amount of acid catalyst is present to promote enol formation.
Low Reaction Temperature While lower temperatures can improve selectivity, they can also slow down the reaction rate. Gradually increase the temperature while monitoring for side product formation.
Poor Solvent Choice The choice of solvent can significantly impact the reaction. Common solvents for bromination include dichloromethane (DCM), chloroform, and tetrahydrofuran (THF). Ensure the solvent is anhydrous if required by the specific protocol.
Issue 2: Formation of Multiple Products (Low Selectivity)
Possible Cause Troubleshooting Step
Over-bromination (dibromination) Use a controlled amount of the brominating agent (1.05-1.1 eq.). Add the brominating agent portion-wise or as a solution via a syringe pump to maintain a low concentration.
Aromatic Ring Bromination Consider switching to a radical-initiated bromination method using NBS and a radical initiator. For acid-catalyzed methods, screen different acid catalysts and solvents to optimize for alpha-bromination.
Reaction Temperature Too High Higher temperatures can lead to a decrease in selectivity. Try running the reaction at a lower temperature (e.g., 0 °C or room temperature).
Issue 3: Difficult Purification
Possible Cause Troubleshooting Step
Oily Product If recrystallization fails, use column chromatography on silica gel. Start with a non-polar eluent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute the product.
Contamination with Succinimide (from NBS) Succinimide is a common byproduct when using NBS. It has some solubility in organic solvents. Washing the organic layer with water during the work-up can help remove a significant portion of it. It can also be removed by filtration if it precipitates.[6]
Product Instability Alpha-bromo ketones can be lachrymatory and may degrade upon prolonged exposure to heat or silica gel. Minimize the time the product spends on the column and use a less acidic grade of silica gel if necessary.

Data Presentation

Comparison of Synthetic Protocols
Brominating Agent Catalyst/Initiator Solvent Temperature (°C) Time (h) Yield (%) Reference
Iodine Monobromide1-Butyl-3-methylimidazolium bromideAnhydrous THF40495.3ChemicalBook
DibromohydantoinBenzoyl PeroxideDichloromethaneRoom Temp (with 15W lamp)5~96 (GC Purity)CN102643180B
NBS-Chloroform20883.2CN102219792A
NBS-Cyclohexane25683.0CN102219792A
Liquid Bromine or NBSBenzoyl PeroxideCarbon Tetrachloride--~67CN102643180B
Hydrobromic Acid & Hydrogen Peroxide----81CN102643180B

Experimental Protocols

Protocol 1: Bromination using Iodine Monobromide

This protocol is adapted from a procedure found on ChemicalBook.

Materials:

  • 2-(2-fluorophenyl)-1-cyclopropylethanone

  • Iodine monobromide (IBr)

  • 1-Butyl-3-methylimidazolium bromide

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium bisulfite solution

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-(2-fluorophenyl)-1-cyclopropylethanone (1 equivalent) in anhydrous THF.

  • Add 1-butyl-3-methylimidazolium bromide (0.4 equivalents) and iodine monobromide (3 equivalents) to the solution.

  • Stir the reaction mixture at 40 °C for 4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with a saturated sodium bisulfite solution to remove any unreacted iodine species.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain this compound.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This protocol is based on a general procedure for the alpha-bromination of ketones.

Materials:

  • 2-(2-fluorophenyl)-1-cyclopropylethanone

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (optional, for radical initiation)

  • Dichloromethane (DCM) or Carbon Tetrachloride (Note: Carbon tetrachloride is toxic and its use is restricted)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

Procedure:

  • Dissolve 2-(2-fluorophenyl)-1-cyclopropylethanone (1 equivalent) in DCM in a round-bottom flask.

  • Add NBS (1.05-1.1 equivalents). For radical-initiated reaction, add a catalytic amount of AIBN or benzoyl peroxide.

  • Stir the reaction at room temperature. For radical initiation, irradiate with a UV lamp or heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and saturated sodium thiosulfate solution (to quench any remaining bromine).

  • Wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Mandatory Visualization

experimental_workflow start Start dissolve Dissolve Ketone in Solvent start->dissolve add_reagents Add Brominating Agent & Catalyst dissolve->add_reagents reaction Stir at Specified Temp. add_reagents->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up monitor->workup Complete purify Purification (Chromatography/ Recrystallization) workup->purify product Final Product purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Reaction Yield incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn side_products Side Products Observed? incomplete_rxn->side_products No check_reagents Check Reagent Activity & Purity incomplete_rxn->check_reagents Yes purification_issue Difficulty in Purification? side_products->purification_issue No control_stoichiometry Adjust Stoichiometry (1.05-1.1 eq. Brominating Agent) side_products->control_stoichiometry Yes column_chrom Use Column Chromatography purification_issue->column_chrom Yes optimize_conditions Increase Temp./Time Change Solvent check_reagents->optimize_conditions change_method Change Bromination Method (e.g., Radical vs. Acidic) control_stoichiometry->change_method

Caption: A logical troubleshooting guide for addressing low reaction yield.

Safety Information

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Have appropriate spill-kits and quenching agents readily available.

Specific Reagent Hazards:

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes. Can cause severe burns.[7]

  • Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizer. Causes severe burns upon contact. Inhalation can be fatal. Handle with extreme caution.

  • Iodine Monobromide (IBr): Corrosive and causes burns.[8][9] Handle in an inert atmosphere and protect from light and moisture.[8]

  • Dibromodimethylhydantoin (DBDMH): Oxidizer and corrosive.[10] Avoid contact with combustible materials.

Handling and Disposal:

  • Quench any unreacted brominating agents carefully with a reducing agent like sodium thiosulfate solution before disposal.

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

Technical Support Center: Synthesis of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone. This key intermediate is crucial in the production of various pharmaceutical agents, and its purity is paramount.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the bromination of 2-(2-fluorophenyl)-1-cyclopropylethanone.

Issue 1: Low or No Product Formation

  • Question: My reaction shows a low yield of the desired this compound, or the reaction has not proceeded at all. What are the possible causes?

  • Answer:

    • Inadequate Activation of the Ketone: The α-bromination of a ketone proceeds through an enol or enolate intermediate. If the reaction conditions are not sufficiently acidic or basic, the formation of this intermediate will be slow, leading to poor conversion. Ensure the appropriate catalyst (e.g., acid or base) is used in the correct stoichiometric amount.

    • Inactive Brominating Agent: The brominating agent (e.g., N-Bromosuccinimide (NBS), bromine) may have degraded. Use a freshly opened container or test the activity of the brominating agent.

    • Low Reaction Temperature: While temperature control is crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate. Ensure the reaction is running at the recommended temperature.

    • Presence of Water: Anhydrous conditions are often crucial for this reaction. Any moisture can react with the brominating agent or interfere with the catalytic cycle. Ensure all glassware is oven-dried and solvents are anhydrous.

Issue 2: Presence of Unreacted Starting Material

  • Question: After the reaction, I still observe a significant amount of the starting material, 2-(2-fluorophenyl)-1-cyclopropylethanone, in my crude product. How can I improve the conversion?

  • Answer:

    • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

    • Stoichiometry of Brominating Agent: An insufficient amount of the brominating agent will naturally lead to incomplete conversion. While an excess should be avoided to prevent side reactions, ensure at least a stoichiometric amount is used. A slight excess (e.g., 1.05-1.1 equivalents) is common.

    • Poor Mixing: In heterogeneous reactions, or if reagents are added too quickly without proper stirring, localized concentration gradients can lead to incomplete reaction. Ensure efficient stirring throughout the reaction.

Issue 3: Formation of a Di-brominated Side Product

  • Question: My analytical data (e.g., GC-MS, NMR) indicates the presence of a di-brominated species, presumably 2,2-dibromo-2-(2-fluorophenyl)-1-cyclopropylethanone. How can I prevent this?

  • Answer:

    • Excess Brominating Agent: The use of a large excess of the brominating agent is a primary cause of di-bromination. Use a controlled amount of the brominating agent (typically 1.0 to 1.1 equivalents).

    • High Reaction Temperature: Higher temperatures can favor over-bromination. It is crucial to maintain the recommended reaction temperature. One patent suggests that controlling the temperature is key to avoiding the formation of the di-bromo impurity.

    • Slow Addition of Brominating Agent: Adding the brominating agent slowly and in a controlled manner can help to prevent localized high concentrations, which can lead to the formation of the di-brominated product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

The most common side products are unreacted starting material (2-(2-fluorophenyl)-1-cyclopropylethanone) and the di-brominated product (2,2-dibromo-2-(2-fluorophenyl)-1-cyclopropylethanone). Impurities from the starting materials, such as the corresponding des-fluoro or 3-fluoro positional isomers, can also be carried through the reaction.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method. The starting ketone is typically less polar than the α-bromo ketone. A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) will show the disappearance of the starting material spot and the appearance of the product spot. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q3: What purification methods are recommended for the final product?

The crude product can often be purified by recrystallization from a suitable solvent like ethanol.[1] If significant amounts of side products are present, column chromatography on silica gel may be necessary.

Q4: What are the typical storage conditions for this compound?

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Data Presentation

Table 1: Common Side Products and Impurities

Compound NameMolecular FormulaMolecular Weight ( g/mol )Common Analytical Detection Method
Unreacted Starting Material
2-(2-fluorophenyl)-1-cyclopropylethanoneC₁₁H₁₁FO178.20GC-MS, HPLC, ¹H NMR
Over-bromination Side Product
2,2-dibromo-2-(2-fluorophenyl)-1-cyclopropylethanoneC₁₁H₉Br₂FO335.99GC-MS, HPLC, ¹H NMR
Starting Material Impurities
2-phenyl-1-cyclopropylethanone (des-fluoro)C₁₁H₁₂O160.21GC-MS, HPLC
2-(3-fluorophenyl)-1-cyclopropylethanoneC₁₁H₁₁FO178.20GC-MS, HPLC

Table 2: Example Reaction Yield and Purity

ParameterValueReference
Yield95.3%A general procedure for the synthesis of this compound from 1-cyclopropyl-2-(2-fluorophenyl)ethanone is reported to have a yield of 95.3%.[1]
Purity99.73%The same procedure reports a purity of 99.73% after recrystallization from ethanol.[1]

Experimental Protocols

General Protocol for the α-Bromination of 2-(2-fluorophenyl)-1-cyclopropylethanone

This protocol is a generalized procedure and may require optimization based on laboratory conditions and specific reagents.

Materials:

  • 2-(2-fluorophenyl)-1-cyclopropylethanone

  • Brominating agent (e.g., N-Bromosuccinimide (NBS) or Iodine Monobromide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Acid catalyst (e.g., p-toluenesulfonic acid) or radical initiator if using NBS

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution (if using Br₂)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for extraction and purification (e.g., ethyl acetate, hexanes, ethanol)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-fluorophenyl)-1-cyclopropylethanone and the anhydrous solvent.

  • Add the catalyst or initiator to the solution.

  • Cool the mixture to the desired temperature (e.g., 0 °C or as specified in the literature).

  • Slowly add the brominating agent (dissolved in the reaction solvent, if solid) to the reaction mixture with vigorous stirring over a period of time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and, if necessary, sodium thiosulfate to consume any excess bromine.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow reagents 1. Reagents & Setup - 2-(2-fluorophenyl)-1-cyclopropylethanone - Brominating Agent - Solvent & Catalyst - Inert Atmosphere reaction 2. Reaction - Controlled Temperature - Slow Addition - Stirring reagents->reaction monitoring 3. Monitoring - TLC - GC-MS reaction->monitoring workup 4. Workup - Quenching - Extraction - Washing & Drying reaction->workup Upon completion monitoring->reaction Continue if incomplete purification 5. Purification - Recrystallization or - Column Chromatography workup->purification product 6. Final Product 2-Bromo-2-(2-fluorophenyl)- 1-cyclopropylethanone purification->product

Caption: General experimental workflow for the synthesis of this compound.

reaction_pathway cluster_main Main Reaction cluster_side Side Reaction start 2-(2-fluorophenyl)-1-cyclopropylethanone product This compound start->product + Brominating Agent (e.g., NBS, Br₂) side_product 2,2-dibromo-2-(2-fluorophenyl)-1-cyclopropylethanone product->side_product + Excess Brominating Agent

Caption: Reaction pathway showing the formation of the desired product and a common side product.

References

Technical Support Center: HPLC Analysis of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone via High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound and its potential impurities.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My peaks for the main component and/or impurities are showing significant tailing or fronting. What are the possible causes and solutions?

Answer:

Poor peak shape can compromise resolution and the accuracy of quantification. The common causes and their respective solutions are summarized in the table below.

CauseSolution
Secondary Interactions Interactions between basic analytes and acidic silanol groups on the silica-based column packing can cause peak tailing. Consider using a base-deactivated column or adding a competitive base (e.g., triethylamine) to the mobile phase. A change in mobile phase pH might also be beneficial.
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Mismatched Injection Solvent If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
Column Void or Contamination A void at the column inlet or contamination can cause peak splitting or tailing. Try back-flushing the column. If the problem persists, the column may need to be replaced.
Issue 2: Ghost Peaks in the Chromatogram

Question: I am observing unexpected peaks (ghost peaks) in my chromatogram, even in blank runs. What is the origin of these peaks and how can I eliminate them?

Answer:

Ghost peaks are extraneous peaks that do not originate from the injected sample. Their presence can interfere with the identification and quantification of true impurities.

Source of Ghost PeaksMitigation Strategy
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous buffers before use.
System Contamination Flush the entire HPLC system, including the injector and detector, with a strong solvent (e.g., isopropanol). Ensure the autosampler wash solution is clean and effective.
Carryover from Previous Injections Implement a robust needle wash protocol in your autosampler method. Injecting a blank after a high-concentration sample can help identify carryover.
Degradation of Mobile Phase Additives Some mobile phase additives can degrade over time. Prepare fresh mobile phase daily.
Issue 3: Baseline Drift or Noise

Question: My HPLC baseline is drifting or is excessively noisy, making it difficult to integrate small impurity peaks. What should I check?

Answer:

A stable baseline is crucial for accurate quantification, especially for low-level impurities.

CauseTroubleshooting Step
Mobile Phase Issues Ensure the mobile phase is thoroughly degassed. Check for precipitation if using buffers. Use a mobile phase composition that has minimal UV absorbance at the detection wavelength.
Detector Lamp Failure A failing detector lamp can cause a noisy or drifting baseline. Check the lamp's energy output and replace it if necessary.
Pump Malfunction Inconsistent solvent delivery from the pump can lead to baseline fluctuations. Check for leaks and ensure the pump seals and check valves are in good condition.
Temperature Fluctuations Maintain a stable column and detector temperature. A column oven is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should be looking for in a sample of this compound?

Based on the synthesis of this compound, which is a key intermediate for the drug Prasugrel, potential impurities include:

  • Positional Isomers: 2-Bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone and 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone may be present due to impurities in the starting materials.[1][2]

  • Unreacted Starting Material: 1-Cyclopropyl-2-(2-fluorophenyl)ethanone may be carried over from the synthesis.

  • Byproducts of Synthesis: Other related substances may be formed during the bromination reaction.

  • Degradation Products: Hydrolysis or other degradation of the parent molecule can lead to the formation of new impurities.

Q2: What type of HPLC column is most suitable for this analysis?

A standard C18 column is a good starting point for method development. However, for separating halogenated aromatic compounds and their positional isomers, columns with alternative selectivity can be beneficial.[3][4] Consider the following:

  • Phenyl-Hexyl or Biphenyl Phases: These phases can provide enhanced π-π interactions with the aromatic rings, potentially improving the resolution of positional isomers.[4]

  • Pentafluorophenyl (PFP) Phases: PFP columns offer a unique selectivity for halogenated compounds and can be very effective in separating structurally similar molecules.

Q3: What mobile phase composition should I start with for method development?

A common starting point for reversed-phase HPLC is a gradient elution with:

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).

  • Mobile Phase B: Acetonitrile or methanol.

The gradient can be optimized to achieve adequate separation of the main peak from all potential impurities. The choice of organic solvent (acetonitrile vs. methanol) can also influence selectivity.

Experimental Protocols

Proposed HPLC Method for Impurity Profiling

This method is a starting point and may require optimization based on your specific instrumentation and sample.

ParameterRecommended Condition
Column Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-31 min: 70-30% B; 31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve sample in diluent (e.g., ACN/Water) filter_sample Filter samples and standards (0.45 µm syringe filter) prep_sample->filter_sample prep_std Prepare reference standards of potential impurities prep_std->filter_sample hplc_system Equilibrate HPLC system with initial mobile phase filter_sample->hplc_system inject Inject sample/standard hplc_system->inject separation Chromatographic Separation (Gradient Elution) inject->separation detection UV Detection (e.g., 254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate all peaks chromatogram->peak_integration impurity_id Identify impurities by comparing retention times with standards peak_integration->impurity_id quantification Quantify impurities (e.g., area percent) impurity_id->quantification

Caption: Experimental workflow for HPLC impurity analysis.

troubleshooting_tree cluster_peak Peak Shape Problems cluster_baseline Baseline Issues cluster_ghost Extraneous Peaks start HPLC Issue Observed peak_shape Poor Peak Shape (Tailing/Fronting)? start->peak_shape check_overload Reduce injection volume/ sample concentration peak_shape->check_overload Yes baseline_issue Baseline Drift/Noise? peak_shape->baseline_issue No check_solvent Match injection solvent to mobile phase check_overload->check_solvent check_column Consider secondary interactions or column degradation check_solvent->check_column check_mobile_phase Degas mobile phase/ Prepare fresh baseline_issue->check_mobile_phase Yes ghost_peaks Ghost Peaks Present? baseline_issue->ghost_peaks No check_detector Check detector lamp check_mobile_phase->check_detector check_pump Inspect pump for leaks check_detector->check_pump run_blank Run a blank gradient ghost_peaks->run_blank Yes end_node Consult further documentation or technical support ghost_peaks->end_node No clean_system Flush system with strong solvent run_blank->clean_system check_carryover Improve needle wash clean_system->check_carryover

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: α-Bromination of Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the α-bromination of cyclopropyl ketones. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the α-bromination of cyclopropyl ketones.

Issue 1: Low or No Yield of the Desired α-Bromo Cyclopropyl Ketone

Question: My reaction is resulting in a low yield or complete consumption of the starting material without the formation of the desired α-bromo product. What are the possible causes and solutions?

Answer: Low or no yield in α-bromination reactions of cyclopropyl ketones can stem from several factors, ranging from reagent quality to reaction conditions.

Troubleshooting Workflow:

LowYield cluster_reagents Reagent Quality & Stoichiometry cluster_conditions Reaction Conditions cluster_enolization Enolization/Enolate Formation Start Low/No Yield CheckReagents Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions Evaluate Reaction Conditions CheckReagents->CheckConditions Reagents OK ReagentPurity Ensure purity of cyclopropyl ketone, brominating agent, and solvent. CheckEnolization Assess Enolization/Enolate Formation CheckConditions->CheckEnolization Conditions Appropriate Temperature Is the temperature appropriate? Some reactions require heating (reflux) to proceed. Optimize Optimize Reaction Parameters CheckEnolization->Optimize Enolization Inefficient AcidCatalyst For acid-catalyzed reactions, ensure the acid is strong enough to promote enol formation. Product Improved Yield Optimize->Product NBS If using NBS, ensure it is fresh. Old NBS may be less reactive. Stoichiometry Verify correct stoichiometry of reagents. Use a slight excess (1.05-1.2 eq.) of brominating agent. Time Is the reaction time sufficient? Monitor reaction by TLC. Catalyst Is a catalyst needed and is it active? Acid catalysts (e.g., p-TsOH, HBr) are common. BaseMediated For base-mediated reactions (less common for this substrate), ensure the base is appropriate to form the enolate without side reactions.

Caption: Troubleshooting workflow for low or no yield.

Possible Causes and Solutions:

  • Poor Reagent Quality: Ensure the cyclopropyl ketone starting material is pure. The brominating agent, such as N-Bromosuccinimide (NBS), should be fresh, as older batches can be less reactive. Solvents should be anhydrous if the reaction is sensitive to water.

  • Incorrect Stoichiometry: A slight excess of the brominating agent (e.g., 1.05-1.2 equivalents of NBS) is often used to ensure complete conversion of the starting material.[1]

  • Suboptimal Reaction Temperature: Some α-brominations require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider heating to reflux.[2]

  • Insufficient Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Inefficient Enolization: The rate-determining step in acid-catalyzed bromination is the formation of the enol intermediate.[3] If enolization is slow, a stronger acid catalyst or higher temperatures may be required.

Issue 2: Formation of Ring-Opened Byproducts

Question: I am observing significant amounts of a byproduct that appears to be the result of cyclopropane ring opening. How can I minimize this side reaction?

Answer: The cyclopropyl ring is strained and can be susceptible to opening under certain conditions, particularly with strong acids or radical initiators.[4]

Troubleshooting Workflow:

RingOpening cluster_conditions Reaction Conditions cluster_reagent Brominating Agent cluster_workup Workup Procedure Start Ring Opening Observed CheckConditions Evaluate Reaction Conditions Start->CheckConditions ChangeReagent Consider Alternative Brominating Agent CheckConditions->ChangeReagent Conditions Too Harsh Acid Avoid strong Brønsted or Lewis acids if possible. If acid is necessary, use a milder one (e.g., catalytic p-TsOH). ModifyWorkup Adjust Workup Procedure ChangeReagent->ModifyWorkup Reagent Change Ineffective NBS NBS is often a milder alternative to Br2. Product Minimized Ring Opening ModifyWorkup->Product Quench Quench the reaction promptly upon completion to avoid prolonged exposure to acidic or harsh conditions. Temperature Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Light Avoid exposure to UV light, which can promote radical-mediated ring opening. CuBr2 Copper(II) bromide can be an effective and selective brominating agent, often used in refluxing solvent. AqueousWorkup Use a mild aqueous workup to remove acidic byproducts. Polybromination cluster_stoichiometry Stoichiometry cluster_time Reaction Time cluster_conditions Reaction Conditions Start Polybromination Observed CheckStoichiometry Verify Stoichiometry Start->CheckStoichiometry CheckTime Monitor Reaction Time CheckStoichiometry->CheckTime Stoichiometry Correct Equivalents Use no more than 1.05-1.1 equivalents of the brominating agent. CheckConditions Evaluate Reaction Conditions CheckTime->CheckConditions Time Optimized TLC Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. Product Selective Monobromination CheckConditions->Product Acidic Ensure the reaction is run under acidic conditions, which generally favor monobromination. Temperature Lowering the reaction temperature can sometimes improve selectivity.

References

stability and degradation of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound under the conditions summarized in the table below. These conditions are designed to minimize degradation from atmospheric and environmental factors.

Q2: What is the appearance of this compound and what do color changes indicate?

A2: The compound is typically a yellow to light brown oil or a low-melting solid.[1][2] A significant darkening of the color may indicate degradation, potentially due to exposure to light, air (oxidation), or elevated temperatures. If a notable color change is observed, it is advisable to re-analyze the material for purity before use.

Q3: What are the primary degradation pathways for this compound?

A3: As an α-haloketone, this compound is susceptible to several degradation pathways, including:

  • Hydrolysis: Reaction with water can lead to the substitution of the bromine atom with a hydroxyl group, forming 2-hydroxy-2-(2-fluorophenyl)-1-cyclopropylethanone.

  • Photodegradation: Exposure to UV or visible light can induce decomposition. It is crucial to handle the compound in a light-protected environment.

  • Thermal Degradation: Elevated temperatures can cause decomposition. It is important to adhere to the recommended storage temperatures.

  • Base-Induced Degradation: In the presence of a base, α-haloketones can undergo reactions such as the Favorskii rearrangement.[3]

Q4: Is this compound sensitive to air or moisture?

A4: Yes, the compound is known to be sensitive to both air and moisture.[4] It is recommended to store it under an inert atmosphere, such as nitrogen or argon, and in a tightly sealed container to prevent exposure to atmospheric moisture.[4][5]

Q5: What are the known impurities associated with this compound?

A5: Besides degradation products, impurities can also arise from the synthetic process. A common process-related impurity is the unreacted starting material, 2-(2-fluorophenyl)-1-cyclopropylethanone. Over-bromination can also lead to the formation of di-bromo species.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Assay/Purity of Starting Material Improper storage leading to degradation.Verify storage conditions (temperature, inert atmosphere, protection from light). If degradation is suspected, purify the material by recrystallization or chromatography before use.
Inconsistent Reaction Yields Degradation of the starting material or reaction intermediates.Ensure the compound is of high purity before starting the reaction. Use anhydrous solvents and perform the reaction under an inert atmosphere to prevent hydrolysis.
Formation of Unexpected Side Products Presence of moisture or basic impurities.Use freshly distilled, anhydrous solvents. If a base is used in a subsequent step, ensure it is added at the appropriate time and temperature to avoid premature degradation of the starting material.
Discoloration of the Compound Exposure to light or air (oxidation).Handle and store the compound in amber vials or wrap containers in aluminum foil. Maintain an inert atmosphere during storage and handling.
Difficulty in Dissolving the Compound The compound is an oil or low-melting solid.Gentle warming may be required to fully liquefy and dissolve the compound. Ensure the solvent is appropriate for the intended reaction.

Data Presentation

Table 1: Recommended Storage and Handling Conditions

Parameter Condition Rationale Reference
Temperature 2-8°C (Refrigerator)To minimize thermal degradation.[1][4]
Atmosphere Inert gas (Nitrogen or Argon)To prevent oxidation and hydrolysis from air and moisture.[4]
Light Protect from light (Amber vial or foil wrap)To prevent photodegradation.
Container Tightly sealed containerTo prevent ingress of moisture and air.[5]

Table 2: Physical and Chemical Properties

Property Value Reference
CAS Number 204205-33-4[6]
Molecular Formula C₁₁H₁₀BrFO[6]
Molecular Weight 257.10 g/mol [7]
Appearance Yellow to light brown oil to low-melting solid[1][2]
Boiling Point 293.012 °C at 760 mmHg[2]
Flash Point 131.009 °C[2]
Density 1.574 g/cm³[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[8][9]

1. Acidic Hydrolysis:

  • Dissolve 10 mg of the compound in 1 mL of acetonitrile.
  • Add 1 mL of 0.1 M HCl.
  • Heat the solution at 60°C for 24 hours.
  • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

2. Basic Hydrolysis:

  • Dissolve 10 mg of the compound in 1 mL of acetonitrile.
  • Add 1 mL of 0.1 M NaOH.
  • Keep the solution at room temperature for 1 hour.
  • Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve 10 mg of the compound in 1 mL of acetonitrile.
  • Add 1 mL of 3% hydrogen peroxide.
  • Keep the solution at room temperature for 24 hours, protected from light.
  • Dilute with mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Place 10 mg of the solid compound in a vial.
  • Heat in an oven at 80°C for 48 hours.
  • Cool, dissolve in a known volume of solvent, and analyze by HPLC.

5. Photodegradation:

  • Place a thin layer of the compound in a petri dish.
  • Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10][11]
  • Keep a control sample protected from light at the same temperature.
  • After exposure, dissolve both samples in a known volume of solvent and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.

Visualizations

DegradationPathways Potential Degradation Pathways A 2-Bromo-2-(2-fluorophenyl)- 1-cyclopropylethanone B 2-Hydroxy-2-(2-fluorophenyl)- 1-cyclopropylethanone A->B Hydrolysis (H₂O) C 2-(2-Fluorophenyl)- 1-cyclopropylethanone A->C Reductive Debromination D Favorskii Rearrangement Products A->D Base E Photodegradation Products A->E Light (hν)

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidation (H₂O₂) Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC Characterization Degradant Characterization (LC-MS) HPLC->Characterization If significant degradation Start Pristine Compound Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Workflow for conducting a forced degradation study.

References

how to prevent dibromination byproducts in ketone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during ketone synthesis, with a specific focus on preventing the formation of dibromination byproducts during α-bromination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of dibrominated byproduct formation during the α-bromination of ketones?

A1: Dibrominated byproducts primarily arise from the reaction conditions and the nature of the reaction intermediate. The two main causes are:

  • Base-Catalyzed or Basic Conditions: In the presence of a base, a ketone is deprotonated to form an enolate. After the first bromination, the resulting α-bromo ketone is more acidic than the starting ketone due to the electron-withdrawing effect of the bromine atom. This makes the monobrominated product more susceptible to deprotonation and subsequent reaction with another equivalent of bromine, leading to dibromination.

  • Reaction Conditions Favoring Thermodynamic Control: Under certain conditions, such as higher temperatures or longer reaction times, the reaction may favor the thermodynamically more stable product. In some cases, this can lead to the formation of dibrominated species.

Q2: How do acidic conditions help in preventing dibromination?

A2: Acid-catalyzed bromination proceeds through an enol intermediate. The rate-determining step is the formation of this enol. Once the monobrominated ketone is formed, the electron-withdrawing bromine atom destabilizes the transition state leading to the corresponding enol, making the formation of the second enol slower than the first. This inherent decrease in reactivity of the monobrominated product under acidic conditions significantly reduces the likelihood of a second bromination event, thus favoring the formation of the monobrominated product.[1]

Q3: What is the difference between kinetic and thermodynamic control in ketone bromination, and how does it affect dibromination?

A3:

  • Kinetic control favors the product that is formed fastest, which is typically achieved at lower temperatures with a strong, sterically hindered base for a short reaction time. This often leads to the deprotonation and subsequent bromination at the less sterically hindered α-carbon.

  • Thermodynamic control favors the most stable product, which is achieved at higher temperatures or with longer reaction times, allowing the reaction to reach equilibrium. The more substituted enolate is generally more stable, leading to bromination at the more substituted α-carbon.

The choice between kinetic and thermodynamic control is crucial for regioselectivity in unsymmetrical ketones. While not the primary cause of dibromination, running a reaction under conditions that are not strictly controlled can lead to a mixture of products, potentially including dibrominated species if excess brominating agent is present or if the conditions inadvertently favor further reaction of the monobrominated product.

Troubleshooting Guides

Problem: Significant amounts of dibrominated product are observed in my reaction.

This is a common issue in ketone α-bromination. Follow this guide to troubleshoot and optimize your reaction for selective monobromination.

Troubleshooting Workflow

troubleshooting_workflow start Problem: High Dibromination check_conditions 1. Check Reaction Conditions: Acidic or Basic? start->check_conditions switch_to_acid Switch to Acidic Conditions (e.g., AcOH, p-TsOH) check_conditions->switch_to_acid If Basic optimize_acid 2. Optimize Acidic Conditions check_conditions->optimize_acid If Acidic switch_to_acid->optimize_acid brominating_agent 3. Change Brominating Agent optimize_acid->brominating_agent reaction_params 4. Adjust Reaction Parameters brominating_agent->reaction_params solution Solution: Selective Monobromination reaction_params->solution

Caption: Troubleshooting workflow for preventing dibromination.

Step 1: Verify Your Reaction Conditions

  • If using basic conditions: The primary suspect for dibromination is the use of a base. The monobrominated product is more acidic and reacts faster than the starting material.

    • Solution: Switch to acidic conditions. Acid catalysis slows down the second bromination.[1]

Step 2: Optimize Acidic Conditions

  • Even under acidic conditions, dibromination can occur if the reaction is not properly controlled.

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Using a large excess will inevitably lead to over-bromination.

    • Catalyst Choice: Acetic acid can serve as both the solvent and catalyst. For less reactive ketones, a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH) can be used.

Step 3: Select an Appropriate Brominating Agent

  • The choice of brominating agent can significantly impact selectivity.

    • Recommendation: For general-purpose monobromination, N-Bromosuccinimide (NBS) is often the preferred reagent due to its ease of handling and high selectivity, especially when used with an acid catalyst.[2][3] For sensitive substrates, milder alternatives are available.

Step 4: Fine-Tune Reaction Parameters

  • Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetic product and reducing the rate of the second bromination.

  • Addition Rate: Slow, portion-wise, or dropwise addition of the brominating agent helps to maintain a low concentration of it in the reaction mixture, which can suppress dibromination.[2]

  • Reaction Time: Monitor the reaction closely using techniques like TLC or GC-MS to stop it once the starting material is consumed, preventing further reaction to the dibrominated product.

Quantitative Data Summary

The following tables provide a summary of reported yields for the monobromination of acetophenone under various conditions, highlighting the impact of different reagents and catalysts on selectivity.

Table 1: Comparison of Brominating Agents for Monobromination of Acetophenone

Brominating AgentCatalyst/ConditionsSolventYield of Monobromo Product (%)Reference
N-Bromosuccinimide (NBS)Acidic Al₂O₃ (10% w/w), refluxMethanol89[2]
N-Bromosuccinimide (NBS)KH₂PO₄ (10% w/w), refluxEthanol96[3]
Pyridinium Hydrobromide PerbromideNone, 90 °C, 3hAcetic Acid88[4][5]
Copper(II) Bromide (CuBr₂)RefluxChloroform-Ethyl AcetateHigh selectivity reported
Organic Ammonium Tribromides (OATB)Room temperatureTHFGood to excellent yields[6]

Table 2: Effect of Catalyst on NBS Bromination of Acetophenone in Methanol at Reflux

Catalyst (10% w/w)Yield of α-bromoacetophenone (%)Unreacted Acetophenone (%)Reference
Acidic Al₂O₃895[2]
Neutral Al₂O₃6223[2]
Basic Al₂O₃2165[2]
None1578[2]

Experimental Protocols

Below are detailed experimental protocols for the selective monobromination of ketones using different methodologies.

Protocol 1: Selective α-Monobromination of Aralkyl Ketones using N-Bromosuccinimide (NBS) and Acidic Alumina

This protocol is adapted from the work of Dandamudi et al.[2]

Experimental Workflow

protocol1_workflow start Start step1 1. Combine Ketone, Acidic Al₂O₃, and Methanol in a flask. start->step1 step2 2. Heat the mixture to reflux. step1->step2 step3 3. Add NBS portion-wise over 10-15 minutes. step2->step3 step4 4. Monitor reaction by TLC. step3->step4 step5 5. Cool, filter to remove Al₂O₃. step4->step5 step6 6. Evaporate solvent under reduced pressure. step5->step6 step7 7. Purify by column chromatography. step6->step7 end End: α-monobromoketone step7->end

Caption: Workflow for NBS monobromination with acidic alumina.

Materials:

  • Aralkyl ketone (e.g., acetophenone) (10 mmol)

  • N-Bromosuccinimide (NBS) (12 mmol)

  • Acidic Alumina (Al₂O₃) (10% w/w of the ketone)

  • Methanol (20 volumes, e.g., 20 mL for ~1 g of ketone)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment (filtration apparatus, rotary evaporator, chromatography supplies)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aralkyl ketone (10 mmol), acidic Al₂O₃ (10% w/w), and methanol (20 vol).

  • Heat the mixture to reflux with stirring.

  • Once refluxing, add N-bromosuccinimide (12 mmol) in small portions over a period of 10-15 minutes.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-20 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the alumina catalyst and wash the solid residue with a small amount of methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate mixture) to yield the pure α-monobrominated ketone.[2]

Protocol 2: Monobromination of Aryl Methyl Ketones using Organic Ammonium Tribromides (OATB)

This protocol is based on the method described by Behbahani et al.[6]

Experimental Workflow

protocol2_workflow start Start step1 1. Dissolve aryl methyl ketone in THF at room temperature. start->step1 step2 2. Add OATB (1 mmol) to the solution. step1->step2 step3 3. Stir for 30 minutes at room temperature. step2->step3 step4 4. Monitor reaction by TLC. step3->step4 step5 5. Pour into water and extract with an organic solvent (e.g., ether). step4->step5 step6 6. Wash the organic layer with sodium thiosulfate solution and water. step5->step6 step7 7. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. step6->step7 end End: α-monobromoketone step7->end

Caption: Workflow for monobromination using OATBs.

Materials:

  • Aryl methyl ketone (1 mmol)

  • Organic Ammonium Tribromide (OATB) (e.g., tetrabutylammonium tribromide) (1 mmol)

  • Tetrahydrofuran (THF) (5 mL)

  • Standard workup and purification equipment

Procedure:

  • In a flask, dissolve the aryl methyl ketone (1 mmol) in THF (5 mL) and stir at room temperature.

  • Add the Organic Ammonium Tribromide (1 mmol) to the solution.

  • Continue stirring the mixture for an additional 30 minutes at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water.

  • Extract the product with a suitable organic solvent, such as diethyl ether.

  • Wash the combined organic layers with a saturated solution of sodium thiosulfate (to quench any remaining bromine) and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be performed if necessary.

Protocol 3: Acid-Catalyzed Monobromination of Cyclohexanone

This is a general procedure adapted from standard laboratory texts for the α-bromination of a cyclic ketone.

Experimental Workflow

protocol3_workflow start Start step1 1. Dissolve cyclohexanone in glacial acetic acid in an ice bath. start->step1 step2 2. Slowly add a solution of bromine in acetic acid dropwise. step1->step2 step3 3. Maintain temperature below 10 °C during addition. step2->step3 step4 4. Stir at room temperature for 1-3 hours after addition is complete. step3->step4 step5 5. Monitor reaction by TLC. step4->step5 step6 6. Quench with water and extract with dichloromethane. step5->step6 step7 7. Wash organic layer with sodium bisulfite, sodium bicarbonate, and brine. step6->step7 step8 8. Dry, filter, and evaporate solvent. step7->step8 step9 9. Purify by distillation or chromatography. step8->step9 end End: α-bromocyclohexanone step9->end

Caption: Workflow for acid-catalyzed bromination of cyclohexanone.

Materials:

  • Cyclohexanone (1.0 eq)

  • Bromine (1.0 eq)

  • Glacial Acetic Acid

  • Dichloromethane

  • Saturated sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexanone (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bisulfite solution (to remove excess bromine), saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation or column chromatography to yield pure α-bromocyclohexanone.

References

Technical Support Center: α-Bromoketone Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the workup and purification of α-bromoketones.

Frequently Asked Questions (FAQs)

Q1: What are the most common quenching agents to remove excess bromine after the reaction, and how do I choose the right one?

A1: The most common quenching agents are aqueous solutions of sodium thiosulfate (Na₂S₂O₃), sodium bisulfite (NaHSO₃), or sodium sulfite (Na₂SO₃). The choice of quenching agent depends on the stability of your product and the reaction conditions.

  • Sodium thiosulfate (Na₂S₂O₃) is a common and effective quenching agent.[1] However, it can form sulfur in acidic conditions.[1]

  • Sodium bisulfite (NaHSO₃) is a good alternative to sodium thiosulfate, especially in acidic media.[1]

  • Sodium sulfite (Na₂SO₃) is also effective and can help avoid the precipitation of sulfur.[1]

  • For base-sensitive products, avoid using strong bases like sodium hydroxide (NaOH) for quenching.[1]

Q2: My α-bromoketone seems to be degrading during silica gel chromatography. What is happening and how can I prevent it?

A2: α-Bromoketones can be sensitive to the acidic nature of standard silica gel, leading to degradation. The acidic silanol groups on the silica surface can catalyze decomposition or epimerization.

To prevent this, you can deactivate the silica gel by adding a small amount of triethylamine (typically 1-3%) to your mobile phase. It is recommended to first test this with a TLC plate to ensure your compound is stable in the presence of triethylamine and to determine the optimal solvent system.

Q3: What are the key safety precautions I should take when working with α-bromoketones?

A3: α-Bromoketones are lachrymators and are corrosive. It is crucial to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Q4: Can I purify my α-bromoketone by distillation?

A4: Yes, distillation can be a suitable purification method for α-bromoketones, particularly for liquid products.[2] Vacuum distillation is often preferred for higher boiling point compounds to avoid decomposition at elevated temperatures.[2][3]

Troubleshooting Guides

Issue 1: Low Yield After Workup

Q: I'm experiencing a significant loss of product during the aqueous workup. What are the potential causes and solutions?

A: Low yields after workup can stem from several factors. Here's a troubleshooting guide to help you identify and resolve the issue:

  • Incomplete Quenching: Ensure all excess bromine is quenched before extraction. The characteristic reddish-brown color of bromine should completely disappear. If the color persists, add more quenching agent.

  • Product Hydrolysis: α-Bromoketones can be susceptible to hydrolysis, especially under basic conditions or during prolonged contact with water.

    • Solution: Perform the aqueous wash steps quickly and with cold solutions. Ensure the pH of your aqueous layer is not basic if your product is base-sensitive.

  • Emulsion Formation: Emulsions can form during the extraction process, trapping the product in the interface.

    • Solution: To break emulsions, you can add brine (saturated NaCl solution) or small amounts of a different organic solvent. In some cases, filtration through a pad of celite can be effective.

  • Insufficient Extraction: Your product may have some water solubility, leading to incomplete extraction into the organic layer.

    • Solution: Increase the number of extractions with your organic solvent (e.g., from 2x50 mL to 3x50 mL). Saturating the aqueous layer with sodium chloride can also decrease the solubility of your organic product in the aqueous phase.

Troubleshooting Low Yield in α-Bromoketone Workup start Low Yield After Workup incomplete_quench Incomplete Quenching? start->incomplete_quench hydrolysis Product Hydrolysis? start->hydrolysis emulsion Emulsion Formation? start->emulsion insufficient_extraction Insufficient Extraction? start->insufficient_extraction incomplete_quench_sol Add more quenching agent until color disappears. incomplete_quench->incomplete_quench_sol hydrolysis_sol Work quickly with cold solutions. Avoid basic pH. hydrolysis->hydrolysis_sol emulsion_sol Add brine or filter through celite. emulsion->emulsion_sol insufficient_extraction_sol Increase number of extractions. Add NaCl to aqueous layer. insufficient_extraction->insufficient_extraction_sol

Caption: Troubleshooting logic for low yields.

Issue 2: Impure Product After Purification

Q: My purified α-bromoketone is still impure. What are some common impurities and how can I remove them?

A: Common impurities in α-bromoketone synthesis include starting material, dibrominated byproducts, and isomers. The purification strategy will depend on the nature of these impurities.

  • Unreacted Starting Material:

    • Solution: If the polarity difference between your product and the starting material is significant, column chromatography is usually effective. If the polarities are very similar, recrystallization might be a better option, provided the starting material is more soluble in the chosen solvent system.

  • Dibrominated Byproducts:

    • Solution: Dibrominated compounds are typically less polar than the monobrominated product. Careful column chromatography with a shallow solvent gradient can effectively separate these.

  • Isomeric Products:

    • Solution: The separation of isomers can be challenging. High-performance liquid chromatography (HPLC) may be necessary. Alternatively, consider optimizing the reaction conditions to favor the formation of the desired isomer.

Data Presentation

Table 1: Comparison of Quenching Agents for Bromine

Quenching AgentTypical ConcentrationStoichiometry (Quencher:Br₂)Notes
Sodium Thiosulfate (Na₂S₂O₃)10% aqueous solution[1]2:1Can form sulfur in acidic conditions.[1]
Sodium Bisulfite (NaHSO₃)Saturated aqueous solution[1]1:1Good alternative in acidic media.[1]
Sodium Metabisulfite (Na₂S₂O₅)1.32 M aqueous solution1:2Often used interchangeably with sodium bisulfite.
Sodium Sulfite (Na₂SO₃)200 g/L aqueous solution1:1Effective and avoids sulfur precipitation.

Table 2: Reported Yields of α-Bromoketones with Different Workup/Purification Strategies

Starting KetoneBrominating AgentWorkup/Purification MethodYield (%)Reference
AcetophenoneBr₂ in Dioxane/HBrContinuous flow, extraction99%[4]
Various Aryl KetonesBr₂Phase-vanishing protocol, extraction84-99%[4]
AcetophenoneNBS in [bmim]PF₆Ether extraction>80% (good purity)[5]
p-NitroacetophenoneBr₂ in WaterSteam distillation, crystallization90%[6]
p-ChloroacetophenoneBr₂ in WaterSteam distillation, crystallization92%
p-MethoxyacetophenoneBr₂ in WaterSteam distillation, crystallization92%[7]

Experimental Protocols

Protocol 1: General Quenching Procedure with Sodium Bisulfite
  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bisulfite dropwise with vigorous stirring.

  • Continue the addition until the reddish-brown color of bromine completely disappears.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude α-bromoketone.

General Quenching and Extraction Workflow start Reaction Mixture cool Cool to 0-5 °C start->cool quench Add sat. NaHSO₃ (aq) cool->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate product Crude α-Bromoketone concentrate->product

Caption: Workflow for quenching and extraction.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve the α-bromoketone when hot but not when cold. Common choices include ethanol, methanol/water, and hexane/ethyl acetate mixtures.[8][9]

  • Dissolve the crude α-bromoketone in the minimum amount of the chosen hot solvent.

  • If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to allow for crystal formation.

  • Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Purification by Column Chromatography with Deactivated Silica Gel
  • Prepare the Deactivated Silica Gel: Prepare a slurry of silica gel in your chosen mobile phase containing 1-3% triethylamine.

  • Pack the Column: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.

  • Load the Sample: Dissolve the crude α-bromoketone in a minimum amount of the mobile phase and load it onto the column.

  • Elute the Column: Run the column with the mobile phase containing triethylamine, collecting fractions.

  • Monitor the Fractions: Monitor the fractions by thin-layer chromatography (TLC).

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

Technical Support Center: Synthesis of Fluorinated Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of fluorinated pharmaceutical intermediates. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of fluorinated intermediates.

Low or No Yield of Fluorinated Product

Q1: I am getting a low yield or no desired product in my nucleophilic fluorination reaction. What are the common causes and how can I troubleshoot this?

A1: Low yields in nucleophilic fluorination are a frequent issue. Here are the potential causes and recommended solutions:

  • Inactive Fluorinating Reagent: Many nucleophilic fluorinating reagents are moisture-sensitive. For instance, anhydrous fluoride salts like potassium fluoride (KF) are highly hygroscopic.[1]

    • Solution: Use a fresh batch of the fluorinating reagent. Ensure it has been stored under anhydrous conditions. Consider using less hygroscopic alternatives if moisture is a persistent issue.

  • Insufficient Reagent: The stoichiometry of the fluorinating agent is crucial.

    • Solution: Increase the equivalents of the fluorinating reagent. For sterically hindered substrates, a larger excess may be necessary.

  • Low Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature. However, be cautious as higher temperatures can promote side reactions like elimination.[2]

  • Poor Leaving Group: The efficiency of nucleophilic substitution depends heavily on the leaving group.

    • Solution: Ensure your substrate has a good leaving group (e.g., tosylate, mesylate, iodide). If starting from an alcohol, it must be activated first.

  • Inappropriate Solvent: The choice of solvent can significantly impact the nucleophilicity of the fluoride ion.

    • Solution: Use polar aprotic solvents like DMF, DMSO, or acetonitrile to enhance fluoride nucleophilicity.[3] Ensure the solvent is anhydrous.

Q2: My electrophilic fluorination using Selectfluor® is giving a low yield. What should I check?

A2: While Selectfluor® is a versatile and often high-yielding reagent, several factors can lead to poor performance:

  • Degraded Reagent: Although stable, improper storage can lead to degradation.

    • Solution: Use a fresh bottle of Selectfluor® and ensure it has been stored in a cool, dry place.

  • Substrate Reactivity: The electronic nature of your substrate is key. Electron-rich substrates are generally more reactive towards electrophilic fluorination.

    • Solution: If your substrate is electron-deficient, you may need to use more forcing conditions (higher temperature, longer reaction time) or consider a different fluorination strategy.

  • Solvent Choice: Some solvents can react with electrophilic fluorinating agents. For example, Selectfluor® can react exothermically with DMF, pyridine, and DMSO.[3]

    • Solution: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a commonly used solvent for Selectfluor® reactions.[4]

  • Catalyst/Promoter Issues: Some reactions require a catalyst or promoter to proceed efficiently.

    • Solution: If using a catalyzed reaction, ensure the catalyst is active and used in the correct loading. For example, some reactions with Selectfluor® are facilitated by the addition of a catalytic amount of acid.[5]

Formation of Side Products

Q3: I am observing significant elimination byproducts in my deoxofluorination reaction with DAST. How can I minimize this?

A3: Elimination is a common side reaction with deoxofluorinating agents like DAST (Diethylaminosulfur trifluoride), especially with secondary and tertiary alcohols.[6]

  • High Reaction Temperature: Higher temperatures favor elimination (E2) over substitution (SN2).[2]

    • Solution: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Reactions with DAST are often carried out at -78°C.[7]

  • Slow Addition of Reagent: A high local concentration of the reagent can promote side reactions.

    • Solution: Add the DAST reagent dropwise and slowly to the solution of the alcohol at a low temperature to control the exotherm.[2]

  • Choice of Fluorinating Agent: DAST is known to promote elimination.

    • Solution: Consider using alternative deoxofluorinating agents that are less prone to causing elimination, such as PyFluor or Deoxo-Fluor.[2][6]

Q4: My reaction is producing rearranged products, such as from a hydride or alkyl shift. How can I prevent this?

A4: Rearrangements occur via carbocation intermediates, which are common in SN1-type fluorination reactions.[8][9]

  • Reaction Mechanism: Reagents or conditions that favor an SN1 mechanism are more likely to lead to rearrangements.

    • Solution: Switch to a reagent or reaction conditions that promote an SN2-type mechanism, which involves a direct backside attack and avoids the formation of a discrete carbocation intermediate.

  • Substrate Structure: The presence of adjacent groups that can stabilize a carbocation increases the likelihood of a rearrangement.

    • Solution: If possible, modify the substrate to disfavor carbocation formation at that position. This may involve protecting nearby functional groups.

Frequently Asked Questions (FAQs)

Q5: What are the primary safety concerns when working with fluorinating agents?

A5: Safety is paramount when handling fluorinating agents, as many are hazardous.[1]

  • Toxicity and Corrosivity: Many fluorinating agents, like DAST and HF-amine complexes, are toxic and highly corrosive. They can cause severe burns upon contact with skin and are harmful if inhaled.[1]

    • Mitigation: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[2]

  • Thermal Instability: Some reagents, like DAST, are thermally unstable and can decompose violently when heated.[6][7]

    • Mitigation: Never heat DAST above 50°C.[7] Store it at the recommended temperature (refrigerated) and conduct reactions at low temperatures.

  • Reactivity with Water: Many fluorinating agents react violently with water, releasing toxic and corrosive fumes like hydrogen fluoride (HF).[7]

    • Mitigation: Use anhydrous solvents and reagents, and perform reactions under an inert atmosphere (e.g., nitrogen or argon).[2]

Q6: How can I improve the purification of my fluorinated intermediate?

A6: The introduction of fluorine can significantly alter the polarity and boiling point of a molecule, which can complicate purification.

  • Chromatography:

    • Normal Phase: Standard silica gel chromatography is often effective. The choice of eluent will depend on the polarity of your compound.[3]

    • Reverse Phase: For more polar compounds, reversed-phase HPLC can be a good option. Using a fluorinated stationary phase can sometimes improve the separation of fluorinated compounds from their non-fluorinated counterparts.[10]

    • Co-elution: If you are having trouble separating your product from impurities with similar polarity, try changing the solvent system or the stationary phase to alter the selectivity of the separation.[11]

  • Distillation: For volatile compounds, fractional distillation can be effective, but be aware that fluorinated compounds may have boiling points close to their non-fluorinated precursors or byproducts.[2]

Q7: What are the main challenges when scaling up a fluorination reaction?

A7: Scaling up fluorination reactions presents several challenges:

  • Exothermicity: Many fluorination reactions are highly exothermic. What is easily controlled in a small flask can become a serious safety hazard on a larger scale.[7][12]

    • Solution: Use a jacketed reactor with efficient cooling and consider a semi-batch or continuous-flow process to control the heat of reaction.[7][12]

  • Reagent Handling: Handling large quantities of hazardous fluorinating agents requires specialized equipment and procedures.

    • Solution: Implement robust safety protocols and consider using less hazardous, solid fluorinating agents if possible.

  • Mass Transfer: In gas-liquid reactions, ensuring efficient mixing can be a challenge on a larger scale.[12]

    • Solution: Use reactors designed for efficient gas-liquid mixing.

Data Presentation

Table 1: Comparison of Common Deoxofluorinating Agents

ReagentTypical Reaction ConditionsAdvantagesDisadvantages
DAST -78 °C to rt, CH₂Cl₂Broad substrate scopeThermally unstable, promotes elimination
Deoxo-Fluor -78 °C to rt, CH₂Cl₂Higher thermal stability than DASTCan still lead to elimination byproducts
PyFluor rt to 60 °C, MeCNHigh chemoselectivity, minimal elimination, thermally stableNewer reagent, may be more expensive
XtalFluor-E® rt, CH₂Cl₂Crystalline solid, easy to handle, less elimination than DASTHigher cost
Fluolead™ rt to 80 °C, TolueneHigh thermal stability, can be handled in airHigher cost

Table 2: Typical Yields for Electrophilic Fluorination of Ketones with Selectfluor®

SubstrateProductYield (%)
Acetophenoneα-Fluoroacetophenone85-95
1-Indanone2-Fluoro-1-indanone80-90
4-tert-Butylcyclohexanone2-Fluoro-4-tert-butylcyclohexanone (cis/trans mixture)75-85
Propiophenoneα-Fluoropropiophenone82-92
Yields are approximate and can vary depending on the specific reaction conditions.[4]

Experimental Protocols

Protocol 1: General Procedure for Deoxofluorination of a Secondary Alcohol using DAST

Materials:

  • Secondary alcohol (1.0 mmol)

  • Diethylaminosulfur trifluoride (DAST) (1.2 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, stir bar, syringe, septum

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the secondary alcohol and anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST dropwise to the stirred solution via syringe over 10 minutes.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding the reaction mixture to a stirred, cold saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for α-Fluorination of a Ketone using Selectfluor®

Materials:

  • Ketone (1.0 mmol)

  • Selectfluor® (1.1 mmol, 1.1 equiv)

  • Anhydrous acetonitrile (MeCN) (5 mL)

  • Stir bar, round-bottom flask

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the ketone and anhydrous acetonitrile.

  • Stir the solution at room temperature until the ketone is fully dissolved.

  • Add Selectfluor® to the reaction mixture in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with additional acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Mandatory Visualizations

Troubleshooting_Low_Yield start Low Yield in Fluorination Reaction q1 Check Fluorinating Reagent start->q1 q2 Review Reaction Conditions q1->q2 No a1 Use fresh, anhydrous reagent. Increase equivalents. q1->a1 Yes q3 Examine Substrate q2->q3 No a2 Optimize temperature. Use appropriate anhydrous solvent. q2->a2 Yes a3 Ensure good leaving group. Consider substrate reactivity. q3->a3 Yes end Improved Yield q3->end No a1->q2 a2->q3 a3->end

Caption: Troubleshooting workflow for low yield in fluorination reactions.

Fluorinating_Agent_Selection start Select Fluorinating Agent q1 Type of Fluorination? start->q1 nucleophilic Nucleophilic q1->nucleophilic Substitution of LG electrophilic Electrophilic q1->electrophilic Attack on e--rich center deoxofluorination Deoxofluorination q1->deoxofluorination Conversion of C-O to C-F nuc_reagents KF, CsF, TBAF nucleophilic->nuc_reagents elec_reagents Selectfluor®, NFSI electrophilic->elec_reagents deoxo_reagents DAST, Deoxo-Fluor, PyFluor deoxofluorination->deoxo_reagents

Caption: Decision tree for selecting a fluorinating agent based on reaction type.

References

catalyst selection for efficient synthesis of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the efficient synthesis of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, a key intermediate for pharmaceuticals such as Prasugrel.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound?

A1: The most common method is the electrophilic α-bromination of the precursor ketone, 2-(2-fluorophenyl)-1-cyclopropylethanone.[3] This is typically achieved using a brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a catalyst.[3] Alternative methods may involve other brominating agents such as iodine monobromide or halogenated hydantoins.[4][5]

Q2: What is the role of a catalyst in this synthesis?

A2: A catalyst is crucial for facilitating the reaction and improving its efficiency and selectivity. In acid-catalyzed reactions, the catalyst promotes the formation of the enol intermediate, which is the active nucleophile that reacts with the electrophilic bromine source.[1][6] The choice of catalyst can significantly impact the reaction rate, yield, and the profile of impurities.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Brominating agents like bromine and NBS are corrosive and toxic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Many of the solvents used, such as chlorinated hydrocarbons, are hazardous and should also be handled with care.[7] It is important to review the Safety Data Sheet (SDS) for all chemicals used in the procedure.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Suggestion
Inefficient Catalyst The choice of catalyst can dramatically affect the yield. Consider switching to a more efficient catalytic system. For instance, silica gel or KH₂PO₄ have been shown to be effective catalysts for α-bromination with NBS.[8]
Suboptimal Reaction Temperature Temperature plays a critical role. For some catalytic systems using NBS, reflux temperatures can lead to higher yields of the monobrominated product, while lower temperatures might result in incomplete conversion or lower selectivity.[8]
Inappropriate Solvent The solvent can influence the reaction rate and yield. Protic solvents like ethanol have been shown to be effective for NBS bromination in the presence of certain catalysts.[8]
Decomposition of Brominating Agent Ensure the brominating agent (e.g., NBS) is of high purity and has been stored correctly, as decomposition can lead to lower reactivity.
Issue 2: Formation of Multiple Products (Low Selectivity)
Possible Cause Suggestion
Dibromination The formation of a 2,2-dibromo-2-(2-fluorophenyl)-1-cyclopropylethanone byproduct is a common issue.[4] To minimize this, use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.[8] Portion-wise addition of the brominating agent can also help maintain a low concentration and favor monobromination.[8]
Nuclear Bromination (Ring Bromination) Bromination of the electron-rich 2-fluorophenyl ring is a potential side reaction, especially with highly activated aromatic substrates.[9] The choice of catalyst and solvent can influence this. For instance, using Al₂O₃ in acetonitrile can favor nuclear bromination for activated systems, while in methanol, α-bromination is preferred.[9]
Unreacted Starting Material If the reaction does not go to completion, you will have a mixture of the starting material and the product, which can be difficult to separate due to similar polarities. Optimize reaction time and temperature to ensure full conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.[8]
Issue 3: Difficulties in Product Purification
Possible Cause Suggestion
Similar Polarity of Product and Byproducts The product and byproducts like the starting material or dibrominated compound can have very similar polarities, making chromatographic separation challenging.
Oiling Out During Crystallization The product is described as a low-melting solid or an oil, which can make crystallization difficult, especially if impurities are present.[10]
Residual Catalyst Heterogeneous catalysts like silica gel or Al₂O₃ need to be efficiently removed by filtration after the reaction.[8]
Quenching of Excess Bromine After the reaction, any unreacted bromine should be quenched, for example, with a solution of sodium bisulfite, to prevent further reactions during workup.[5]

Catalyst Selection and Performance Data

The selection of an appropriate catalyst is critical for the successful synthesis of this compound. Below is a summary of different catalytic systems used for the α-bromination of ketones.

Catalyst Brominating Agent Solvent Temperature (°C) Time Yield (%) Key Advantages/Disadvantages
KH₂PO₄ NBSEthanolReflux10 min96Inexpensive, environmentally friendly, short reaction time.[8]
Silica Gel NBSMethanolReflux5-20 minExcellentReadily available, inexpensive, reusable catalyst.
Acidic Al₂O₃ NBSMethanolReflux10-20 min89Promotes selective α-bromination over nuclear bromination.[9]
Iodine Monobromide / [BMIM]Br IBrTHF404 h95.3High yield and purity, but uses an ionic liquid.[5]
Thiourea NBSEthanol/Methanol20-8020-30 minHighMild conditions, high selectivity for monobromination.[7]
None (Light Irradiation) Halogenated HydantoinVariousNot specifiedNot specified>90Radical-initiated reaction, avoids acidic/basic conditions.[4]

Experimental Protocols

Protocol 1: KH₂PO₄ Catalyzed Bromination with NBS

This protocol is adapted from a general procedure for the α-bromination of aralkyl ketones.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-fluorophenyl)-1-cyclopropylethanone (10 mmol) and 10% w/w KH₂PO₄ in ethanol (10 mL).

  • Heating: Heat the mixture to reflux.

  • Addition of NBS: Add N-bromosuccinimide (11 mmol) portion-wise (in 6 portions) to the refluxing mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 10 minutes.

  • Workup: After completion, cool the reaction mixture and filter to remove the catalyst. Remove the solvent under reduced pressure.

  • Purification: Add diethyl ether to the residue. The succinimide byproduct is insoluble and can be removed by filtration. The organic layer is then collected, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography if necessary.[8]

Protocol 2: Silica Gel Catalyzed Bromination with NBS

This protocol is based on a general method for the α-bromination of ketones using silica gel as a catalyst.

  • Reaction Setup: To a solution of 2-(2-fluorophenyl)-1-cyclopropylethanone (10 mmol) in methanol (20 mL) in a round-bottom flask, add 10% w/w silica gel.

  • Heating: Heat the mixture to reflux with stirring.

  • Addition of NBS: Add N-bromosuccinimide (11 mmol) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is generally complete in 5-20 minutes.

  • Workup: Once the reaction is complete, filter the hot solution to remove the silica gel catalyst.

  • Purification: Evaporate the methanol from the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Catalyst Selection Workflow

CatalystSelection start Start: Need to synthesize This compound cost_env Primary Consideration: Cost and Environmental Impact start->cost_env selectivity Key Technical Challenge: Achieving High Selectivity (Mono- vs. Di-bromination, α- vs. Nuclear) start->selectivity cheap_eco Option 1: Inexpensive and Environmentally Benign Catalysts cost_env->cheap_eco other_options Option 2: Alternative Catalytic Systems cost_env->other_options kh2po4 KH2PO4 with NBS in Ethanol - Excellent yield - Short reaction time - Recyclable catalyst cheap_eco->kh2po4 silica Silica Gel with NBS in Methanol - Readily available and cheap - High yield - Reusable cheap_eco->silica ionic_liquid Iodine Monobromide with Ionic Liquid - High yield and purity - May require specific handling of ionic liquid other_options->ionic_liquid radical Radical Initiator (e.g., light) with Halogenated Hydantoin - Avoids acidic/basic conditions - High yield other_options->radical troubleshooting Troubleshooting: Low Yield or Poor Selectivity kh2po4->troubleshooting silica->troubleshooting ionic_liquid->troubleshooting radical->troubleshooting optimize Optimize Reaction Conditions: - Temperature - Solvent - Stoichiometry of NBS - Portion-wise addition of NBS troubleshooting->optimize Address

Caption: A decision-making workflow for selecting a catalyst for the synthesis of this compound.

References

Validation & Comparative

A Comprehensive Guide to the Characterization of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a thorough understanding of chemical intermediates is paramount. This guide provides a detailed comparative analysis of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (CAS No. 204205-33-4), a key reagent in the synthesis of potent antioxidant agents.[1][2][3][4][5] We present its full characterization data, compare it with structurally similar alternatives, and provide detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties: A Comparative Overview

The following table summarizes the key physical and chemical properties of this compound. For comparative context, data for two structurally related α-bromoketones, 2-Bromo-1-phenylethanone and 2-Bromo-1-cyclopropylethanone, are also included.

PropertyThis compound2-Bromo-1-phenylethanone2-Bromo-1-cyclopropylethanone
CAS Number 204205-33-4[1][2][3][6][7][8]70-11-169267-75-0
Molecular Formula C₁₁H₁₀BrFO[2][6][7]C₈H₇BrOC₅H₇BrO
Molecular Weight 257.10 g/mol [2][6][7]199.04 g/mol 163.01 g/mol
Appearance Yellow to light brown oil or low-melting solid[1][3]White to yellow crystalline solidSolid
Boiling Point 293.0 °C at 760 mmHg[1][5][6]245 °C (decomposes)Not available
Density 1.574 g/cm³[1][5][6]Not availableNot available
Flash Point 131.0 °C[1][5][6]113 °CNot available
Refractive Index 1.592[1][5]Not availableNot available
Solubility Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate[1][5]Soluble in acetone, ether, benzeneNot available
Purity Typically >98% (GC)Typically >98%Not specified, sold "as-is" for research

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis of this compound[2]

This protocol is based on the bromination of the corresponding ketone.

Materials:

  • 1-cyclopropyl-2-(2-fluorophenyl)ethanone (17.8 g, 100 mmol)

  • Iodine monobromide (62 g, 300 mmol)

  • 1-butyl-3-methylimidazolium bromide (8.7 g, 40 mmol)

  • Anhydrous tetrahydrofuran (150 mL)

  • Ethyl acetate

  • Saturated sodium bisulfite solution

  • Ice water

  • Ethanol

Procedure:

  • Dissolve 1-cyclopropyl-2-(2-fluorophenyl)ethanone, iodine monobromide, and 1-butyl-3-methylimidazolium bromide in anhydrous tetrahydrofuran in a reaction vessel.

  • Stir the reaction mixture at 40 °C for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding ice water.

  • Extract the product with ethyl acetate.

  • Wash the organic phase with a saturated sodium bisulfite solution.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield this compound.[2]

A typical reported yield for this synthesis is approximately 95.3% with a purity of 99.73%.[2]

Characterization Methods

1. Gas Chromatography (GC)

  • Purpose: To determine the purity of the synthesized compound.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).

  • Method:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min.

    • Carrier Gas: Helium or Nitrogen.

    • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent like ethyl acetate.

  • Analysis: Purity is determined by the area percentage of the main peak in the resulting chromatogram. A purity of >98.0% is commonly reported for this product.

2. Spectroscopic Analysis (NMR, IR, MS) While specific spectral data from vendors is often proprietary, the following are expected characterization techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule. Expected signals would include multiplets for the cyclopropyl and aromatic protons, and a characteristic singlet for the methine proton adjacent to the bromine and carbonyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon environments. Key signals would include the carbonyl carbon, carbons of the fluorophenyl ring (with C-F coupling), the cyclopropyl carbons, and the carbon bearing the bromine atom.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups. A strong absorption band around 1690-1710 cm⁻¹ for the carbonyl (C=O) stretching vibration is expected.

  • MS (Mass Spectrometry): To confirm the molecular weight and isotopic pattern. The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.

G A Reactants (1-cyclopropyl-2-(2-fluorophenyl)ethanone, Iodine Monobromide, etc.) B Reaction (Anhydrous THF, 40°C, 4h) A->B Mixing C Quenching (Ice Water) B->C Cooling D Liquid-Liquid Extraction (Ethyl Acetate) C->D E Washing (Sat. Sodium Bisulfite) D->E F Concentration (Rotary Evaporation) E->F G Purification (Recrystallization from Ethanol) F->G H Final Product This compound G->H Isolation

Caption: Synthesis workflow for this compound.

References

Comparative Guide to Purity Validation of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, a key intermediate in the synthesis of the antiplatelet drug Prasugrel.[1] Ensuring the purity of this intermediate is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines common impurities, compares analytical techniques, and provides detailed experimental protocols.

Introduction to this compound and its Importance

This compound (CAS No: 204205-33-4) is a crucial building block in the manufacturing of Prasugrel.[1] The presence of impurities in this intermediate can lead to the formation of undesired side products, potentially impacting the final drug's purity, stability, and safety profile. Therefore, robust analytical methods are essential to control the quality of this starting material.

Potential Impurities

During the synthesis of this compound, several impurities can arise. These may include:

  • Positional Isomers: 2-Bromo-2-(3-fluorophenyl)-1-cyclopropylethanone and 2-Bromo-2-(4-fluorophenyl)-1-cyclopropylethanone can be present due to impurities in the starting materials.

  • Unreacted Starting Materials: Residual amounts of the precursor, 1-cyclopropyl-2-(2-fluorophenyl)ethanone, may remain.

  • Over-brominated Byproducts: The formation of dibrominated species can occur.

  • Degradation Products: The compound may degrade under certain storage or reaction conditions.

Comparative Analysis of Purity Validation Techniques

The most common and effective techniques for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy also offers a powerful method for purity assessment.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Purity Specification
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a stationary and mobile phase.High resolution and sensitivity for non-volatile and thermally labile compounds. Well-established for pharmaceutical analysis.Requires reference standards for impurity identification and quantification.>98%[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Excellent for separating volatile impurities and provides structural information for identification. High sensitivity.Not suitable for non-volatile or thermally unstable compounds.>98.0%
Quantitative Nuclear Magnetic Resonance (qNMR) Provides a direct measure of the molar concentration of a substance by comparing the integral of its NMR signals to that of a certified internal standard.Absolute quantification without the need for specific reference standards for each impurity. Provides structural information.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer.Not commonly specified, but offers high accuracy.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This protocol outlines a general reverse-phase HPLC method suitable for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer)

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a small percentage of acid for pH control, e.g., 0.1% phosphoric acid). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable diluent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This protocol provides a general method for the identification of volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software with a mass spectral library

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: Increase to 280 °C at a rate of 10 °C/min

    • Final hold: Hold at 280 °C for 5 minutes

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-450 amu

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Sample Preparation:

  • Prepare a solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Relative quantification can be performed based on the peak areas of the impurities compared to the main component.

Visualization of Experimental Workflow and Logical Relationships

Purity_Validation_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample 2-Bromo-2-(2-fluorophenyl)- 1-cyclopropylethanone Sample Preparation Sample Preparation (Dissolution & Filtration) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC Inject GCMS GC-MS Analysis Preparation->GCMS Inject qNMR qNMR Analysis Preparation->qNMR Analyze Data_Analysis Data Analysis (Peak Integration, Library Search) HPLC->Data_Analysis Chromatogram GCMS->Data_Analysis Chromatogram & Spectra qNMR->Data_Analysis Spectrum Purity_Report Purity Validation Report Data_Analysis->Purity_Report Impurity_Analysis_Logic Start Analyze Sample Batch Check_Purity Purity > Specification? Start->Check_Purity Identify_Impurities Identify & Quantify Impurities Check_Purity->Identify_Impurities No Release_Batch Release Batch Check_Purity->Release_Batch Yes Investigate_Source Investigate Source of Impurities (Starting Materials, Process) Identify_Impurities->Investigate_Source Reject_Batch Reject or Reprocess Batch Investigate_Source->Reject_Batch

References

Comparative Analysis of LC-MS/MS and GC-MS Protocols for the Quantification of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Method Selection and Performance

The accurate quantification of pharmaceutical intermediates like 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is critical for ensuring the quality, efficacy, and safety of the final drug product. This guide provides a comparative overview of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this target analyte. Detailed experimental protocols are presented, and performance data from analogous compounds are summarized to aid in method selection and development.

Methodology Comparison: LC-MS/MS vs. GC-MS

The choice between LC-MS/MS and GC-MS is primarily dictated by the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability.[1][2] this compound, a semi-volatile and moderately polar compound, is amenable to analysis by both techniques, each offering distinct advantages and disadvantages.

LC-MS/MS is highly versatile and generally preferred for non-volatile and thermally labile compounds.[2] It offers high sensitivity and selectivity, particularly when operated in Multiple Reaction Monitoring (MRM) mode, making it a robust tool for trace-level quantification in complex matrices.[3]

GC-MS is a well-established technique that excels in the analysis of volatile and semi-volatile compounds.[4] It often provides excellent chromatographic resolution and is considered a "gold standard" for the identification of many organic compounds through established spectral libraries.[5] For some less volatile compounds, derivatization may be necessary to improve their volatility and thermal stability.[1]

The following tables summarize the typical performance characteristics of LC-MS/MS and GC-MS for the analysis of halogenated and ketonic small molecules, providing a baseline for expected performance in the analysis of this compound.

Table 1: Performance Characteristics of LC-MS/MS for Analogous Compounds (Brominated Flame Retardants & Ketones)

ParameterTypical PerformanceSource(s)
Limit of Detection (LOD)0.01 - 0.50 ng/mL[6]
Limit of Quantification (LOQ)4 pg/g - 8 ng/g[6][7]
Linearity (R²)≥ 0.99[8]
Accuracy (% Recovery)70 - 120%[6][7]
Precision (%RSD)< 20%[6][7]

Table 2: Performance Characteristics of GC-MS for Analogous Compounds (Brominated Flame Retardants)

ParameterTypical PerformanceSource(s)
Limit of Detection (LOD)0.042 - 2.0 ng/g[6]
Limit of Quantification (LOQ)0.05 - 4.00 ng/mL[6]
Linearity (R²)≥ 0.99[9]
Accuracy (% Recovery)31 - 135%[6]
Precision (%RSD)< 19.0%[6]

Detailed Experimental Protocols

Below are detailed, adaptable protocols for the analysis of this compound using both LC-MS/MS and GC-MS.

LC-MS/MS Analysis Protocol

This protocol is designed for a modern triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Perform serial dilutions in a 50:50 mixture of methanol and water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Dilution: Dilute the test sample in the same 50:50 methanol/water mixture to an expected concentration within the calibration range.

  • Final Preparation: Vortex all solutions and transfer to autosampler vials for analysis.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • MS/MS Analysis (MRM):

    • Precursor Ion (Q1): m/z 257.0 (for [M+H]⁺, considering the bromine isotope pattern).

    • Product Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan. Likely fragments would involve the loss of bromine or the cyclopropyl group.

    • Collision Energy: To be optimized for each transition.

Alternative Method: GC-MS Analysis Protocol

This protocol is suitable for a standard gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL. Perform serial dilutions in ethyl acetate to prepare calibration standards.

  • Sample Dilution: Dilute the test sample in ethyl acetate to an expected concentration within the calibration range.

  • Final Preparation: Transfer solutions to GC autosampler vials.

2. Gas Chromatography Conditions

  • Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Splitless injection at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL.

3. Mass Spectrometry Conditions

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting the molecular ion and characteristic fragment ions. A full scan mode can be used for initial identification.

Visualized Workflows and Decision Logic

To further clarify the experimental processes and aid in methodological decisions, the following diagrams are provided.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Dilution Serial Dilutions Stock->Dilution Vials Autosampler Vials Dilution->Vials Calibration Curve SamplePrep Sample Dilution SamplePrep->Vials LC HPLC Separation (C18 Column) Vials->LC Injection MS Mass Spectrometry (ESI+, MRM) LC->MS Elution Processing Chromatogram Integration MS->Processing Quant Quantification Processing->Quant Peak Areas

LC-MS/MS Experimental Workflow

Method_Selection start Analyte Properties thermal_stability Thermally Stable? start->thermal_stability volatility Sufficiently Volatile? thermal_stability->volatility Yes lcms Use LC-MS/MS thermal_stability->lcms No gcms Use GC-MS volatility->gcms Yes derivatize Derivatization Required? volatility->derivatize No derivatize->lcms No derivatize->gcms Yes

References

A Comparative Guide to the Synthesis of Key Intermediates for Modern Antiplatelet Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic intermediates for three leading antiplatelet drugs: Clopidogrel, Ticagrelor, and Prasugrel. The following sections detail the synthesis of their crucial precursors, offering a comparative analysis of their synthetic pathways, and providing experimental protocols for their preparation and analysis. This information is intended to assist researchers and professionals in drug development in making informed decisions regarding synthetic strategies and process optimization.

Introduction to Antiplatelet Therapy and Key Intermediates

Antiplatelet drugs are a cornerstone in the prevention and treatment of atherothrombotic events, such as myocardial infarction and stroke. Clopidogrel, Ticagrelor, and Prasugrel are widely prescribed P2Y12 receptor antagonists that inhibit ADP-induced platelet aggregation. The efficiency, cost-effectiveness, and purity of the final active pharmaceutical ingredient (API) are critically dependent on the synthetic routes employed for their key chemical intermediates. This guide focuses on the comparative analysis of the synthesis of these pivotal molecular building blocks.

The key intermediates discussed in this guide are:

  • For Clopidogrel: 2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile

  • For Ticagrelor: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine

  • For Prasugrel: 5-(α-Cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine

Comparative Analysis of Intermediate Synthesis

IntermediateDrugCommon Starting MaterialsKey Reaction StepsReported YieldReported PurityKey Considerations
2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrileClopidogrel2-Chlorobenzyl cyanide, 4,5,6,7-tetrahydrothieno[3,2-c]pyridineBromination, Condensation~85% for condensation step>98% (after purification)Requires handling of bromine; potential for impurity formation that requires careful control of reaction conditions and purification.
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamineTicagrelor3,4-Difluorobenzaldehyde, Malonic acidMulti-step synthesis involving Wittig or similar reactions, cyclopropanation, and chiral resolution or asymmetric synthesis.~76% for the final HCl salt formation step from its precursor. Overall yield is lower due to multiple steps.≥98.0%Complex multi-step synthesis; stereochemical control is critical for pharmacological activity; use of potentially hazardous reagents like sodium azide in some routes.
5-(α-Cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridinePrasugrel2-Fluoro-α-cyclopropyl carbonylbenzyl bromide, 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-oneCondensation~35% for the coupling step in some routes, with overall yields around 22%.High purity achievable after column chromatography.The synthesis can suffer from low yields in the key coupling step and the formation of process-related impurities that necessitate careful purification.

Experimental Protocols

The following are representative experimental protocols for the synthesis and purity analysis of the key intermediates. These protocols are based on information available in scientific literature and patents.

Synthesis of 2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile (Clopidogrel Intermediate)

Objective: To synthesize the key nitrile intermediate of Clopidogrel.

Materials:

  • α-Bromo-(2-chlorophenyl)acetonitrile

  • 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH)

  • Water

Procedure:

  • A solution of α-bromo-(2-chlorophenyl)acetonitrile in methanol is prepared.

  • To this solution, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride and sodium bicarbonate are added.

  • The reaction mixture is heated to reflux and maintained for approximately 3 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The product is precipitated by the addition of water.

  • The solid product is collected by filtration, washed with water, and dried under vacuum to yield 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile.

Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride (Ticagrelor Intermediate)

Objective: To synthesize the chiral amine intermediate of Ticagrelor. This is a multi-step synthesis; a key final deprotection step is described here.

Materials:

  • N-Boc-(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine

  • Hydrochloric acid (HCl) in Methanol (MeOH)

  • Water

Procedure:

  • N-Boc-(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is dissolved in methanol.

  • A solution of 37% hydrochloric acid is added to the mixture.

  • The reaction mixture is stirred at 25°C for 2 hours.

  • The methanol is partially evaporated under reduced pressure.

  • Water is added to the residue, leading to the precipitation of the product.

  • The white precipitate of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is filtered, washed with water, and dried to afford the final product[1].

Synthesis of 5-(α-Cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine (Prasugrel Intermediate)

Objective: To synthesize the key ketone intermediate of Prasugrel.

Materials:

  • 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one hydrochloride

  • 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • A suspension of 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one hydrochloride in acetonitrile is cooled to 0-5 °C.

  • Anhydrous potassium carbonate is added to the suspension.

  • 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone is then added at 0-5 °C, and the mixture is stirred for 4 hours at this temperature.

  • The inorganic salts are removed by filtration and washed with acetonitrile.

  • The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized intermediates using RP-HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

General Chromatographic Conditions (to be optimized for each intermediate):

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 32:68 v/v for a Clopidogrel intermediate)[2].

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV absorbance maximum of the intermediate (e.g., 220 nm for a Clopidogrel intermediate)[2].

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

Procedure:

  • Standard Preparation: Prepare a standard solution of the reference intermediate of known concentration in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the synthesized intermediate in the mobile phase to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, or by comparing it against the standard.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by these antiplatelet drugs and a general workflow for the synthesis and analysis of their intermediates.

Platelet_Aggregation_Pathway cluster_agonists Platelet Agonists cluster_receptors Platelet Receptors cluster_signaling Intracellular Signaling cluster_response Platelet Response ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Collagen Collagen GPVI GPVI Collagen->GPVI Gi Gi Protein Activation P2Y12->Gi PLC PLC Activation PAR1->PLC GPVI->PLC AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP Activation Platelet Activation cAMP->Activation Inhibits Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Ca2->Activation Aggregation Platelet Aggregation Activation->Aggregation Drugs Antiplatelet Drugs (Clopidogrel, Ticagrelor, Prasugrel) Drugs->P2Y12 Inhibit

Caption: ADP/P2Y12 signaling pathway in platelet aggregation.

Synthesis_Workflow Start Starting Materials Reaction Chemical Synthesis (e.g., Condensation, Cyclization) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Intermediate Isolated Intermediate Purification->Intermediate Analysis Quality Control Analysis (HPLC, GC-MS, NMR) Intermediate->Analysis Result Purity & Yield Data Analysis->Result

References

Unveiling the Reactivity of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Haloketones, particularly those incorporating unique structural motifs like a cyclopropyl group, offer a versatile platform for constructing complex molecular architectures. This guide provides an objective comparison of the reactivity of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone with other representative haloketones, supported by established principles of organic chemistry and available experimental data.

This document delves into the electronic and steric factors influencing the reactivity of these compounds, offering insights for their strategic application in medicinal chemistry.

Factors Influencing Haloketone Reactivity

The reactivity of α-haloketones in nucleophilic substitution reactions is primarily governed by the electronic nature of the substituents attached to the carbonyl group and the α-carbon. The carbonyl group exerts a powerful electron-withdrawing inductive effect, which polarizes the adjacent carbon-halogen bond. This polarization renders the α-carbon highly electrophilic and susceptible to nucleophilic attack.

The rate of nucleophilic substitution is also significantly influenced by the nature of the leaving group, with the reactivity order being I > Br > Cl > F. Weaker bases are better leaving groups, making iodide the most effective leaving group among the common halogens.

Comparative Reactivity Analysis

To provide a quantitative perspective, this guide compares the predicted reactivity of this compound with other common α-bromoketones. Due to the limited availability of direct kinetic data for the title compound, the relative reactivity is estimated based on established structure-activity relationships. The comparison is benchmarked against the well-studied 2-bromoacetophenone.

Table 1: Comparative Reactivity of Selected α-Bromoketones in Nucleophilic Substitution

CompoundStructureKey Structural FeaturesPredicted Relative Reactivity (k/k₀)Rationale for Reactivity
2-Bromoacetophenone (Reference) Ph-C(=O)-CH₂BrPhenyl group1.0Baseline for comparison.
2-Bromo-1-(4-nitrophenyl)ethanone O₂N-C₆H₄-C(=O)-CH₂BrElectron-withdrawing nitro group> 1.0The strongly electron-withdrawing nitro group enhances the electrophilicity of the α-carbon, accelerating nucleophilic attack.
2-Bromo-1-(4-methoxyphenyl)ethanone MeO-C₆H₄-C(=O)-CH₂BrElectron-donating methoxy group< 1.0The electron-donating methoxy group deactivates the α-carbon towards nucleophilic attack by reducing its electrophilicity.
2-Bromo-1-cyclopropylethanone c-Pr-C(=O)-CH₂BrCyclopropyl group~1.0The cyclopropyl group can exhibit electronic properties similar to a phenyl group in this context, leading to comparable reactivity.
This compound c-Pr-C(=O)-CH(Br)-C₆H₄-FCyclopropyl, 2-fluorophenyl group> 1.0The electron-withdrawing fluorine atom on the phenyl ring is expected to increase the electrophilicity of the α-carbon, leading to enhanced reactivity compared to the unsubstituted cyclopropyl analog.

Note: The predicted relative reactivities are qualitative estimations based on established principles of physical organic chemistry. Actual reaction rates will be dependent on the specific nucleophile, solvent, and reaction conditions.

Experimental Protocols

To facilitate further research and validation of the predicted reactivities, a detailed experimental protocol for a representative nucleophilic substitution reaction is provided below.

Kinetic Measurement of the Reaction of α-Bromoketones with a Nucleophile

Objective: To determine the second-order rate constant for the reaction of an α-bromoketone with a nucleophile (e.g., thiophenol) using UV-Vis spectrophotometry.

Materials:

  • α-Bromoketone of interest (e.g., this compound)

  • Thiophenol

  • Methanol (spectroscopic grade)

  • Sodium methoxide solution in methanol (for preparing thiophenolate)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the α-bromoketone in methanol of a known concentration (e.g., 0.01 M).

    • Prepare a stock solution of thiophenol in methanol of a known concentration (e.g., 0.1 M).

    • Prepare a dilute solution of sodium methoxide in methanol.

  • Kinetic Run:

    • Equilibrate the spectrophotometer cell holder to the desired temperature (e.g., 25 °C).

    • In a quartz cuvette, pipette the required volume of the α-bromoketone stock solution and dilute with methanol to a final volume of 2.5 mL.

    • To initiate the reaction, add a small, known volume of the thiophenol stock solution and a drop of the sodium methoxide solution (to generate the more nucleophilic thiophenolate anion) to the cuvette.

    • Immediately start monitoring the change in absorbance at a wavelength where the product absorbs and the reactants do not (this will need to be determined experimentally).

    • Record the absorbance at regular time intervals until the reaction is complete.

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics if the concentration of the nucleophile is in large excess. The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t.

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile.

Reaction Mechanism Visualization

The reaction of α-haloketones with nucleophiles can proceed through various pathways. One of the most common is the bimolecular nucleophilic substitution (Sₙ2) reaction. The following diagram illustrates the Sₙ2 pathway for the reaction of an α-bromoketone with a generic nucleophile.

SN2_Reaction_Pathway Reactants α-Bromoketone + Nucleophile TransitionState [Nu---C(α)---Br]‡ (Pentacoordinate Transition State) Reactants->TransitionState Backside Attack Products Substituted Ketone + Bromide Ion TransitionState->Products Leaving Group Departure

Caption: Sₙ2 reaction pathway for an α-bromoketone.

Another important reaction of α-haloketones, particularly under basic conditions, is the Favorskii rearrangement. This reaction leads to the formation of a carboxylic acid derivative, often with ring contraction in cyclic systems.

Favorskii_Rearrangement Haloketone α-Haloketone Enolate Enolate Intermediate Haloketone->Enolate Base Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular Sₙ2 Tetrahedral Tetrahedral Intermediate Cyclopropanone->Tetrahedral Nucleophilic Attack (Base) Product Carboxylic Acid Derivative Tetrahedral->Product Ring Opening & Protonation

A Comparative Guide to the Synthesis Efficiency of Brominating Agents for 2-(2-fluorophenyl)-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (CAS: 204205-33-4) is a critical step in the production of several pharmaceutical compounds, most notably the antiplatelet agent Prasugrel.[1] This key intermediate is produced via the α-bromination of its precursor, 2-(2-fluorophenyl)-1-cyclopropylethanone.[2] The efficiency, safety, and scalability of this bromination step are of paramount importance for industrial applications. This guide provides an objective comparison of different brominating agents and methods, supported by published experimental data, to aid researchers in selecting the most suitable protocol for their needs.

Comparative Performance of Brominating Agents

The selection of a brominating agent directly impacts reaction yield, purity, safety, and environmental footprint. Below is a summary of quantitative data for various methods reported in the literature.

Brominating Agent Catalyst / Conditions Solvent Yield (%) Purification Method Key Considerations Reference
Liquid Bromine (Br₂) or N-Bromosuccinimide (NBS) Benzoyl Peroxide (Radical Initiator)Carbon Tetrachloride (CCl₄)~67%Silica Gel Column ChromatographyUse of highly toxic and environmentally harmful solvent (CCl₄); moderate yield; requires chromatographic purification.[3]
Hydrobromic Acid (HBr) / Hydrogen Peroxide (H₂O₂) Oxidative BrominationNot specified, likely aqueous or biphasic81%Silica Gel Column ChromatographyHigher yield than Br₂/NBS method; considered a greener alternative by avoiding toxic solvents and hazardous bromine.[3][4][3]
Dibromohydantoin Benzoyl Peroxide (Radical Initiator) / Light IrradiationMethanol or DichloromethaneNot specified, but purity is >90% directly from reactionNo column chromatography requiredHigh purity of the crude product, which can often be used in the next step without purification. This method is highlighted as being suitable for industrial-scale production.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols are based on methods described in patent literature for the synthesis of this compound.

Protocol 1: Bromination using N-Bromosuccinimide (NBS) or Liquid Bromine

This protocol represents a traditional approach to α-bromination of ketones.

  • Dissolution : Dissolve 2-(2-fluorophenyl)-1-cyclopropylethanone in carbon tetrachloride (CCl₄).

  • Initiator Addition : Add a catalytic amount of benzoyl peroxide to the solution.

  • Bromination : Add N-Bromosuccinimide (NBS) or liquid bromine dropwise to the mixture while stirring. The molar ratio of the ketone to the bromine source (Br atom) should be approximately 1:1.

  • Reaction : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, cool the mixture and filter to remove any solids (e.g., succinimide). Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether and ethyl acetate) to obtain the final product.[3]

Protocol 2: Oxidative Bromination using HBr/H₂O₂

This method is an improved, greener alternative to the traditional protocol.

  • Initial Mixture : To a suitable reaction vessel, add 2-(2-fluorophenyl)-1-cyclopropylethanone and hydrobromic acid (HBr).

  • Oxidation & Bromination : Slowly add hydrogen peroxide (H₂O₂) dropwise to the stirred mixture. The H₂O₂ oxidizes HBr to elemental bromine in situ, which then brominates the ketone.

  • Reaction : Continue stirring at room temperature or with gentle heating until TLC analysis indicates the complete consumption of the starting material.

  • Work-up : Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification : Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude product is then purified via silica gel column chromatography to yield this compound.[3][4]

Protocol 3: Bromination using Dibromohydantoin

This protocol is optimized for high purity and scalability, making it suitable for industrial applications.

  • Dissolution : Dissolve 2-(2-fluorophenyl)-1-cyclopropylethanone in a solvent such as methanol or dichloromethane.[3] The molar ratio of the ketone to dibromohydantoin should be 2:1.[3]

  • Initiator Addition : Add a radical initiator, such as benzoyl peroxide.[3]

  • Reaction : Conduct the reaction under light irradiation (e.g., using a fluorescent lamp) at a temperature between 0°C and room temperature.[3]

  • Monitoring : Monitor the reaction for completion by TLC.

  • Work-up : Upon completion, the reaction mixture can be processed by filtering off any solids and concentrating the solvent. The resulting product typically has a purity greater than 90% and may be used in subsequent steps without further purification.[3]

Visualized Workflow and Logical Relationships

The following diagrams illustrate the general workflow of the bromination reaction and the logical relationship between the components.

Bromination_Workflow Start Start: 2-(2-fluorophenyl)-1- cyclopropylethanone Reaction α-Bromination Reaction Start->Reaction Reagents Brominating Agent: - Br₂ / NBS - HBr / H₂O₂ - Dibromohydantoin Reagents->Reaction Conditions Reaction Conditions: - Solvent (e.g., CCl₄, MeOH) - Catalyst / Initiator - Light / Heat Conditions->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product: 2-Bromo-2-(2-fluorophenyl)-1- cyclopropylethanone Purification->Product Synthesis_Logic sub Starting Material 2-(2-fluorophenyl)-1- cyclopropylethanone prod Target Product 2-Bromo-2-(2-fluorophenyl)-1- cyclopropylethanone sub->prod Bromination reagent Key Reagent Br₂ / NBS HBr/H₂O₂ Dibromohydantoin reagent:br2->prod Yield: ~67% Solvent: CCl₄ reagent:hbr->prod Yield: 81% Greener Method reagent:dbh->prod Purity: >90% Industrial Scale

References

biological activity of fluorinated vs non-fluorinated ketone inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into ketone-containing molecules has become a cornerstone of modern medicinal chemistry, often leading to significant enhancements in biological activity. This guide provides an objective comparison of the performance of fluorinated and non-fluorinated ketone inhibitors, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.

The Impact of Fluorination on Inhibitor Potency

The introduction of fluorine atoms, particularly on the carbon alpha to the ketone group, profoundly influences the inhibitor's potency. The high electronegativity of fluorine results in a strong electron-withdrawing effect, which increases the electrophilicity of the carbonyl carbon. This enhanced electrophilicity makes the ketone more susceptible to nucleophilic attack by key amino acid residues—typically serine or cysteine—in the active site of target enzymes. This interaction leads to the formation of a stable tetrahedral intermediate, such as a hemiketal or thiohemiketal, which effectively inhibits the enzyme.[1][2][3]

Studies have consistently demonstrated that fluorinated ketone inhibitors are significantly more potent than their non-fluorinated counterparts. For instance, fluorinated acetylcholine analogues have been shown to be 10,000 to 100,000 times more effective as inhibitors of acetylcholinesterase than the corresponding methyl ketone.[1] The degree of fluorination also plays a crucial role, with trifluoromethyl ketones (TFMKs) often exhibiting the highest potency.[4][5]

However, the relationship between fluorination and inhibitory activity is not solely dictated by electronics. Steric factors and the proper alignment of the inhibitor within the enzyme's binding site also play a significant role.[4][6] The balance between the intrinsic reactivity of the fluorinated ketone and its ability to adopt a favorable conformation in the active site ultimately determines its overall efficacy.[4]

Quantitative Comparison of Inhibitor Activity

The following tables summarize the inhibitory activity (IC50 and Ki values) of selected fluorinated and non-fluorinated ketone inhibitors against various enzymes. Lower values indicate higher potency.

Table 1: Inhibition of Acetylcholinesterase (AChE)

CompoundStructureKi (M)Reference
6,6-dimethyl-2-heptanone (non-fluorinated)(CH₃)₃C-CH₂-CH₂-CH₂-CO-CH₃~10⁻⁴ - 10⁻⁵[1]
6,6-dimethyl-1,1,1-trifluoro-2-heptanone(CH₃)₃C-CH₂-CH₂-CH₂-CO-CF₃16 x 10⁻⁹[1]
3,3-difluoro-6,6-dimethyl-2-heptanone(CH₃)₃C-CH₂-CH₂-CF₂-CO-CH₃1.6 x 10⁻⁹[1]

Table 2: Inhibition of Carboxylesterase 1 (hCE1)

Compound-log IC50 (M)Reference
Non-fluorinated ketone 9Not specified as highly active[4]
Trifluoromethyl ketone 5Significantly more potent than 9[4]
Compound 14 (TFMK)7.85 (IC50 = 14 nM)[4]
Compound 18 (non-fluorinated)< 6 (IC50 > 1000 nM)[4]

Table 3: Inhibition of Other Proteases

InhibitorTarget EnzymeKi (M)Reference
Ac-Leu-Phe-CHF₂ (difluoromethyl ketone)α-chymotrypsin25 x 10⁻⁶[2]
2-Benzyl-4-oxo-5,5,5-trifluoropentanoic acidCarboxypeptidase A2 x 10⁻⁷[1]
Difluorostatone-containing pepstatin analoguePepsin6 x 10⁻¹¹[1]

Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the accurate comparison of inhibitor potency. Below are detailed methodologies for key enzyme inhibition assays.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used for screening AChE inhibitors.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) - Chromogen

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • Test inhibitor and positive control (e.g., Donepezil)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader (412 nm)

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of AChE, DTNB, and ATCI in the assay buffer.

    • Dissolve the test inhibitor and positive control in DMSO to create stock solutions, then prepare serial dilutions in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Protocol (200 µL final volume per well):

    • Add 50 µL of the appropriate dilution of the test inhibitor or control to the designated wells.

    • Add 50 µL of assay buffer to the negative control wells.

    • Add 50 µL of the DTNB solution to all wells.

    • To initiate the reaction, add 50 µL of the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm and continue to take readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

General Enzyme Inhibition Assay for IC50 and Ki Determination

This protocol can be adapted for various enzymes.

Materials and Reagents:

  • Purified enzyme

  • Substrate for the enzyme

  • Test inhibitor

  • Appropriate buffer solution for the enzyme

  • Any necessary cofactors (e.g., Mg²⁺, NADH)

  • Spectrophotometer or microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • Mix the enzyme with various concentrations of the inhibitor in the assay buffer.

    • Incubate for a specific period to allow for inhibitor binding.

  • Reaction Initiation:

    • Add the substrate to the enzyme-inhibitor mixture to start the reaction.

  • Monitoring the Reaction:

    • Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis:

    • IC50 Determination: Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

    • Ki Determination: To determine the inhibition constant (Ki), which reflects the binding affinity of the inhibitor, experiments are performed at various substrate and inhibitor concentrations. The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[7][8]

Signaling Pathways

Fluorinated ketone inhibitors often target proteases that play critical roles in various signaling pathways. Understanding these pathways is essential for drug development.

Serine Protease Signaling via Protease-Activated Receptors (PARs)

Certain serine proteases act as signaling molecules by cleaving and activating a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[4][9][10] This process is crucial in physiological and pathological events like hemostasis, inflammation, and cancer progression.

Serine_Protease_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Serine Protease Serine Protease PAR PAR (Inactive) Serine Protease->PAR Cleavage Cleaved PAR PAR (Active) G-Protein G-Protein Cleaved PAR->G-Protein Activation Signaling Cascade Signaling Cascade G-Protein->Signaling Cascade Initiation Cellular Response Cellular Response Signaling Cascade->Cellular Response Cysteine_Protease_Apoptosis Apoptotic Signal Apoptotic Signal Initiator Caspase (Inactive) Initiator Caspase (Inactive) Apoptotic Signal->Initiator Caspase (Inactive) Activation Initiator Caspase (Active) Initiator Caspase (Active) Executioner Caspase (Inactive) Executioner Caspase (Inactive) Initiator Caspase (Active)->Executioner Caspase (Inactive) Cleavage Executioner Caspase (Active) Executioner Caspase (Active) Cellular Substrates Cellular Substrates Executioner Caspase (Active)->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis Inhibitor_Evaluation_Workflow Inhibitor Synthesis Inhibitor Synthesis In_vitro_Enzyme_Assay In vitro Enzyme Assay (IC50, Ki determination) Inhibitor Synthesis->In_vitro_Enzyme_Assay Cell-Based_Assay Cell-Based Assay (Cellular Potency, Toxicity) In_vitro_Enzyme_Assay->Cell-Based_Assay Data_Analysis Data Analysis & Comparison Cell-Based_Assay->Data_Analysis Lead_Optimization Lead_Optimization Data_Analysis->Lead_Optimization

References

A Researcher's Guide to the Reaction Kinetics of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of key pharmaceutical intermediates is paramount for process optimization, scalability, and ensuring product quality. This guide provides a comprehensive framework for studying the reaction kinetics of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, a crucial intermediate in the synthesis of several therapeutic agents, including the antiplatelet drug Prasugrel.[1][2][3][4]

While specific, publicly available kinetic data such as rate constants, reaction orders, and activation energies for the synthesis of this compound are not extensively documented in the literature, this guide offers a comparative analysis based on the well-understood principles of α-bromination of ketones. Furthermore, we provide detailed experimental protocols that can be adapted to generate this critical data in a laboratory setting.

Comparative Analysis of Synthesis Routes

The synthesis of this compound typically involves the α-bromination of its precursor, 2-(2-fluorophenyl)-1-cyclopropylethanone.[5] Several brominating agents and reaction conditions have been reported, each with potential implications for the reaction kinetics. A qualitative comparison of common synthesis strategies is presented below.

Synthesis StrategyBrominating AgentCatalyst/SolventExpected Kinetic ProfileAdvantagesPotential Challenges
Electrophilic Bromination Bromine (Br₂)Acid (e.g., Acetic Acid)Typically first-order in ketone and acid catalyst, zero-order in bromine.[6][7][8][9][10]Well-established, predictable mechanism.Handling of corrosive and toxic liquid bromine.
N-Bromosuccinimide (NBS) N-BromosuccinimideRadical Initiator (e.g., AIBN) or AcidCan follow radical or ionic pathways, kinetics can be more complex.Easier to handle than liquid bromine.Potential for side reactions, may require careful optimization.
Iodine Monobromide Iodine Monobromide (IBr)Imidazolium Bromide / THFLikely follows an electrophilic substitution pathway.High yield and purity reported.[11]Less common, kinetic data is scarce.

Understanding the Reaction Mechanism: α-Bromination of a Ketone

The acid-catalyzed α-bromination of a ketone, a classic example of an electrophilic substitution reaction, proceeds through a multi-step mechanism. The rate-determining step is typically the formation of an enol intermediate. This is supported by kinetic studies on similar ketones, such as acetone, where the reaction rate is independent of the bromine concentration.[6][7][8][9][10]

G cluster_0 Step 1: Tautomerization (Rate-Determining) cluster_1 Step 2: Electrophilic Attack Ketone 2-(2-fluorophenyl)-1- cyclopropylethanone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H+ Enol Enol Intermediate ProtonatedKetone->Enol - H+ BrominatedKetone 2-Bromo-2-(2-fluorophenyl)-1- cyclopropylethanone Enol->BrominatedKetone + Br₂ Bromine Br₂ Product + HBr Product + HBr BrominatedKetone->Product + HBr

Caption: General mechanism for the acid-catalyzed α-bromination of a ketone.

Experimental Protocol for Kinetic Analysis

The following is a detailed, adaptable protocol for determining the rate law, rate constant, and activation energy for the synthesis of this compound. This protocol is based on established methods for studying the kinetics of ketone bromination.[6][7][8][9][10]

Objective: To determine the reaction orders with respect to the ketone, acid catalyst, and bromine, and to calculate the rate constant and activation energy.

Materials:

  • 2-(2-fluorophenyl)-1-cyclopropylethanone

  • Bromine (or alternative brominating agent)

  • Acid catalyst (e.g., hydrochloric acid, acetic acid)

  • Appropriate solvent (e.g., dioxane, water)

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

  • Standard laboratory glassware and reagents for titration (if necessary to determine initial bromine concentration)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 2-(2-fluorophenyl)-1-cyclopropylethanone of known concentration in the chosen solvent.

    • Prepare a stock solution of the acid catalyst of known concentration.

    • Prepare a stock solution of bromine of known concentration. The exact concentration can be determined by titration with a standard sodium thiosulfate solution.[6]

  • Kinetic Runs using the Method of Initial Rates:

    • The reaction progress will be monitored by the disappearance of bromine, which has a characteristic absorbance in the visible region (around 400-450 nm).[6][7][8]

    • Perform a series of experiments where the initial concentration of one reactant is varied while the concentrations of the others are kept constant.

    • For each run, pipette the calculated volumes of the ketone and acid stock solutions, and the solvent into a reaction vessel.

    • Initiate the reaction by adding the bromine stock solution and immediately start recording the absorbance at the λmax of bromine as a function of time.

    • The initial rate of reaction for each run is determined from the initial slope of the absorbance vs. time plot.

  • Data Analysis:

    • Determining Reaction Orders:

      • By comparing the initial rates of reactions where the concentration of only one reactant was changed, the order of the reaction with respect to that reactant can be determined using the following relationship: rate₁ / rate₂ = ([Reactant]₁ / [Reactant]₂)ⁿ where 'n' is the reaction order.

    • Calculating the Rate Constant (k):

      • Once the reaction orders are known, the rate constant can be calculated for each run using the determined rate law: Rate = k[Ketone]ˣ[Acid]ʸ[Bromine]ᶻ

    • Determining the Activation Energy (Ea):

      • Repeat the kinetic runs at several different temperatures while keeping the initial concentrations of all reactants constant.

      • Calculate the rate constant (k) at each temperature.

      • Plot ln(k) versus 1/T (Arrhenius plot). The slope of the line will be -Ea/R, where R is the gas constant.

G A Prepare Stock Solutions (Ketone, Acid, Bromine) B Determine Initial Bromine Concentration (Titration) A->B C Set up Spectrophotometer (λmax for Bromine, Temperature Control) A->C D Perform Kinetic Runs (Method of Initial Rates) C->D E Vary [Ketone]₀ D->E F Vary [Acid]₀ D->F G Vary [Bromine]₀ D->G L Repeat at Different Temperatures D->L H Monitor Absorbance vs. Time E->H F->H G->H I Calculate Initial Rates H->I J Determine Reaction Orders I->J K Calculate Rate Constant (k) J->K M Determine Activation Energy (Ea) (Arrhenius Plot) K->M L->K

References

Comparative Spectral Analysis of α-Bromoketones for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral characteristics of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone and its structural analogs. While experimental reference spectra for the primary compound are not publicly available, this guide leverages data from closely related α-bromoketones to offer valuable insights for researchers in drug discovery and development. Understanding the spectral signatures of these compounds is crucial for their synthesis, characterization, and quality control.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and two key structural analogs. This data is essential for identifying characteristic peaks and understanding the influence of different structural motifs on the spectra.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
This compound Data not publicly availableData not publicly available
2-Bromo-1-cyclopropylethanone Data not publicly availableData available through spectral databases.
2-Bromo-1-phenylethanone 8.00 (d, J = 7.6 Hz, 2H), 7.63 (t, J = 7.6 Hz, 1H), 7.51 (t, J = 7.6 Hz, 2H), 4.48 (s, 2H)[1]191.3, 133.9, 128.9, 128.8, 31.0[1]

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
This compound Data not publicly availableData not publicly available
2-Bromo-1-cyclopropylethanone Data available through spectral databases.Data available through spectral databases.
2-Bromo-1-phenylethanone Data available through spectral databases.Molecular Ion [M]⁺ expected at ~198/200 (due to Br isotopes)

Experimental Protocols

The acquisition of high-quality spectral data is fundamental for accurate compound characterization. Below are generalized experimental protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) and a longer acquisition time with a greater number of scans are typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule, such as the carbonyl (C=O) stretch, C-Br stretch, and aromatic C-H and C=C stretches.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

  • Instrumentation: Employ a mass spectrometer capable of high-resolution measurements (e.g., a time-of-flight or quadrupole instrument).

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the structure of the compound. The presence of bromine is typically indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Workflow for Spectral Analysis and Comparison

The following diagram illustrates a logical workflow for the spectral analysis and comparison of the target compound and its analogs.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation Target 2-Bromo-2-(2-fluorophenyl)- 1-cyclopropylethanone NMR NMR Spectroscopy (¹H, ¹³C) Target->NMR IR IR Spectroscopy Target->IR MS Mass Spectrometry Target->MS Analog1 2-Bromo-1-cyclopropylethanone Analog1->NMR Analog1->IR Analog1->MS Analog2 2-Bromo-1-phenylethanone Analog2->NMR Analog2->IR Analog2->MS Compare_NMR Compare Chemical Shifts & Coupling Constants NMR->Compare_NMR Compare_IR Compare Functional Group Frequencies IR->Compare_IR Compare_MS Compare Molecular Ion & Fragmentation MS->Compare_MS Interpretation Structural Elucidation & Purity Assessment Compare_NMR->Interpretation Compare_IR->Interpretation Compare_MS->Interpretation

Caption: Workflow for the synthesis, spectral analysis, and comparative interpretation of α-bromoketones.

Discussion and Comparative Insights

The structural differences between this compound and its analogs are expected to manifest in their respective spectra.

  • ¹H NMR: The presence of the 2-fluorophenyl group in the target compound would introduce complex aromatic signals, likely showing splitting patterns due to fluorine-proton coupling. The chemical shift of the proton on the bromine-bearing carbon would also be influenced by the adjacent aromatic ring. In contrast, 2-bromo-1-phenylethanone shows a simpler aromatic region and a characteristic singlet for the CH₂Br protons.[1] The cyclopropyl protons in both cyclopropyl-containing compounds would appear in the upfield region (typically 0-2 ppm) with complex splitting.

  • ¹³C NMR: The carbon spectrum of the target compound would show a greater number of signals in the aromatic region compared to 2-bromo-1-phenylethanone due to the fluorine substitution. The fluorine atom would also induce C-F coupling, which can be observed in the ¹³C NMR spectrum. The carbonyl carbon signal would be present in all three compounds, with its chemical shift slightly influenced by the neighboring substituents.

  • IR Spectroscopy: All three compounds are expected to exhibit a strong absorption band in the region of 1680-1720 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration. The exact position of this band can provide information about the electronic environment of the carbonyl group. The C-Br stretching vibration is typically observed in the fingerprint region (below 800 cm⁻¹).

  • Mass Spectrometry: The mass spectra of all compounds would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio). The molecular ion peaks would differ based on their respective molecular weights. Fragmentation patterns can provide valuable structural information; for instance, the loss of a bromine radical or cleavage adjacent to the carbonyl group are common fragmentation pathways for α-bromoketones.

This comparative guide highlights the importance of spectroscopic analysis in the characterization of synthetic compounds for pharmaceutical research. While direct experimental data for this compound remains elusive in the public domain, the analysis of its structural analogs provides a solid foundation for researchers working with this and related chemical entities.

References

N-Bromosuccinimide vs. Bromine for α-Bromination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective α-bromination of carbonyl compounds is a critical transformation in organic synthesis. This functionalization provides a key electrophilic site for subsequent carbon-carbon and carbon-heteroatom bond formation. While elemental bromine (Br₂) has historically been a common reagent for this purpose, N-bromosuccinimide (NBS) has emerged as a superior alternative in many contexts. This guide provides an objective comparison of their efficiency, supported by experimental data and detailed protocols, to inform reagent selection in a laboratory setting.

Performance and Selectivity: A Head-to-Head Comparison

The choice between NBS and Br₂ for α-bromination hinges on a trade-off between reactivity, selectivity, and handling safety. While both reagents can effectively introduce a bromine atom at the α-position to a carbonyl group, their performance characteristics differ significantly.

FeatureN-Bromosuccinimide (NBS)Bromine (Br₂)
Selectivity High selectivity for mono-bromination at the α-position. Less prone to side reactions.[1][2]Lower selectivity, often leading to polybrominated byproducts. Can also cause aromatic bromination in sensitive substrates.
Handling Crystalline solid, easy to handle and weigh.[3][4]Highly corrosive and volatile fuming liquid, requiring specialized handling procedures in a fume hood.[4]
Byproducts Succinimide, a non-corrosive solid that can often be removed by filtration.Hydrogen bromide (HBr), a corrosive gas that needs to be neutralized or scavenged.
Reaction Conditions Can be initiated by acid catalysis or radical initiators (e.g., AIBN, light), allowing for tunable reactivity.[5][6]Typically requires acid catalysis for the α-bromination of ketones.[5]
Safety Considered a safer alternative to liquid bromine.[6]Toxic and causes severe burns. Poses a significant inhalation hazard.

Experimental Data: α-Bromination of Acetophenone Derivatives

The following table summarizes the yield of α-bromination for acetophenone derivatives under various conditions, highlighting the efficiency of different brominating agents.

SubstrateBrominating AgentCatalyst/InitiatorSolventTemperature (°C)Time (h)Yield (%)
4-ChloroacetophenonePyridine hydrobromide perbromide-Acetic Acid90385[7]
4-ChloroacetophenoneNBS-Acetic Acid903Low (unquantified)[7]
AcetophenoneNBSAcidic Al₂O₃MethanolReflux0.1789[8]
AcetophenoneNBSKH₂PO₄EthanolReflux0.1796[9]
4-BromoacetophenoneNBSp-TsOHDichloromethane/ Diethyl etherMicrowave (80W)0.590[10]
AcetophenoneBr₂AlCl₃EtherIce bathNot specifiedGood (unquantified)

Note: The data presented is from various sources and direct comparison should be made with caution as reaction conditions are not identical.

Mechanistic Pathways

The α-bromination of ketones can proceed through two primary mechanistic pathways, depending on the reaction conditions.

Acid-Catalyzed α-Bromination

Under acidic conditions, the carbonyl oxygen is protonated, which enhances the acidity of the α-protons. This is followed by tautomerization to form an enol intermediate. The electron-rich double bond of the enol then attacks the electrophilic bromine source (Br₂ or NBS) to yield the α-brominated product.

acid_catalyzed_bromination Ketone Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Enol Enol Intermediate Protonated_Ketone->Enol - H+ Alpha_Bromo_Ketone α-Bromo Ketone Enol->Alpha_Bromo_Ketone + Br+ source (Br₂ or NBS) Product Product

Figure 1. Acid-catalyzed α-bromination of a ketone.

Radical-Initiated α-Bromination with NBS

NBS can also effect α-bromination via a radical chain mechanism, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). This pathway is particularly useful for substrates that are sensitive to acidic conditions.

radical_bromination Initiation Initiation: Initiator → 2 R• Propagation1 Propagation 1: R• + H-C(α) → RH + •C(α) Propagation2 Propagation 2: •C(α) + NBS → α-Bromo Ketone + Succinimidyl radical Propagation1->Propagation2 Propagation3 Propagation 3: Succinimidyl radical + H-C(α) → Succinimide + •C(α) Propagation2->Propagation3

Figure 2. Radical-initiated α-bromination pathway with NBS.

Experimental Protocols

α-Bromination of Acetophenone using Bromine (Acid-Catalyzed)

Materials:

  • Acetophenone

  • Glacial Acetic Acid

  • Bromine

  • Anhydrous Aluminum Chloride (catalyst)

  • Anhydrous Ether

  • Ice bath

  • Separatory funnel, round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve acetophenone (1 eq) in anhydrous ether in a three-necked flask equipped with a stirrer, separatory funnel, and reflux condenser.

  • Cool the solution in an ice bath.

  • Add anhydrous aluminum chloride (catalytic amount).

  • Slowly add bromine (1 eq) from the separatory funnel with constant stirring.

  • After the addition is complete, continue stirring until the evolution of HBr gas ceases.

  • Wash the ethereal solution with water, followed by a dilute solution of sodium carbonate, and finally with water again.

  • Dry the ether layer over anhydrous calcium chloride.

  • Evaporate the ether to obtain the crude α-bromoacetophenone, which can be purified by recrystallization from ethanol.

bromine_protocol cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A1 Dissolve Acetophenone in Ether A2 Cool in Ice Bath & Add AlCl₃ A1->A2 B1 Slowly Add Bromine A2->B1 B2 Stir until HBr evolution ceases B1->B2 C1 Aqueous Washes (H₂O, Na₂CO₃, H₂O) B2->C1 C2 Dry with CaCl₂ C1->C2 C3 Evaporate Solvent C2->C3 D1 Recrystallize from Ethanol C3->D1

Figure 3. Experimental workflow for α-bromination with Br₂.

α-Bromination of a Ketone using NBS (Radical-Initiated)

Materials:

  • Ketone (e.g., acetophenone)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Reflux condenser, round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, combine the ketone (1 eq), NBS (1.1 eq), and a catalytic amount of AIBN or BPO in CCl₄.[5][11]

  • Attach a reflux condenser and heat the mixture to reflux with stirring.[5]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid succinimide byproduct and wash it with a small amount of CCl₄.

  • The filtrate contains the product. The solvent can be removed under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

nbs_protocol cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A1 Combine Ketone, NBS, and AIBN in CCl₄ B1 Heat to Reflux A1->B1 B2 Monitor by TLC B1->B2 C1 Cool to Room Temperature B2->C1 C2 Filter Succinimide C1->C2 C3 Remove Solvent from Filtrate C2->C3 D1 Column Chromatography or Recrystallization C3->D1

Figure 4. Experimental workflow for α-bromination with NBS.

Conclusion

For the α-bromination of carbonyl compounds, N-bromosuccinimide is generally the superior reagent compared to elemental bromine in terms of selectivity, safety, and ease of handling. Its solid nature and the formation of a non-corrosive byproduct simplify the experimental procedure and workup. While bromine may be a more atom-economical and less expensive reagent, its hazardous properties and lower selectivity often make it less desirable, particularly in the context of complex molecule synthesis and process development in the pharmaceutical industry. The ability to tune the reactivity of NBS through the choice of catalytic conditions (acidic or radical) further enhances its versatility and utility in modern organic chemistry.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (CAS No. 204205-33-4). Adherence to these procedures is critical to ensure personal safety and environmental protection.

I. Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for safe handling and in determining the appropriate disposal route.

PropertyValue
Molecular Formula C₁₁H₁₀BrFO
Molecular Weight 257.1 g/mol [1][2]
Appearance Yellow to light brown oil to low-melting solid[3]
Boiling Point 293.0 °C at 760 mmHg[2][3]
Density 1.574 g/cm³[2][3]
Flash Point 131.0 °C[2][3]
Solubility Chloroform (Sparingly), Ethyl Acetate (Slightly)[3]
Storage Store at -20°C in a freezer[3] or between 10°C - 25°C with the container tightly closed.[2]

II. Hazard Identification and Precautionary Measures

This compound is a hazardous substance requiring careful handling. The following table summarizes its hazard classifications and the corresponding precautionary statements.

Hazard CategoryHazard StatementPrecautionary Statements
Signal Word Warning
Skin Irritation H315: Causes skin irritation.[4][5]P264: Wash hands and any exposed skin thoroughly after handling.[4][5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5] P302+P352: IF ON SKIN: Wash with plenty of water.[4][5] P332+P317: If skin irritation occurs: Get medical help.[4][5] P362+P364: Take off contaminated clothing and wash it before reuse.[4][5]
Eye Irritation H319: Causes serious eye irritation.[4][5]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
Aquatic Hazard H413: May cause long lasting harmful effects to aquatic life.[4][5]P273: Avoid release to the environment.[4][5]

III. Disposal Workflow

The proper disposal of this compound must be conducted in a manner that mitigates its hazardous properties. The following diagram outlines the logical workflow for its disposal.

cluster_0 Disposal Workflow for this compound A Step 1: Personal Protective Equipment (PPE) Wear appropriate PPE including gloves, safety glasses, and a lab coat. B Step 2: Waste Collection Collect waste in a designated, properly labeled, and sealed container. A->B C Step 3: Labeling Clearly label the container with the chemical name and associated hazards. B->C D Step 4: Storage Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials. C->D E Step 5: Professional Disposal Arrange for disposal by a licensed hazardous waste disposal company. D->E

Caption: Disposal workflow for this compound.

IV. Detailed Disposal Protocol

The primary disposal method for this compound is to entrust it to a specialized waste disposal company. It is imperative to adhere to all federal, state, and local environmental regulations.

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a laboratory coat.

  • Waste Collection:

    • Collect any unused material and residues in a dedicated container.

    • The container must be compatible with the chemical and sealable to prevent leaks or spills.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • Clearly and accurately label the waste container with the full chemical name: "this compound".

    • Include hazard pictograms for skin irritation, eye irritation, and environmental hazard.

  • Temporary Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be cool, dry, well-ventilated, and away from incompatible materials.

  • Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the safety data sheet (SDS) to the disposal company to ensure they have all the necessary information for safe handling and disposal. The SDS indicates that the contents should be disposed of at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4][5]

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent and cleaning procedure.

    • Dispose of any contaminated cleaning materials as hazardous waste.

Emergency Procedures in Case of a Spill:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE before attempting to clean up the spill.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.

  • Wash the spill area thoroughly.

By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (CAS No. 204205-33-4). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin and serious eye irritation[1][2]. Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.

Engineering Controls: All handling of this substance should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood[1]. An emergency eyewash station and safety shower must be readily accessible, within a 10-second walk from the handling area[2][3][4][5][6].

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a risk of splashing.To protect against serious eye irritation and chemical splashes[1][2][7].
Hand Protection Butyl rubber gloves or specialized ketone-resistant gloves. Nitrile gloves may offer limited splash protection but should be changed immediately upon contact[8][9][10][11].Standard laboratory gloves like latex or thin nitrile may not provide adequate protection against ketones and halogenated compounds[11]. Butyl rubber offers superior resistance[11].
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves.To protect skin from irritation and prevent contamination of personal clothing[7].
Footwear Closed-toe shoes.To protect feet from potential spills.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.

2.1 Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials[7].

  • The storage area should be clearly labeled with the appropriate hazard warnings.

2.2 Weighing and Preparation:

  • Don all required PPE before entering the designated handling area.

  • Perform all weighing and solution preparation activities inside a certified chemical fume hood to minimize inhalation exposure.

  • Use dedicated, clean glassware and utensils.

2.3 Use in Experimental Protocols:

  • Handle the substance with care, avoiding direct contact with skin, eyes, and clothing.

  • Keep containers tightly closed when not in use.

  • In the event of a spill, follow the emergency procedures outlined in Section 3.

Emergency Procedures

3.1 Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Control: If safe to do so, prevent the spread of the spill using absorbent materials. For larger spills, contact your institution's emergency response team.

  • Decontaminate: Once the spill is absorbed, decontaminate the area with a suitable cleaning agent. All cleanup materials must be disposed of as hazardous waste[12][13][14].

3.2 First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention[2][7].

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical attention[2][7].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

4.1 Chemical Waste:

  • This compound is a halogenated organic substance and must be disposed of in a designated "Halogenated Organic Waste" container[15][16].

  • Do not mix with non-halogenated waste streams[1][15][16].

  • Ensure the waste container is properly labeled with the full chemical name and hazard symbols.

4.2 Contaminated Materials:

  • All disposable PPE (gloves, etc.), absorbent materials from spills, and empty containers must be placed in a sealed, labeled bag and disposed of as hazardous chemical waste.

  • Contaminated reusable glassware should be decontaminated with a suitable solvent before washing. The solvent used for decontamination must also be collected as halogenated waste.

Workflow and Safety Relationships

The following diagram illustrates the key relationships and workflow for the safe handling of this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Don PPE b Enter Fume Hood a->b c Weighing / Preparation b->c d Experimental Use c->d e Decontaminate Glassware d->e g Dispose Contaminated PPE d->g i Spill d->i Potential j Personal Exposure d->j Potential f Dispose Chemical Waste e->f h Doff PPE f->h g->h k Follow Spill Protocol i->k l Use Eyewash / Shower j->l

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.